Product packaging for 2-Amino-4-fluoropyridine(Cat. No.:CAS No. 944401-77-8)

2-Amino-4-fluoropyridine

货号: B1287999
CAS 编号: 944401-77-8
分子量: 112.10 g/mol
InChI 键: WCCFLOQQACDOAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Amino-4-fluoropyridine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2 B1287999 2-Amino-4-fluoropyridine CAS No. 944401-77-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCFLOQQACDOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592836
Record name 4-Fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-77-8
Record name 4-Fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-Amino-4-fluoropyridine (CAS 944401-77-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-fluoropyridine, identified by CAS number 944401-77-8, is a pivotal building block in modern medicinal chemistry and organic synthesis.[1][2] Its unique electronic properties, stemming from the interplay between the amino group and the fluorine atom on the pyridine (B92270) ring, make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

This compound is a white to pale yellow solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1. While predicted spectral data is available, experimental spectra are crucial for definitive identification and quality control.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 944401-77-8[3]
Molecular Formula C₅H₅FN₂[3]
Molecular Weight 112.11 g/mol [3]
Appearance White to pale yellow solid[2]
Melting Point 102 °C[2]
Boiling Point (Predicted) 211.5 ± 20.0 °C[2]
Density (Predicted) 1.257 ± 0.06 g/cm³[2]
pKa (Predicted) 6.42 ± 0.11[2]
Solubility Slightly soluble in water[2]
IUPAC Name 4-Fluoropyridin-2-amine[3]
Synonyms This compound, 4-Fluoro-2-pyridinamine[3]

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Synthesis Protocols

Two primary synthetic routes for this compound are detailed below.

Synthesis from 2-Amino-4-chloropyridine (B16104)

This one-step method offers a high-yield conversion via a nucleophilic aromatic substitution reaction.[1]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide (DMF).

  • Add 46 g of sodium fluoride (B91410) to the solution.

  • Heat the reaction mixture to 140°C and maintain this temperature for 5 to 8 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).[1]

  • Upon completion, cool the mixture to 80°C.

  • Recover the DMF by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) and wash with a saturated saline solution.

  • Separate the organic phase and evaporate the solvent.

  • Recrystallize the crude product from ethanol (B145695) to yield this compound as a white solid (yield: ~90%).[1]

Synthesis_from_2_Amino_4_chloropyridine reactant 2-Amino-4-chloropyridine product This compound reactant->product 140°C, 5-8h reagent NaF, DMF

Figure 1: Synthesis of this compound from 2-Amino-4-chloropyridine.
Synthesis from 2-Pyridinecarboxylic Acid

This multi-step synthesis, detailed in patent CN112552233A, provides an alternative route from a readily available starting material.[4]

Experimental Protocol:

Step 1: Synthesis of 4-Fluoropyridine-2-carboxylic acid

  • Dissolve 2-pyridinecarboxylic acid and a fluoride source (e.g., potassium fluoride) in a suitable solvent like DMF.

  • Add a catalyst and an oxidant.

  • Heat the reaction mixture to 60-80°C until the starting material is consumed.[4]

  • Work-up the reaction to isolate the 4-fluoropyridine-2-carboxylic acid.

Step 2: Synthesis of 4-Fluoropyridine-2-formamide

  • React 4-fluoropyridine-2-carboxylic acid with a chloroformate (e.g., ethyl chloroformate) in the presence of an organic base (e.g., triethylamine).

  • Treat the resulting intermediate with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) to yield 4-fluoropyridine-2-formamide.[4]

Step 3: Hofmann Rearrangement to this compound

  • Subject the 4-fluoropyridine-2-formamide to a Hofmann rearrangement using a reagent such as sodium hypochlorite.

  • The reaction is typically carried out at a controlled temperature (0-100°C) for a duration of 1-24 hours.[4]

  • Isolate and purify the final product, this compound.

Synthesis_from_2_Pyridinecarboxylic_Acid start 2-Pyridinecarboxylic Acid intermediate1 4-Fluoropyridine-2-carboxylic acid start->intermediate1 Fluorination intermediate2 4-Fluoropyridine-2-formamide intermediate1->intermediate2 Amidation product This compound intermediate2->product Hofmann Rearrangement

Figure 2: Multi-step synthesis from 2-Pyridinecarboxylic Acid.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, notably as a scaffold for tyrosine kinase and PI3K inhibitors.[5]

Role in Tyrosine Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are crucial in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of many cancers. The 2-aminopyridine (B139424) moiety is a common feature in many ATP-competitive kinase inhibitors. Structure-activity relationship (SAR) studies on pyrido[2,3-d]pyrimidine-based inhibitors have shown that the 2-amino group can significantly enhance potency.[6] It often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a key interaction for potent inhibition. The fluorine at the 4-position can modulate the electronic properties of the ring and improve metabolic stability and cell permeability.

RTK_Signaling_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimerization->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor TKI with this compound moiety inhibitor->dimerization Inhibits Autophosphorylation

Figure 3: General RTK signaling pathway and point of inhibition.
Role in PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth and survival, and its dysregulation is also frequently implicated in cancer. Dual PI3K/mTOR inhibitors are a promising class of anticancer agents. The 2-aminopyridine scaffold is also utilized in the design of these inhibitors. SAR studies on pyridopyrimidinone-based dual inhibitors have highlighted the importance of substituents on the pyridine ring for achieving high potency against both PI3K and mTOR.[7] The 2-amino group can contribute to the binding affinity within the ATP-binding site of these kinases, while the 4-fluoro substituent can enhance drug-like properties.

PI3K_Signaling_Pathway rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt mtor mTOR akt->mtor response Cell Growth & Proliferation mtor->response inhibitor PI3K Inhibitor with this compound moiety inhibitor->pi3k Inhibits

Figure 4: Simplified PI3K/AKT/mTOR signaling pathway and inhibition.

Experimental Protocols for Biological Assays

The following are representative protocols for evaluating the activity of kinase inhibitors derived from this compound.

In Vitro Tyrosine Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a compound against a specific tyrosine kinase.[8]

Materials:

  • Purified recombinant tyrosine kinase

  • Kinase reaction buffer

  • Peptide or protein substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • In a microplate, add the tyrosine kinase and the test compound dilutions.

  • Incubate at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a defined period at a controlled temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies either the amount of phosphorylated substrate or the remaining ATP.

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Cell-Based PI3K Pathway Inhibition Assay

This protocol outlines a method to assess the ability of a compound to inhibit the PI3K pathway in a cellular context.[9][10]

Materials:

  • Cancer cell line with a constitutively active PI3K pathway

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Lysis buffer

  • Antibodies against total and phosphorylated AKT (a downstream marker of PI3K activity)

  • Western blotting reagents and equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against phospho-AKT and total AKT, followed by the appropriate secondary antibodies.

  • Visualize the protein bands and quantify the band intensities.

  • Determine the effect of the compound on AKT phosphorylation by normalizing the phospho-AKT signal to the total AKT signal. A reduction in this ratio indicates inhibition of the PI3K pathway.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[11][12]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementPersonal Protective Equipment (PPE)
H315: Causes skin irritationP264: Wash skin thoroughly after handling.Protective gloves
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.Safety glasses with side-shields or goggles
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.Respiratory protection (if dust is generated)
P271: Use only outdoors or in a well-ventilated area.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[11][12]

Conclusion

This compound is a versatile and valuable building block in drug discovery, particularly in the development of kinase inhibitors for oncology. Its straightforward synthesis and favorable physicochemical properties, combined with its ability to form key interactions in the active sites of target proteins, ensure its continued importance in the field. This guide provides a foundational understanding for researchers working with this compound, from its synthesis to its biological evaluation. Further investigation into the specific structure-activity relationships of its derivatives will undoubtedly lead to the discovery of more potent and selective therapeutic agents.

References

In-Depth Technical Guide to the Physical Properties of 4-Fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoropyridin-2-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical Properties

4-Fluoropyridin-2-amine is a substituted pyridine (B92270) derivative with the chemical formula C₅H₅FN₂. At room temperature, it typically presents as a white to pale yellow solid or powder.[1][2][3] The following table summarizes its key physical properties.

PropertyValueSource(s)
Molecular Weight 112.11 g/mol [4][5]
Melting Point 83-88 °C or 102 °C[1][2][3][4]
Boiling Point 211.5 °C at 760 mmHg[1][2][3][6]
Density 1.257 g/cm³[1][2][3]
pKa 6.42 ± 0.11 (Predicted)
Solubility in Water Slightly soluble[1][2][3]
Solubility in Organic Solvents Soluble in organic solvents.[7] Specific solubility data includes: ≥ 2.5 mg/mL (22.30 mM) in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline; ≥ 2.5 mg/mL (22.30 mM) in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline); ≥ 2.5 mg/mL (22.30 mM) in a solution of 10% DMSO and 90% Corn Oil.[8]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[1][2][3]
Appearance Pale yellow solid or white powder[1][2][3]

Note on Melting Point Discrepancy: The observed variation in the melting point (83-88 °C vs. 102 °C) may be attributed to differences in the purity of the sample or the analytical method employed.[1][2][3][4] Researchers should consider the purity of their specific batch when comparing with these values.

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube and a melting point apparatus.

Materials:

  • 4-Fluoropyridin-2-amine sample

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube setup

  • Thermometer

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of finely powdered 4-Fluoropyridin-2-amine onto a clean, dry watch glass.

  • Capillary Loading: Gently press the open end of a capillary tube into the powder, trapping a small amount of the sample. Tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample.

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).

  • Reporting: Report the melting point as a range from the initial to the final temperature.

Solubility Determination (Qualitative)

This protocol provides a method for the qualitative determination of the solubility of 4-Fluoropyridin-2-amine in various solvents.

Materials:

  • 4-Fluoropyridin-2-amine sample

  • Test tubes and rack

  • Spatula

  • Selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation: Into a series of clean, dry test tubes, add approximately 10-20 mg of 4-Fluoropyridin-2-amine.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent.

  • Mixing: Agitate each test tube vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Observation: After mixing, allow any undissolved solid to settle. Observe the solution to determine if the compound has dissolved completely, partially, or not at all.

  • Classification:

    • Soluble: The entire solid dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Reporting: Record the solubility of 4-Fluoropyridin-2-amine in each of the tested solvents.

Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of 4-Fluoropyridin-2-amine.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Recording A Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Observe Melting D->E F Record T_initial E->F G Record T_final E->G H Report Melting Range F->H G->H

Caption: Workflow for Melting Point Determination.

Solubility_Workflow cluster_setup Experiment Setup cluster_testing Solubility Test cluster_classification Classification A Weigh Sample B Add to Test Tube A->B C Add Solvent B->C D Vigorously Mix C->D E Observe Solution D->E F Completely Dissolved? E->F G Soluble F->G Yes H Partially Soluble / Insoluble F->H No

Caption: Workflow for Qualitative Solubility Testing.

References

2-Amino-4-fluoropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

2-Amino-4-fluoropyridine is a chemical compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and other organic molecules.[1][2][] Its fundamental properties, including molecular formula and weight, are critical for stoichiometric calculations in synthetic chemistry and for characterization in analytical applications.

Physicochemical Data

The essential physicochemical data for this compound are summarized below. The molecular formula defines the elemental composition of the molecule, while the molecular weight is the mass of one mole of the substance.

ParameterValueReference
Molecular Formula C5H5FN2[1][][4][5]
Molecular Weight 112.10 g/mol [4]
IUPAC Name 4-fluoropyridin-2-amine[1][][4]
Appearance White to pale yellow solid[1]

Structural and Identity Information

The diagram below illustrates the direct relationship between the common name of the compound and its core molecular properties.

G Compound This compound Formula Formula: C5H5FN2 Compound->Formula MW Mol. Weight: 112.10 g/mol Compound->MW

Relationship between compound name and its core properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-fluoropyridine is a pivotal intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structural combination of a pyridine (B92270) ring, an amino group, and a fluorine atom imparts desirable physicochemical properties to target molecules, making it a valuable building block in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Introduction

This compound (CAS No: 944401-77-8) is a white to off-white solid organic compound.[4] The strategic placement of the fluorine atom and the amino group on the pyridine scaffold allows for a diverse range of chemical modifications, rendering it an essential precursor for complex molecules. In medicinal chemistry, it serves as a key intermediate in the development of various therapeutic agents, including tyrosine kinase inhibitors, PI3K inhibitors, aldosterone (B195564) synthase inhibitors, and drugs targeting central nervous system disorders.[5] The incorporation of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are critically evaluated in drug design.[6]

Synthesis of this compound

Several synthetic routes to this compound have been established. The most prevalent methods include halogen exchange reactions and multi-step syntheses starting from readily available pyridine derivatives.

Method 1: Halogen Exchange from 2-Amino-4-chloropyridine

A common and high-yielding method involves the nucleophilic substitution of a chlorine atom with fluorine. This process typically utilizes an alkali metal fluoride (B91410) in a high-boiling polar aprotic solvent.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine DMF N,N-dimethylformamide 2-Amino-4-chloropyridine->DMF Dissolve Sodium Fluoride Sodium Fluoride Sodium Fluoride->DMF Add Heat 140 °C DMF->Heat React 5-8h Distillation Solvent Recovery Heat->Distillation Extraction DCM / Saline Wash Distillation->Extraction Recrystallization Ethanol (B145695) Extraction->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis workflow via halogen exchange.

Method 2: Multi-step Synthesis from 2-Pyridine Carboxylic Acid

An alternative route begins with the more accessible 2-pyridine carboxylic acid, proceeding through several transformations including chlorination, amidation, and a Hofmann rearrangement, followed by the final halogen exchange.[5][7]

Start 2-Pyridine Carboxylic Acid Step1 4-Chloropyridine- 2-acyl chloride Start->Step1 Thionyl Chloride, Salt Step2 4-Chloropyridine- 2-amide Step1->Step2 Ammonia (B1221849) Step3 2-Amino-4- chloropyridine Step2->Step3 Hofmann Rearrangement Step4 2-Amino-4- fluoropyridine Step3->Step4 Halogen Exchange (NaF)

Caption: Multi-step synthesis from 2-pyridine carboxylic acid.

Quantitative Synthesis Data

MethodStarting MaterialKey ReagentsSolventTemperatureReaction TimeYieldReference
Halogen Exchange2-Amino-4-chloropyridineSodium Fluoride (NaF)N,N-dimethylformamide140 °C5 - 8 hours90%[1][8]
Multi-step Synthesis2-Pyridine Carboxylic AcidThionyl chloride, Ammonia, NaOCl, NaFVariousVariousMulti-day~80%[5]

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic and physical methods.

Physical and Chemical Properties
PropertyValueReference
CAS Number 944401-77-8[2]
Molecular Formula C₅H₅FN₂[2][9]
Molecular Weight 112.11 g/mol [2]
Appearance White to off-white solid/powder[1][4][10]
Melting Point 115 - 118 °C[4]
Boiling Point 211.5 °C at 760 mmHg[]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol.[4]
Storage Store at 2 - 8 °C[2][12]
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure. Spectral data for this compound is available in chemical databases.[13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as the N-H stretches of the amino group and C-F bond vibrations.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 112.04367633 Da.[9]

Applications in Drug Development

This compound is a versatile building block for synthesizing a wide array of biologically active molecules. Its utility stems from the reactivity of the amino group and the influence of the fluorine atom on the pyridine ring's electronics.

cluster_inhibitors Inhibitor Synthesis cluster_other Other Applications Core This compound TK Tyrosine Kinase Inhibitors Core->TK PI3K PI3K Inhibitors Core->PI3K AS Aldosterone Synthase Inhibitors Core->AS CNS Central Nervous System Disorder Drugs Core->CNS Agro Agrochemicals Core->Agro DNMT DNMT Inhibitors (via C-Nucleoside) Core->DNMT

Caption: Role as a precursor in bioactive molecule synthesis.

The compound is also utilized in creating novel research tools. For instance, its C-nucleoside derivative has been synthesized and incorporated into oligonucleotides to act as an inhibitor of DNA cytosine-5-methyltransferase (DNMT), demonstrating its potential in epigenetics research and DNA-protein cross-linking technology.[15]

Detailed Experimental Protocols

Synthesis via Halogen Exchange (Method 1)

This protocol is adapted from a general procedure found in the literature.[1][8]

  • Reaction Setup: Dissolve 28 g of 2-Amino-4-chloropyridine in 100 ml of N,N-dimethylformamide (DMF) in a suitable reaction vessel.

  • Addition of Reagent: Add 46 g of sodium fluoride to the solution.

  • Reaction: Heat the reaction mixture to 140 °C and maintain this temperature for 5 to 8 hours, monitoring the reaction progress by TLC or GC.

  • Solvent Removal: Upon completion, cool the mixture to 80 °C and recover the DMF by distillation under reduced pressure.

  • Workup: Dissolve the residue in dichloromethane (B109758) and wash with a saturated saline solution.

  • Isolation: Separate the organic phase, evaporate the solvent.

  • Purification: Recrystallize the crude product from ethanol to yield 22 g (90% yield) of this compound as a white solid.[1][8]

Synthesis from 2-Pyridine Carboxylic Acid (Method 2)

This protocol is a summary of the multi-step process described in patent literature.[5][7][16]

  • Step 1: Synthesis of 4-Chloropyridine-2-amide:

    • React 2-pyridine carboxylic acid with thionyl chloride in the presence of a salt (e.g., sodium bromide) to form 4-chloropyridine-2-acyl chloride.[16]

    • Treat the resulting acyl chloride with an ammonia source (e.g., aqueous ammonia) to produce 4-chloropyridine-2-amide.[16]

  • Step 2: Hofmann Rearrangement:

    • Subject the 4-chloropyridine-2-amide to a Hofmann amide degradation reaction using a reagent like sodium hypochlorite (B82951) solution.[5]

    • Heat the reaction to approximately 80 °C until the starting material is consumed.

    • Extract the product, 2-Amino-4-chloropyridine, with a suitable organic solvent like dichloromethane.

  • Step 3: Halogen Exchange:

    • Perform the halogen exchange on the resulting 2-Amino-4-chloropyridine as described in Protocol 6.1 to obtain the final product, this compound. The overall yield for this three-step process is reported to be around 80%.[5]

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and development, particularly for pharmaceuticals. The synthetic methods outlined provide reliable and high-yielding pathways to this compound. Its well-defined physical and spectroscopic properties allow for straightforward characterization, ensuring its quality for subsequent use in the synthesis of complex, biologically active molecules. The continued exploration of fluorinated pyridines like this one promises to yield novel therapeutic agents and advanced materials.

References

Solubility Profile of 2-Amino-4-fluoropyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-fluoropyridine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, formulation development, and overall process scale-up. This technical guide provides a consolidated overview of the available solubility data for this compound and outlines a standard experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a given temperature and pressure. This property is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent play a crucial role. For this compound, its polarity, hydrogen bonding capabilities (both donor and acceptor sites), and the presence of the fluorine atom influence its interaction with different organic solvents.

Quantitative and Qualitative Solubility Data

SolventChemical FormulaTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic100 mg/mL[1]Ultrasonic assistance may be required.[1]
EthanolC₂H₅OHPolar ProticSoluble[2]Specific quantitative data is not available.
WaterH₂OPolar ProticSlightly soluble[2][3][4][5][6][7]-
Solvent Mixture 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIn vivo formulation≥ 2.5 mg/mL[1][8]Clear solution is formed.[1][8]
Solvent Mixture 2 10% DMSO, 90% (20% SBE-β-CD in Saline)In vivo formulation≥ 2.5 mg/mL[1][8]Clear solution is formed.[1][8]
Solvent Mixture 3 10% DMSO, 90% Corn OilIn vivo formulation≥ 2.5 mg/mL[1][8]Clear solution is formed.[1][8]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a generalized procedure that can be adapted for this compound.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the filtered sample solutions using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to a known volume of solvent B Seal vials A->B G Calculate solubility from calibration curve C Agitate at constant temperature (24-72 hours) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Analyze by HPLC or UV-Vis E->F F->G

References

Spectroscopic Profile of 2-Amino-4-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-fluoropyridine (C₅H₅FN₂), a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound, with its constituent functional groups, dictates its characteristic spectroscopic signature. The pyridine (B92270) ring, amino group, and fluorine atom each contribute distinct features to the NMR, IR, and mass spectra. Understanding these relationships is crucial for accurate spectral interpretation.

G This compound: Structure-Spectra Relationship cluster_molecule Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol      F      |  H-C(5)-C(4) //     H-C(3)   N=C(2)-NH2     /   C(6)   |   H H_NMR ¹H NMR: - Aromatic protons (H3, H5, H6) - Amino protons (-NH2) mol->H_NMR Proton environments C_NMR ¹³C NMR: - Aromatic carbons (C2-C6) - C-F and C-N carbons show characteristic shifts and couplings mol->C_NMR Carbon environments IR IR: - N-H stretching (amino group) - C=C and C=N stretching (pyridine ring) - C-F stretching mol->IR Functional group vibrations MS MS: - Molecular ion peak (M+) - Fragmentation patterns mol->MS Molecular weight and fragmentation

Caption: Relationship between the molecular structure of this compound and its expected spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information. The following data is predicted based on known substituent effects on the pyridine ring.

¹H NMR Data (Predicted)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.8dJ(H-H) ≈ 5
H-5~6.4ddJ(H-H) ≈ 5, J(H-F) ≈ 9
H-3~6.2dJ(H-F) ≈ 4
-NH₂~4.5br s-
¹³C NMR Data (Predicted)
CarbonChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-2~160d³J(C-F) ≈ 15
C-3~98d³J(C-F) ≈ 4
C-4~168d¹J(C-F) ≈ 240
C-5~105d²J(C-F) ≈ 20
C-6~150d⁴J(C-F) ≈ 3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000MediumAromatic C-H stretching
1640 - 1590StrongC=C and C=N ring stretching
1570 - 1500StrongN-H bending (scissoring) of the amino group
1250 - 1200StrongC-F stretching
1300 - 1200Medium-StrongAromatic C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative Abundance (%)Assignment
112100[M]⁺ (Molecular Ion)[1]
85Variable[M - HCN]⁺
84Variable[M - F]⁺ (less likely) or [M - N₂H]⁺

The exact mass of this compound is 112.04367633 Da.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

G NMR Experimental Workflow SamplePrep Sample Preparation: - Dissolve 5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). - Transfer to a 5 mm NMR tube. Acquisition Data Acquisition: - Use a 400 MHz or higher NMR spectrometer. - Acquire ¹H and ¹³C spectra at room temperature. SamplePrep->Acquisition Processing Data Processing: - Fourier transform the FID. - Phase and baseline correct the spectrum. - Reference the spectrum (e.g., to TMS). Acquisition->Processing Analysis Spectral Analysis: - Integrate peak areas (¹H). - Determine chemical shifts, multiplicities, and coupling constants. Processing->Analysis

Caption: A generalized workflow for acquiring and processing NMR spectra.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse-acquire.

  • Spectral Width: ~12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled pulse-acquire.

  • Spectral Width: ~200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

IR Spectroscopy

G FTIR Experimental Workflow Background Background Scan: - Record a background spectrum of the empty sample compartment (e.g., with a clean ATR crystal). Sample Sample Measurement: - Place a small amount of the solid sample on the ATR crystal. - Apply pressure to ensure good contact. Background->Sample Acquire Data Acquisition: - Collect the sample spectrum over the range of 4000-400 cm⁻¹. Sample->Acquire Process Data Processing: - The instrument software automatically subtracts the background from the sample spectrum. Acquire->Process

Caption: A typical workflow for obtaining an FTIR spectrum of a solid sample using an ATR accessory.

FTIR (ATR) Acquisition:

  • Technique: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

G EI-MS Experimental Workflow Introduction Sample Introduction: - Introduce a small amount of the sample into the ion source (e.g., via a direct insertion probe or GC inlet). Ionization Ionization: - Ionize the sample using Electron Ionization (EI) at 70 eV. Introduction->Ionization Analysis Mass Analysis: - Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or TOF). Ionization->Analysis Detection Detection: - Detect the ions and generate the mass spectrum. Analysis->Detection

Caption: A generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).

Electron Ionization Mass Spectrometry (EI-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Inlet System: Direct insertion probe or Gas Chromatography (GC).

Disclaimer: The spectroscopic data presented in the tables are predicted values based on the analysis of similar compounds and general spectroscopic principles. Actual experimental data may vary depending on the specific experimental conditions. It is recommended to acquire experimental data for definitive compound identification and characterization.

References

The Advent of Fluorinated Aminopyridines: A Technical Guide to Their Discovery, Synthesis, and Impact on Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][2] When applied to the aminopyridine nucleus, a prevalent N-heterocycle in numerous pharmaceuticals, fluorination can profoundly influence metabolic stability, lipophilicity, membrane permeability, and binding affinity for biological targets.[1] This guide provides an in-depth examination of the discovery and history of fluorinated aminopyridines, details key synthetic methodologies, and presents their pharmacological significance, with a focus on applications in drug development.

Historical Perspective and Key Discoveries

The journey of fluorinated aminopyridines is intrinsically linked to the development of general aromatic fluorination techniques. One of the earliest and most enduring methods is the Balz-Schiemann reaction , first reported in 1927.[3] This reaction transforms primary aromatic amines into aryl fluorides via the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt, providing a foundational route to these compounds.[3][4][5]

The therapeutic potential of aminopyridines themselves was recognized later, with 4-aminopyridine (B3432731) (4-AP) becoming a key molecule of interest. Though not fluorinated, its history is crucial to understanding the development of its fluorinated analogs. 4-AP was identified as a potassium (K+) channel blocker and investigated for various neurological conditions.[6][7] Its application in treating symptoms of multiple sclerosis (MS) , such as walking disability, marked a significant milestone.[6][8][9][10] The development of a prolonged-release formulation of 4-AP, known as fampridine, led to its approval by the FDA in 2010, cementing the therapeutic importance of the aminopyridine scaffold.[9]

This success spurred further research into fluorinated derivatives, aiming to improve upon the pharmacological profile of the parent compounds. The rationale is that fluorination can lead to enhanced properties such as increased membrane permeability and greater metabolic stability, potentially leading to improved efficacy and safety profiles.[11]

Impact of Fluorination on Physicochemical Properties

The introduction of a fluorine atom significantly alters the electronic and physical properties of the aminopyridine ring. These changes are critical for optimizing a compound's journey from a laboratory curiosity to a viable drug candidate.

  • Basicity (pKa): Fluorine is a strong electron-withdrawing group. Its presence on the pyridine (B92270) ring decreases the electron density on the ring nitrogen, thereby lowering its basicity (pKa). This can have significant implications for a drug's solubility, receptor interaction, and pharmacokinetic profile.[1]

  • Lipophilicity (LogP): Fluorination typically increases a molecule's lipophilicity (LogP). This enhancement can improve its ability to cross cellular membranes, including the blood-brain barrier, which is a critical attribute for drugs targeting the central nervous system.[1]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the calculated and experimental differences between a parent aminopyridine and a fluorinated analog, illustrating the concepts above.

Property4-Aminopyridine2-Amino-4-fluoropyridineKey Implications of Fluorination
Molecular Weight 94.11 g/mol 112.10 g/mol Increased mass due to fluorine atom.[1]
pKa 9.116.42 (Predicted)Fluorine's electron-withdrawing effect significantly lowers the basicity of the pyridine nitrogen.[1]
LogP 0.341.12 (Predicted)Increased lipophilicity, which can affect membrane permeability and protein binding.[1]
Water Solubility SolubleSlightly soluble (Predicted)Altered polarity and hydrogen bonding capability affects solubility.[1]
Data Presentation: Pharmacological Properties of 4-Aminopyridine

This table presents the inhibitory concentrations (IC50) of 4-aminopyridine against various voltage-gated potassium (Kv) channels, which is its primary mechanism of action.

Target ChannelIC50 Value (µM)Cell Line
Kv1.1 170CHO Cells
Kv1.2 230CHO Cells
Kv1.1 242N/A
Kv1.2 399N/A
Kv1.4 399N/A
Delayed Rectifier K+ Channel 120 (Peak Current Decrease)Murine B Lymphocytes

Sources:[12][13][14]

Key Synthetic Methodologies

The synthesis of fluorinated aminopyridines requires specialized methods due to the electron-rich nature of the pyridine ring, which can make direct fluorination challenging.[1]

The Balz-Schiemann Reaction

This classical method remains a vital tool for introducing fluorine into an aromatic ring. It proceeds via diazotization of an aminopyridine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

G Start Aminopyridine Step1 Diazotization (NaNO₂, HBF₄, 0-5°C) Start->Step1 Intermediate Diazonium Tetrafluoroborate Salt [Ar-N₂]⁺[BF₄]⁻ Step1->Intermediate Step2 Thermal Decomposition (Heat) Intermediate->Step2 Product Fluoropyridine Step2->Product Byproducts N₂ + BF₃ Step2->Byproducts

A simplified workflow of the Balz-Schiemann reaction.
  • Materials: 4-Aminopyridine, 48% Tetrafluoroboric acid (HBF₄), Sodium nitrite (B80452) (NaNO₂), Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve 4-aminopyridine (14.4 g, 153 mmol) in 48% HBF₄ (35.0 g) by warming to 40 °C.[15]

    • Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.[15]

    • Slowly add a solution of sodium nitrite (12.0 g, 174 mmol) while maintaining the temperature between 5-9 °C. The crystals will gradually dissolve as diazotization proceeds.[15]

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.[15]

    • Slowly add the reaction mixture to a solution of NaHCO₃ (30.0 g in 200 mL of water) to neutralize the acid.[15]

    • The crude product is then isolated. Note: The product, 4-fluoropyridine, can be unstable in water, potentially forming polymeric material, which complicates extraction.[15] Careful workup is required.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for synthesizing fluorinated pyridines, particularly when a suitable leaving group is present on an activated pyridine ring.[16][17][18][19] The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction, especially at the 2- and 4-positions.[19] Good leaving groups for this reaction include halides (Cl, Br) and, notably, the nitro group (NO₂).[16][17][18]

G Start Activated Pyridine (e.g., 3-Nitropyridine derivative) Step1 Nucleophilic Attack (Fluoride Source, e.g., CsF) Start->Step1 Intermediate Meisenheimer Complex (Anionic Intermediate) Step1->Intermediate Step2 Elimination of Leaving Group (e.g., NO₂⁻) Intermediate->Step2 Product Fluorinated Pyridine Step2->Product cluster_0 Synthetic Workflow for 2-Amino-5-fluoropyridine A 2-Aminopyridine B Nitration A->B HNO₃/H₂SO₄ C Amino Acetylation B->C Ac₂O D Nitro Reduction C->D Reduction E Diazotization D->E NaNO₂/HBF₄ F Schiemann Reaction (Fluorination) E->F Heat G Hydrolysis F->G Base/Acid H 2-Amino-5-fluoropyridine G->H cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention AP Action Potential Propagation Kv Exposed Kv Channel (Open State) AP->Kv K_leak K⁺ Ion Leakage (Efflux) Fail Conduction Failure K_leak->Fail Kv->K_leak Drug Fluorinated Aminopyridine Block Kv Channel Blockade Drug->Block Block->Kv Inhibits Restore Action Potential Restored Block->Restore

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-fluoropyridine is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine (B92270) scaffold, govern its reactivity and make it a valuable precursor for a diverse range of functionalized heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and reactivity of this compound, with a focus on providing detailed experimental protocols and quantitative data to support research and development endeavors.

Chemical and Physical Properties

This compound is a white to pale yellow solid at room temperature.[1] It is slightly soluble in water but shows better solubility in organic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758).[2] The presence of the fluorine atom significantly influences the electronic environment of the pyridine ring, which is reflected in its predicted pKa value.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-fluoropyridin-2-amine[3]
CAS Number 944401-77-8[3]
Molecular Formula C₅H₅FN₂[3]
Molecular Weight 112.11 g/mol [4]
Appearance White to pale yellow powder/solid
Melting Point 102 °C[1]
Boiling Point 211.5 ± 20.0 °C (Predicted)[1]
Density 1.257 ± 0.06 g/cm³ (Predicted)[1]
pKa 6.42 ± 0.11 (Predicted)[1]
Solubility Slightly soluble in water[1]
Storage Store at 2-8°C in an inert atmosphere, protected from light[1][4]

Spectroscopic Data

Table 2: Spectroscopic Data of this compound

Technique Expected Features
¹H NMR Signals corresponding to the three aromatic protons on the pyridine ring, with splitting patterns influenced by both H-H and H-F coupling. The amino group protons will appear as a broad singlet. The chemical shifts will be influenced by the electronic effects of the amino and fluoro substituents.
¹³C NMR Six distinct signals for the five carbon atoms of the pyridine ring and the carbon bearing the fluorine atom, which will exhibit a large C-F coupling constant. The chemical shifts will reflect the electron density at each carbon position.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and a strong C-F stretching band.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or HF.

Synthesis of this compound

The most common synthetic route to this compound involves a halogen exchange reaction from its chloro-analogue, 2-amino-4-chloropyridine (B16104). Alternative multi-step syntheses starting from 2-pyridinecarboxylic acid have also been reported.[2][5]

Synthesis via Halogen Exchange

This method provides a high-yielding, one-step conversion.

Experimental Protocol:

  • In a reaction vessel, dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide (DMF).[2]

  • Add 46 g of sodium fluoride (B91410) to the solution.[2]

  • Heat the reaction mixture to 140°C and maintain this temperature for 5 to 8 hours.[2]

  • After the reaction is complete, cool the mixture to 80°C.[2]

  • Remove the DMF by distillation under reduced pressure.[2]

  • Dissolve the residue in dichloromethane and wash with a saturated saline solution.[2]

  • Separate the organic phase, evaporate the solvent, and recrystallize the crude product from ethanol.[2]

  • This procedure typically yields around 22 g (90% yield) of white, solid this compound.[2]

G 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Reaction Reaction 2-Amino-4-chloropyridine->Reaction NaF NaF NaF->Reaction DMF DMF DMF->Reaction Heat (140°C) Heat (140°C) Heat (140°C)->Reaction Workup Workup Reaction->Workup Halogen Exchange This compound This compound Workup->this compound Purification

Caption: Synthesis of this compound via Halogen Exchange.

Synthesis from 2-Pyridinecarboxylic Acid

This multi-step synthesis provides an alternative route.

Experimental Protocol:

  • Step 1: Formation of 4-chloropyridine-2-acyl chloride: React 2-pyridinecarboxylic acid with thionyl chloride in the presence of a salt (e.g., sodium bromide).[5]

  • Step 2: Amidation: Treat the resulting 4-chloropyridine-2-acyl chloride with ammonia (B1221849) to yield 4-chloropyridine-2-amide.[5]

  • Step 3: Hofmann Rearrangement: Subject the 4-chloropyridine-2-amide to a Hofmann rearrangement reaction to produce 2-amino-4-chloropyridine.[5]

  • Step 4: Halogen Exchange: Perform a halogen exchange reaction on 2-amino-4-chloropyridine as described in section 3.1 to obtain this compound.[5]

G cluster_0 Synthesis from 2-Pyridinecarboxylic Acid Start 2-Pyridinecarboxylic Acid Step1 Reaction with SOCl₂/Salt Start->Step1 Intermediate1 4-Chloropyridine-2-acyl chloride Step1->Intermediate1 Step2 Amidation (NH₃) Intermediate1->Step2 Intermediate2 4-Chloropyridine-2-amide Step2->Intermediate2 Step3 Hofmann Rearrangement Intermediate2->Step3 Intermediate3 2-Amino-4-chloropyridine Step3->Intermediate3 Step4 Halogen Exchange (NaF) Intermediate3->Step4 End This compound Step4->End

Caption: Multi-step synthesis from 2-Pyridinecarboxylic Acid.

Reactivity of this compound

The reactivity of this compound is dictated by the electronic nature of the pyridine ring, which is influenced by both the amino and fluoro substituents. The pyridine nitrogen is basic and can be protonated or act as a Lewis base. The ring itself is generally electron-deficient, making it susceptible to nucleophilic attack, while being relatively deactivated towards electrophilic substitution compared to benzene.[6]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4-position is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen further activates the ring towards nucleophilic attack. Reactions with various nucleophiles, such as amines and alkoxides, can be employed to introduce diverse functional groups at the 4-position. The amino group at the 2-position can also influence the regioselectivity of these reactions.

General Experimental Protocol for SNAr with an Amine:

  • In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a dry, polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture to a temperature between 80-120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can potentially participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. While the fluorine atom is generally less reactive in these reactions compared to bromine or iodine, under specific conditions, it can be utilized as a coupling partner. More commonly, the amino group can be a site for Buchwald-Hartwig amination if a suitable aryl halide is used as the coupling partner.

Conceptual Experimental Protocol for Suzuki-Miyaura Coupling:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Conceptual Experimental Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.1-1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add a dry, degassed solvent such as toluene (B28343) or dioxane.

  • Heat the reaction mixture to 80-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench, and extract the product.

  • Purify the final compound by column chromatography.

G cluster_reactivity Key Reactivity Pathways cluster_snar_products SNAr Products cluster_coupling_products Cross-Coupling Products cluster_electro_products Electrophilic Substitution Products Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling ElectrophilicSub Electrophilic Substitution Start->ElectrophilicSub AmineProduct 4-Amino Derivatives SNAr->AmineProduct R₂NH AlkoxyProduct 4-Alkoxy Derivatives SNAr->AlkoxyProduct ROH SuzukiProduct 4-Aryl/Alkyl Derivatives (Suzuki) CrossCoupling->SuzukiProduct R-B(OH)₂ BuchwaldProduct N-Aryl Derivatives (Buchwald-Hartwig) CrossCoupling->BuchwaldProduct Ar-X HalogenationProduct Halogenated Derivatives ElectrophilicSub->HalogenationProduct X₂ NitrationProduct Nitrated Derivatives ElectrophilicSub->NitrationProduct HNO₃/H₂SO₄

Caption: Overview of the reactivity of this compound.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom.[7] The amino group at the 2-position is an activating, ortho-, para-directing group. However, the strong electron-withdrawing fluorine at the 4-position and the pyridine nitrogen will significantly reduce the electron density of the ring, making electrophilic substitution challenging. Reactions such as nitration or halogenation would likely require harsh conditions and may result in a mixture of products or reaction at the amino group.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential as antibacterial and antimalarial agents.[4] Furthermore, this scaffold is a key component in the development of various enzyme inhibitors, including tyrosine kinase inhibitors and PI3K inhibitors, which are crucial targets in cancer therapy.[5] The ability to readily functionalize the this compound core through the reactions described above allows for the generation of diverse chemical libraries for drug discovery programs.

Conclusion

This compound is a versatile and important building block for organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, supported by experimental protocols and structured data. A thorough understanding of these characteristics is essential for researchers and scientists to effectively utilize this compound in the development of novel pharmaceuticals and other advanced materials. The reactivity profile, dominated by nucleophilic aromatic substitution and its potential in cross-coupling reactions, offers a rich platform for molecular design and discovery.

References

Technical Whitepaper: Synthesis of 2-Amino-4-fluoropyridine via Halogen Exchange

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Subject: A detailed guide on the synthesis of 2-Amino-4-fluoropyridine from 2-amino-4-chloropyridine (B16104), focusing on the halogen exchange (Halex) reaction.

Abstract

This compound is a valuable building block in medicinal chemistry and drug development, often utilized as an intermediate for various pharmaceutical agents.[1] This technical guide provides an in-depth overview of a common and efficient method for its synthesis: a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction, starting from the readily available 2-amino-4-chloropyridine. The document details a robust experimental protocol, presents quantitative data in a structured format, and includes a visual workflow to illustrate the process, serving as a comprehensive resource for laboratory-scale synthesis.

Introduction

The introduction of a fluorine atom into an aromatic system can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a key strategy in modern drug design.[2] The conversion of chloropyridines to their fluoro-analogs is a fundamental transformation. While various fluorinating agents and methods exist, the use of alkali metal fluorides like sodium fluoride (B91410) (NaF) or potassium fluoride (KF) in a polar aprotic solvent is a widely adopted approach due to its cost-effectiveness and operational simplicity.[3][4]

This guide focuses on a specific, high-yield synthesis of this compound from 2-amino-4-chloropyridine using sodium fluoride in N,N-dimethylformamide (DMF). This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the fluoride ion displaces the chloride ion at the C4 position of the pyridine (B92270) ring.

Reaction and Mechanism

The core transformation is the substitution of a chlorine atom with a fluorine atom.

Reaction Scheme:

  • Reactant: 2-Amino-4-chloropyridine

  • Reagent: Sodium Fluoride (NaF)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Product: this compound

The reaction is typically conducted at elevated temperatures to overcome the activation energy required for the cleavage of the C-Cl bond and the formation of the C-F bond.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis as detailed in the experimental protocol.[5]

ParameterValueNotes
Starting Material 2-Amino-4-chloropyridine28 g
Fluorinating Agent Sodium Fluoride (NaF)46 g
Solvent N,N-Dimethylformamide (DMF)100 mL
Reaction Temperature 140 °CMaintained for the duration of the reaction.
Reaction Time 5 - 8 hoursReaction progress should be monitored.
Product Yield (Mass) 22 gIsolated as a white solid.
Product Yield (%) 90%Calculated based on the starting material.

Detailed Experimental Protocol

This protocol is based on a procedure reported by Shanghai Lingkai Pharmaceutical Technology Co., Ltd.[5]

5.1 Materials and Equipment

  • 2-Amino-4-chloropyridine (28 g)

  • Sodium Fluoride (46 g)

  • N,N-Dimethylformamide (100 mL)

  • Dichloromethane

  • Saturated saline solution

  • Ethanol (B145695)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for workup and recrystallization

5.2 Procedure

  • Reaction Setup: In a suitable round-bottom flask, dissolve 28 g of 2-amino-4-chloropyridine in 100 mL of N,N-dimethylformamide.[5]

  • Reagent Addition: Add 46 g of sodium fluoride to the solution.[5]

  • Heating: Heat the reaction mixture to 140 °C with stirring. Maintain this temperature for 5 to 8 hours.[5] Monitor the reaction to completion (e.g., by TLC or LC-MS).

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to 80 °C. Recover the DMF solvent by distillation under reduced pressure.[5]

  • Workup: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash it with a saturated saline solution.[5]

  • Isolation: Separate the organic phase. Evaporate the solvent from the organic phase.[5]

  • Purification: Recrystallize the crude solid product from ethanol to yield 22 g of pure this compound as a white solid (90% yield).[5][6]

Process Visualization

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

reaction_logic start_mat 2-Amino-4-chloropyridine reaction Halogen Exchange (SNAr) start_mat->reaction reagent Sodium Fluoride (NaF) reagent->reaction solvent DMF solvent->reaction condition Heat (140°C) 5-8 hours condition->reaction product This compound reaction->product

Caption: Logical flow of the Halogen Exchange reaction.

experimental_workflow step step process process purify purify final final A 1. Dissolve 2-Amino-4-chloropyridine in DMF B 2. Add Sodium Fluoride A->B C 3. Heat Mixture to 140°C (5-8 hours) B->C D 4. Cool to 80°C & Remove DMF (Reduced Pressure Distillation) C->D E 5. Dissolve Residue in Dichloromethane D->E F 6. Wash with Saturated Saline E->F G 7. Separate Organic Phase & Evaporate Solvent F->G H 8. Recrystallize from Ethanol G->H I Final Product: This compound H->I

Caption: Step-by-step experimental synthesis workflow.

Alternative Synthetic Routes

While the direct halogen exchange from 2-amino-4-chloropyridine is efficient, it is important for researchers to be aware of other methods to produce this compound, which may be advantageous depending on starting material availability and scalability. One notable alternative route starts from 2-pyridinecarboxylic acid.[7][8] This multi-step process involves:

  • Chlorination and amidation of 2-pyridinecarboxylic acid to form 4-chloropyridine-2-amide.[7]

  • A Hofmann rearrangement reaction on the amide to yield 2-amino-4-chloropyridine.[7]

  • The final halogen exchange step as detailed in this guide to obtain this compound.[8]

Another patented method avoids the chlorinated intermediate altogether by first fluorinating 2-pyridinecarboxylic acid and then converting the resulting 4-fluoropyridine-2-carboxylic acid to the final product via amidation and Hofmann rearrangement.[9] These alternative paths highlight the versatility of synthetic strategies available for accessing this important building block.

References

An In-depth Technical Guide to the Hofmann Rearrangement for 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement is a powerful and well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This transformation, first reported by August Wilhelm von Hofmann in 1881, proceeds through a key isocyanate intermediate.[1] In the realm of heterocyclic chemistry, the Hofmann rearrangement provides a valuable route for the synthesis of aminopyridines, which are crucial structural motifs in numerous pharmaceuticals and functional materials. This technical guide focuses specifically on the application of the Hofmann rearrangement for the synthesis of 2-aminopyridine (B139424) from pyridine-2-carboxamide (picolinamide). We will delve into the reaction mechanism, provide detailed experimental protocols, present quantitative data, and offer visualizations to facilitate a comprehensive understanding of this important synthetic transformation.

The Core Reaction: From Picolinamide (B142947) to 2-Aminopyridine

The overall transformation involves the treatment of picolinamide with a halogen (typically bromine) in a basic aqueous solution. The reaction results in the loss of the carbonyl group as carbon dioxide and the formation of 2-aminopyridine.

Overall Reaction:

Reaction Mechanism

The Hofmann rearrangement of picolinamide proceeds through a series of well-defined steps:

  • N-Bromination: The reaction is initiated by the deprotonation of the amide nitrogen by the base (hydroxide ion), followed by the attack of the resulting anion on bromine to form an N-bromoamide intermediate.

  • Second Deprotonation: A second proton is abstracted from the nitrogen by the base, generating an unstable N-bromoamide anion.

  • Rearrangement: The key step of the reaction involves a concerted rearrangement where the pyridyl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. This 1,2-shift results in the formation of a pyridyl isocyanate.

  • Hydrolysis and Decarboxylation: The isocyanate intermediate is then attacked by water (hydroxide in basic conditions) to form a carbamic acid derivative. This intermediate is unstable and readily undergoes decarboxylation to yield the final product, 2-aminopyridine, and carbonate as a byproduct.[2][3]

Visualizing the Reaction Pathway

To provide a clear visual representation of the Hofmann rearrangement mechanism for the synthesis of 2-aminopyridine, the following diagram has been generated using the DOT language.

Hofmann_Rearrangement Picolinamide Picolinamide N_Bromoamide N-Bromopicolinamide Picolinamide->N_Bromoamide + Br₂ + NaOH N_Bromoamide_Anion N-Bromopicolinamide Anion N_Bromoamide->N_Bromoamide_Anion + NaOH Isocyanate Pyridyl Isocyanate N_Bromoamide_Anion->Isocyanate Rearrangement - Br⁻ Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid + H₂O Aminopyridine 2-Aminopyridine Carbamic_Acid->Aminopyridine Decarboxylation - CO₂

Figure 1: Reaction mechanism of the Hofmann rearrangement for the synthesis of 2-aminopyridine from picolinamide.

Experimental Protocols

Adapted Protocol for 2-Aminopyridine Synthesis

Materials:

  • Picolinamide (Pyridine-2-carboxamide)

  • Sodium Hydroxide (B78521) (NaOH)

  • Bromine (Br₂)

  • Sodium Chloride (NaCl)

  • Benzene (B151609)

  • Ligroin (b.p. 60–90°C)

  • Activated Carbon (e.g., Norit)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Diethyl ether

Procedure:

  • Preparation of the Hypobromite (B1234621) Solution: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 ml of water. With continuous stirring, add 95.8 g (0.6 mole) of bromine to the solution.

  • Reaction Initiation: Once the temperature of the hypobromite solution reaches 0°C, add 60 g (0.49 mole) of picolinamide all at once with vigorous stirring.[4]

  • Reaction Progression: The ice bath is removed, and the reaction mixture is allowed to warm up. The mixture is then heated to 70-75°C for about 45 minutes.[4]

  • Work-up and Extraction: Cool the solution to room temperature and saturate it with approximately 170 g of sodium chloride. The 2-aminopyridine is then extracted from the aqueous solution using diethyl ether in a continuous extractor for 15-20 hours.[4]

  • Purification: The ether extract is dried over sodium hydroxide pellets, filtered, and the ether is removed by distillation. The crude product is then purified by recrystallization from a mixture of benzene and ligroin with the aid of activated carbon and sodium hydrosulfite to decolorize the solution.[4]

Quantitative Data

A Chinese patent describes a two-step synthesis of 2-aminopyridine starting from 2-cyanopyridine, with the second step being a Hofmann degradation. While this process is not a direct conversion from picolinamide, it provides valuable insight into the potential yield and purity of the final product.

ParameterValueReference
Starting Material 2-Cyanopyridine (hydrolyzed to picolinamide in situ)
Overall Yield (2 steps) ~80%
Product Purity >99%

Note: This data is for a two-step process and should be considered an estimation for the direct Hofmann rearrangement of picolinamide.

For the analogous synthesis of 3-aminopyridine (B143674) from nicotinamide (B372718), the reported yield of the crude product is 85-89%, and the yield of the purified product is 61-65%.[4] It is reasonable to expect a similar yield for the synthesis of 2-aminopyridine from picolinamide under optimized conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-aminopyridine via the Hofmann rearrangement.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Prepare NaOH solution B Add Bromine (forms NaOBr) A->B C Add Picolinamide B->C D Heat Reaction Mixture C->D E Cool and Saturate with NaCl D->E F Continuous Ether Extraction E->F G Dry Ether Extract F->G H Remove Ether G->H I Recrystallize from Benzene/Ligroin H->I J Decolorize with Activated Carbon I->J K Isolate Pure 2-Aminopyridine J->K

Figure 2: General experimental workflow for the synthesis of 2-aminopyridine via the Hofmann rearrangement.

Conclusion

The Hofmann rearrangement offers a classic and effective method for the synthesis of 2-aminopyridine from readily available picolinamide. A thorough understanding of the reaction mechanism, coupled with a carefully executed experimental protocol adapted from reliable sources, can lead to good yields of the desired product. The detailed information and visualizations provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement this valuable synthetic transformation in their work. Further optimization of the reaction conditions for the specific substrate, picolinamide, may lead to improved yields and purity.

References

starting materials for 2-Amino-4-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 2-Amino-4-fluoropyridine, an important intermediate in the pharmaceutical and agrochemical industries.[1][] The document details the starting materials, experimental protocols, and quantitative data associated with the most common and effective methods of synthesis.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its strategic importance has led to the development of several synthetic pathways, each with distinct advantages and disadvantages concerning yield, cost, safety, and scalability. This guide focuses on three prominent methods:

  • Halogen Exchange Reaction: A direct approach involving the substitution of a chlorine atom with fluorine.

  • Multi-step Synthesis from 2-Pyridinecarboxylic Acid: A longer route that offers an alternative from a readily available starting material.

  • Hofmann Rearrangement of 4-Fluoropyridine-2-carboxamide: A method that introduces the amino group in the final step.

Method 1: Halogen Exchange from 2-Amino-4-chloropyridine (B16104)

This is one of the most direct methods for the synthesis of this compound. It involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of 2-Amino-4-chloropyridine is displaced by a fluoride (B91410) ion.

Logical Workflow

2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Reaction Halogen Exchange 2-Amino-4-chloropyridine->Reaction Sodium Fluoride Sodium Fluoride Sodium Fluoride->Reaction This compound This compound Reaction->this compound

Caption: Halogen exchange synthesis of this compound.

Quantitative Data
ParameterValueReference
Starting Material2-Amino-4-chloropyridine[1][3]
ReagentSodium Fluoride[1][3]
SolventN,N-dimethylformamide (DMF)[1][3]
Temperature140 °C[1][3]
Reaction Time5 - 8 hours[1][3]
Yield90%[1][3]
Experimental Protocol
  • In a suitable reaction vessel, dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide.[1][3]

  • Add 46 g of sodium fluoride to the solution.[1][3]

  • Heat the reaction mixture to 140°C and maintain this temperature for 5 to 8 hours.[1][3]

  • After the reaction is complete, cool the mixture to 80°C.

  • Recover the solvent by distillation under reduced pressure.[1][3]

  • Dissolve the residue in dichloromethane (B109758) and wash with a saturated saline solution.[1][3]

  • Separate the organic phase and evaporate the solvent.[1][3]

  • Recrystallize the crude product from ethanol (B145695) to obtain 22 g of white, solid this compound, corresponding to a 90% yield.[1][3]

Method 2: Multi-step Synthesis from 2-Pyridinecarboxylic Acid

This synthetic route begins with the readily available 2-pyridinecarboxylic acid and proceeds through several intermediates to yield the final product. The key steps involve chlorination, amidation, Hofmann rearrangement, and finally, a halogen exchange.

Logical Workflow

cluster_0 Step 1: Acyl Chloride and Amide Formation cluster_1 Step 2: Hofmann Rearrangement cluster_2 Step 3: Halogen Exchange 2-Pyridinecarboxylic Acid 2-Pyridinecarboxylic Acid Reaction1 Chlorination 2-Pyridinecarboxylic Acid->Reaction1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction1 Salt Salt Salt->Reaction1 4-Chloropyridine-2-acyl chloride 4-Chloropyridine-2-acyl chloride Reaction1->4-Chloropyridine-2-acyl chloride Reaction2 Amidation 4-Chloropyridine-2-acyl chloride->Reaction2 Ammonia (B1221849) Ammonia Ammonia->Reaction2 4-Chloropyridine-2-amide 4-Chloropyridine-2-amide Reaction2->4-Chloropyridine-2-amide Reaction3 Hofmann Rearrangement 4-Chloropyridine-2-amide->Reaction3 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Reaction3->2-Amino-4-chloropyridine Reaction4 Halogen Exchange 2-Amino-4-chloropyridine->Reaction4 This compound This compound Reaction4->this compound

Caption: Multi-step synthesis of this compound from 2-Pyridinecarboxylic Acid.

Quantitative Data
StepStarting MaterialReagentsIntermediate/ProductYieldReference
1a2-Pyridinecarboxylic AcidThionyl Chloride, Salt4-Chloropyridine-2-acyl chloride-[4][5]
1b4-Chloropyridine-2-acyl chlorideAmmonia4-Chloropyridine-2-amide90-95%[4]
24-Chloropyridine-2-amideSodium Hypochlorite (B82951) or Calcium Hypochlorite2-Amino-4-chloropyridine-[4][5]
32-Amino-4-chloropyridineFluorinating AgentThis compound-[4][5]
Experimental Protocol

Step 1: Synthesis of 4-Chloropyridine-2-amide [4]

  • Slowly add 580 g of 2-pyridinecarboxylic acid to 1.68 kg of thionyl chloride.

  • Add 48 g of sodium bromide and reflux the reaction mixture for 2-16 hours until the starting material is consumed.

  • Recover the thionyl chloride to obtain 4-chloropyridine-2-acyl chloride.

  • Dissolve the resulting 4-chloropyridine-2-acyl chloride in 2000 mL of tetrahydrofuran.

  • Pass ammonia gas through the solution for 5-16 hours.

  • Remove most of the solvent and cool the mixture to 0-5°C to precipitate a white solid.

  • Dry the solid to obtain 4-chloropyridine-2-amide (yield: 90%).

Step 2: Synthesis of 2-Amino-4-chloropyridine (Hofmann Rearrangement) [4]

  • Add 550 g of 4-chloropyridine-2-amide in batches to 10 kg of a sodium hypochlorite solution.

  • The exact conditions for this step are described as a Hofmann rearrangement reaction.

Step 3: Synthesis of this compound (Halogen Exchange) [4]

  • The 2-amino-4-chloropyridine obtained from Step 2 undergoes a halogen exchange reaction to yield the final product. The protocol is similar to Method 1.

Method 3: Synthesis via Hofmann Amide Degradation of 4-Fluoropyridine-2-formamide

This route also utilizes 2-pyridinecarboxylic acid as the initial starting material but follows a different reaction sequence where the fluorine atom is introduced earlier in the synthesis.

Logical Workflow

cluster_0 Step 1: Fluorination cluster_1 Step 2: Amide Formation cluster_2 Step 3: Hofmann Amide Degradation 2-Pyridinecarboxylic Acid 2-Pyridinecarboxylic Acid Reaction1 Fluorination 2-Pyridinecarboxylic Acid->Reaction1 Fluoride, Oxidant, Catalyst Fluoride, Oxidant, Catalyst Fluoride, Oxidant, Catalyst->Reaction1 4-Fluoropyridine-2-formic acid 4-Fluoropyridine-2-formic acid Reaction1->4-Fluoropyridine-2-formic acid Reaction2 Amidation 4-Fluoropyridine-2-formic acid->Reaction2 Chloroformate, Organic Base, Ammonia Source Chloroformate, Organic Base, Ammonia Source Chloroformate, Organic Base, Ammonia Source->Reaction2 4-Fluoropyridine-2-formamide 4-Fluoropyridine-2-formamide Reaction2->4-Fluoropyridine-2-formamide Reaction3 Hofmann Degradation 4-Fluoropyridine-2-formamide->Reaction3 This compound This compound Reaction3->this compound

Caption: Synthesis of this compound via Hofmann Amide Degradation.

Quantitative Data
ParameterValueReference
Starting Material (Final Step)4-Fluoropyridine-2-amide[6]
ReagentSodium Hypochlorite Solution (10%)[6]
Temperature80 °C[6]
Yield80%[6]
Experimental Protocol (Final Step)
  • Add 14 g (100 mmol) of 4-fluoropyridine-2-amide in batches to 200 g of a 10% mass concentration sodium hypochlorite solution.[6]

  • Heat the mixture to 80°C and react until the starting material is consumed.[6]

  • Cool the reaction to room temperature.

  • Extract the reaction liquid with dichloromethane until no product remains in the aqueous phase.[6]

  • Dry the combined organic phases with anhydrous potassium carbonate.

  • Remove the solvent and recrystallize the residue from ethanol to obtain 9 g of white, solid this compound, which corresponds to an 80% yield.[6]

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the safety and environmental considerations of the process. The halogen exchange from 2-amino-4-chloropyridine offers a high-yielding and direct approach. The multi-step synthesis from 2-pyridinecarboxylic acid provides an alternative from a common starting material, while the Hofmann degradation of 4-fluoropyridine-2-formamide presents another efficient pathway. Researchers and process chemists should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-4-fluoropyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-fluoropyridine is a pivotal building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine (B92270) ring, confer distinct reactivity and metabolic stability to the molecules synthesized from it. This fluorinated pyridine derivative serves as a key intermediate in the synthesis of a wide array of complex molecules, including potent kinase inhibitors and other therapeutic agents.[1][2] The presence of the fluorine atom can enhance pharmacokinetic properties such as membrane permeability and metabolic resistance, making it a desirable feature in drug candidates.

This document provides detailed application notes and experimental protocols for the utilization of this compound in several key synthetic transformations, including the Sandmeyer reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Key Synthetic Applications

This compound is a versatile precursor for a variety of chemical transformations. The primary amino group can be readily diazotized and subsequently displaced in Sandmeyer-type reactions to introduce a range of functionalities at the 2-position. Furthermore, the amino group can be transformed into a halide or triflate, which then serves as a handle for palladium-catalyzed cross-coupling reactions.

Functionalization via the Sandmeyer Reaction

The Sandmeyer reaction provides a robust method for converting the amino group of this compound into various other substituents, such as halides or a cyano group, via a diazonium salt intermediate.[2][3] This transformation is fundamental for preparing a diverse range of 2-substituted-4-fluoropyridines, which are themselves valuable intermediates.

Materials:

  • This compound

  • Hydrobromic acid (48% aq.)

  • Sodium nitrite (B80452)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq) in 48% hydrobromic acid (3.0 eq) at 0 °C using an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq).

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-bromo-4-fluoropyridine.

Starting MaterialReagentsProductYield (%)
This compoundHBr, NaNO₂, CuBr2-Bromo-4-fluoropyridine75-85
This compoundHCl, NaNO₂, CuCl2-Chloro-4-fluoropyridine70-80
This compoundH₂SO₄, NaNO₂, KCN, CuCN4-Fluoro-2-cyanopyridine60-70

Yields are estimated based on typical Sandmeyer reactions of aminopyridines.

Sandmeyer_Workflow cluster_prep Diazonium Salt Formation cluster_reaction Substitution Reaction cluster_workup Workup and Purification start This compound reagents1 HBr, NaNO₂, 0-5 °C start->reagents1 1. diazonium 4-Fluoro-2-pyridyldiazonium bromide reagents1->diazonium 2. reagents2 CuBr diazonium->reagents2 3. product 2-Bromo-4-fluoropyridine reagents2->product 4. workup Extraction & Washing product->workup 5. purification Column Chromatography workup->purification 6. final_product Pure Product purification->final_product 7. Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X 2-Bromo-4-fluoropyridine Oxidative\nAddition Oxidative Addition Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2, Base Ar'-B(OH)2 Phenylboronic acid Base Base (K3PO4) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' 4-Fluoro-2-phenylpyridine Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive\nElimination Reductive Elimination Buchwald_Hartwig_Flow start Start: 2-Chloro-4-fluoropyridine & Aniline reagents Add Reagents: Pd2(dba)3, XPhos, NaOtBu, Toluene (under inert atmosphere) start->reagents reaction Heat to 100 °C (12-24 hours) reagents->reaction workup Cool, Dilute with Ethyl Acetate, Filter through Celite reaction->workup extraction Wash with Water & Brine workup->extraction drying Dry with Na2SO4, Filter, Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product Final Product: N-(4-fluoropyridin-2-yl)aniline purification->product

References

The Versatile Scaffold: 2-Amino-4-fluoropyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4-fluoropyridine has emerged as a privileged scaffold in medicinal chemistry, attributed to the unique physicochemical properties conferred by the fluorine atom and the versatile reactivity of the aminopyridine core. The strategic incorporation of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[1] This document provides a comprehensive overview of the applications of this compound in drug discovery, focusing on its role in the development of kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and URAT1 inhibitors. Detailed synthetic protocols, biological assay methodologies, and summaries of quantitative data are presented to guide researchers in this field.

I. Synthetic Protocols for this compound and Derivatives

The synthesis of this compound and its derivatives is crucial for its application in drug discovery. Several efficient methods have been developed, starting from readily available precursors.

Protocol 1: Synthesis of this compound from 2-Amino-4-chloropyridine (B16104)

This protocol describes a nucleophilic aromatic substitution reaction to replace the chlorine atom with fluorine.

Materials and Equipment:

  • 2-Amino-4-chloropyridine

  • Sodium fluoride (B91410) (NaF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Saturated saline solution

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for filtration and recrystallization

Procedure:

  • Dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide in a round-bottom flask.

  • Add 46 g of sodium fluoride to the solution.

  • Heat the reaction mixture to 140°C and maintain for 5 to 8 hours with stirring.

  • After the reaction is complete, cool the mixture to 80°C.

  • Recover the solvent by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated saline solution.

  • Separate the organic phase and evaporate the solvent.

  • Recrystallize the crude product from ethanol to obtain this compound as a white solid. (Yield: ~90%).

Protocol 2: Synthesis of this compound via Hofmann Rearrangement

This method utilizes a Hofmann rearrangement of an amide intermediate.[2][3]

Materials and Equipment:

  • 4-Fluoropyridine-2-carboxamide

  • Sodium hypochlorite (B82951) (NaOCl) solution (10%)

  • Dichloromethane (DCM)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Add 14 g of 4-fluoropyridine-2-carboxamide in batches to 200 g of a 10% sodium hypochlorite solution.

  • Heat the mixture to 80°C and react until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with dichloromethane until no product remains in the aqueous phase.

  • Combine the organic phases and dry over anhydrous potassium carbonate.

  • Remove the solvent by evaporation.

  • Recrystallize the residue from ethanol to yield this compound. (Yield: ~80%).[2]

Experimental Workflow: Synthesis of this compound

G cluster_0 Method 1: Nucleophilic Substitution cluster_1 Method 2: Hofmann Rearrangement 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Reaction with NaF in DMF Reaction with NaF in DMF 2-Amino-4-chloropyridine->Reaction with NaF in DMF 140°C, 5-8h Workup and Recrystallization Workup and Recrystallization Reaction with NaF in DMF->Workup and Recrystallization 2-Amino-4-fluoropyridine_1 This compound Workup and Recrystallization->2-Amino-4-fluoropyridine_1 4-Fluoropyridine-2-carboxamide 4-Fluoropyridine-2-carboxamide Reaction with NaOCl Reaction with NaOCl 4-Fluoropyridine-2-carboxamide->Reaction with NaOCl 80°C Extraction and Recrystallization Extraction and Recrystallization Reaction with NaOCl->Extraction and Recrystallization 2-Amino-4-fluoropyridine_2 This compound Extraction and Recrystallization->2-Amino-4-fluoropyridine_2 G FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates This compound Inhibitor This compound Inhibitor This compound Inhibitor->FGFR4 Inhibits GRB2 GRB2 FRS2->GRB2 RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway GRB2->RAS-RAF-MEK-ERK Pathway PI3K-AKT Pathway PI3K-AKT Pathway GRB2->PI3K-AKT Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK Pathway->Cell Proliferation & Survival PI3K-AKT Pathway->Cell Proliferation & Survival G L-Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L-Arginine->NOS Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) This compound Inhibitor This compound Inhibitor This compound Inhibitor->NOS Inhibits sGC Soluble Guanylyl Cyclase Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Effects Vasodilation, Neurotransmission, Inflammation cGMP->Downstream Effects G Uric Acid in Filtrate Uric Acid in Filtrate URAT1 Urate Transporter 1 (in Proximal Tubule) Uric Acid in Filtrate->URAT1 Uric Acid Reabsorption Uric Acid Reabsorption URAT1->Uric Acid Reabsorption Increased Uric Acid Excretion Increased Uric Acid Excretion URAT1->Increased Uric Acid Excretion Inhibition leads to This compound Inhibitor This compound Inhibitor This compound Inhibitor->URAT1 Inhibits Increased Serum Uric Acid Increased Serum Uric Acid Uric Acid Reabsorption->Increased Serum Uric Acid Gout Gout Increased Serum Uric Acid->Gout Reduced Serum Uric Acid Reduced Serum Uric Acid Increased Uric Acid Excretion->Reduced Serum Uric Acid Amelioration of Gout Amelioration of Gout Reduced Serum Uric Acid->Amelioration of Gout

References

2-Amino-4-fluoropyridine: A Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-fluoropyridine is a fluorinated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of various agrochemicals. Its unique structural features, including the reactive amino group and the fluorine substituent, make it a valuable synthon for the construction of complex molecules with desired biological activities. This document provides an overview of its applications in agrochemical synthesis, including detailed protocols for its own preparation and its potential role in the synthesis of modern herbicides.

Application in Herbicide Synthesis

While specific proprietary synthetic routes for commercial herbicides are often not publicly disclosed in full detail, the chemical structure of certain modern herbicides suggests that this compound is a plausible and strategic intermediate. Notably, the picolinic acid class of herbicides, which includes compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, features a substituted pyridine core that can be conceptually derived from this compound.

These herbicides are synthetic auxins that mimic the plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately death in susceptible broadleaf weeds. The specific substitution pattern on the pyridine ring is critical for their herbicidal activity and crop selectivity.

Although direct, publicly available, step-by-step protocols for the synthesis of these commercial herbicides starting from this compound are scarce, the following section outlines a general synthetic strategy that highlights its potential utility.

General Synthetic Pathways and Logical Relationships

The following diagram illustrates a conceptual synthetic pathway for picolinic acid herbicides, showcasing the potential incorporation of a this compound core structure.

G cluster_0 Synthesis of Picolinic Acid Herbicides A This compound B Halogenation/Diazotization A->B Functional Group Transformation C Substituted 2-halopyridine B->C D Cross-coupling (e.g., Suzuki) C->D F Biaryl Pyridine Intermediate D->F C-C Bond Formation E Substituted Phenylboronic Acid E->D G Carboxylation/Esterification F->G Side Chain Modification H Picolinic Acid Herbicide (e.g., Halauxifen-methyl) G->H

Figure 1: Conceptual synthetic workflow for picolinic acid herbicides.

This diagram illustrates a logical sequence where this compound undergoes functional group transformations to yield a suitable substituted pyridine for subsequent cross-coupling reactions and further modifications to arrive at the final herbicide structure.

Experimental Protocols

While a specific protocol for a commercial agrochemical from this compound is not available, the synthesis of this key intermediate itself is well-documented. Below are two common methods for its preparation.

Protocol 1: Synthesis of this compound from 2-Amino-4-chloropyridine (B16104)

This method involves a halogen exchange reaction (halex reaction) where the chloro-substituent is replaced by a fluoro-substituent.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2-Amino-4-chloropyridine128.5628 g217.8
Sodium Fluoride (B91410) (NaF)41.9946 g1095.5
N,N-Dimethylformamide (DMF)73.09100 mL-
Dichloromethane (B109758) (DCM)84.93As needed-
Saturated Saline Solution-As needed-
Ethanol (B145695)46.07As needed for recrystallization-

Procedure:

  • In a suitable reaction vessel, dissolve 28 g of 2-amino-4-chloropyridine in 100 mL of N,N-dimethylformamide.

  • Add 46 g of sodium fluoride to the solution.

  • Heat the reaction mixture to 140 °C and maintain this temperature for 5 to 8 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the mixture to 80 °C.

  • Recover the DMF by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated saline solution.

  • Separate the organic phase, and evaporate the solvent.

  • Recrystallize the crude product from ethanol to yield white solid this compound.

Expected Yield: Approximately 22 g (90%).[1]

Protocol 2: Synthesis of this compound from 2-Pyridinecarboxylic Acid

This multi-step synthesis starts from a more readily available starting material.

Step 1: Synthesis of 4-Fluoropyridine-2-formic acid

  • This step typically involves a fluorination reaction on the pyridine ring, which can be achieved through various methods, often proprietary. A general approach involves the use of a fluoride source and an oxidant in the presence of a catalyst.

Step 2: Synthesis of 4-Fluoropyridine-2-formamide

  • The carboxylic acid is converted to the corresponding amide.

Step 3: Hofmann Rearrangement to this compound

  • The amide undergoes a Hofmann rearrangement to yield the final product.

A patent (CN112552233A) describes this overall transformation with the following general steps:

  • Reacting 2-pyridine carboxylic acid with a catalyst, a fluoride source, and an oxidant to obtain 4-fluoropyridine-2-formic acid.[2]

  • Reacting the 4-fluoropyridine-2-formic acid with a chloroformate, an organic base, and an ammonia (B1221849) source to generate 4-fluoropyridine-2-formamide.[2]

  • Carrying out a Hofmann amide degradation reaction on the 4-fluoropyridine-2-formamide to obtain this compound.[2]

The following diagram illustrates the synthetic workflow for Protocol 2.

G cluster_1 Synthesis from 2-Pyridinecarboxylic Acid A 2-Pyridinecarboxylic Acid B Fluorination A->B C 4-Fluoropyridine-2-formic acid B->C D Amidation C->D E 4-Fluoropyridine-2-formamide D->E F Hofmann Rearrangement E->F G This compound F->G

Figure 2: Synthetic workflow for this compound from 2-Pyridinecarboxylic Acid.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals, particularly in the development of modern herbicides. While detailed proprietary synthetic routes for commercial products are not always accessible, the structural analysis of these products strongly suggests the utility of this compound as a key building block. The provided protocols for the synthesis of this compound itself offer researchers and scientists a solid foundation for obtaining this important precursor for further synthetic explorations in the field of agrochemical development. Further research into the derivatization of this compound is likely to yield novel compounds with potent and selective agrochemical properties.

References

Application Notes and Protocols for 2-Amino-4-fluoropyridine in PI3K Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2][3] The 2-amino-4-fluoropyridine scaffold has emerged as a valuable starting point for the synthesis of potent and selective PI3K inhibitors. The presence of the fluorine atom can enhance binding affinity and improve metabolic stability, while the amino group provides a key interaction point within the ATP-binding pocket of the PI3K enzyme.

These application notes provide an overview of the utility of this compound in the discovery of PI3K inhibitors, along with detailed protocols for the synthesis, characterization, and evaluation of these compounds.

The PI3K Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis and cell growth.[2][4] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.[4]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Inhibits Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibits

PI3K Signaling Pathway and Point of Inhibition.

Synthesis of this compound-Based PI3K Inhibitors

A general synthetic scheme for the elaboration of this compound into a hypothetical PI3K inhibitor, AFP-PI3Ki-1 , is presented below. This involves a condensation reaction to form a pyridopyrimidinone core, a common scaffold in PI3K inhibitors.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Chlorination cluster_reaction3 Step 3: Suzuki Coupling A This compound C Pyridopyrimidinone Core A->C B Diethyl 2-acetylmalonate B->C D Chlorinated Intermediate C->D F AFP-PI3Ki-1 D->F E Arylboronic Acid E->F

General Synthesis Workflow.
Protocol: Synthesis of AFP-PI3Ki-1

  • Step 1: Condensation to form the Pyridopyrimidinone Core.

    • To a solution of this compound (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add diethyl 2-acetylmalonate (1.1 eq).

    • Heat the mixture to reflux (approx. 250-260 °C) for 2-3 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and add a non-polar solvent (e.g., hexane) to precipitate the product.

    • Filter the solid, wash with hexane, and dry under vacuum to yield the pyridopyrimidinone core.

  • Step 2: Chlorination.

    • Suspend the pyridopyrimidinone core (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.

  • Step 3: Suzuki Coupling.

    • To a solution of the chlorinated intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a solvent mixture (e.g., 1,4-dioxane (B91453) and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

    • Degas the mixture with argon or nitrogen for 15 minutes.

    • Heat the reaction to 80-100 °C for 8-12 hours.

    • Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the final compound, AFP-PI3Ki-1 .

In Vitro Evaluation of AFP-PI3Ki-1

Quantitative Data Summary

The following table summarizes hypothetical data for the inhibitory activity of AFP-PI3Ki-1 against various PI3K isoforms and its effect on cancer cell lines.

CompoundPI3Kα (IC₅₀, nM)PI3Kβ (IC₅₀, nM)PI3Kδ (IC₅₀, nM)PI3Kγ (IC₅₀, nM)MCF-7 (GI₅₀, µM)PC-3 (GI₅₀, µM)
AFP-PI3Ki-1 15120251500.81.2
Control55010600.50.9

Control: A known pan-PI3K inhibitor.

Experimental Protocols

This assay measures the enzymatic activity of PI3K by detecting the production of PIP3.

HTRF_Assay_Workflow Start Start A Prepare serial dilutions of AFP-PI3Ki-1 in DMSO Start->A B Add PI3K isoform and PIP2 substrate to 384-well plate A->B C Add AFP-PI3Ki-1 dilutions B->C D Initiate reaction with ATP C->D E Incubate at RT for 60 min D->E F Add detection mix (Eu³⁺-anti-PIP3 Ab and d2-PIP3 tracer) E->F G Incubate at RT for 60 min F->G H Read HTRF signal on a compatible plate reader G->H End End H->End

HTRF Assay Workflow.

Protocol:

  • Prepare serial dilutions of AFP-PI3Ki-1 in DMSO.

  • In a 384-well plate, add the specific PI3K isoform and the PIP2 substrate in kinase buffer.

  • Add the diluted compound to the wells.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and add the detection mix containing a Europium cryptate (Eu³⁺)-labeled anti-PIP3 antibody and a d2-labeled PIP3 tracer.

  • Incubate for another 60 minutes at room temperature.

  • Read the Homogeneous Time-Resolved Fluorescence (HTRF) signal. A high signal indicates low PIP3 production and thus, inhibition of PI3K.

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of AFP-PI3Ki-1 for 72 hours.

  • Add MTT reagent and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Alternatively, use the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels as an indicator of cell viability.

This method is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation of AKT, a key downstream effector of PI3K.

Protocol:

  • Culture cells to 70-80% confluency in 6-well plates.

  • Treat the cells with various concentrations of AFP-PI3Ki-1 for 2-4 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the reduction in AKT phosphorylation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel PI3K inhibitors for cancer therapy. The synthetic route is adaptable, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The provided protocols offer a robust framework for the synthesis and comprehensive in vitro evaluation of these potential drug candidates. Further optimization of this scaffold could lead to the discovery of highly potent and isoform-selective PI3K inhibitors with improved therapeutic profiles.

References

Application Notes and Protocols for the Synthesis of Tyrosine Kinase Inhibitors Using 2-Amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of potent tyrosine kinase inhibitors (TKIs), specifically targeting the Epidermal Growth Factor Receptor (EGFR), utilizing 2-Amino-4-fluoropyridine as a key starting material. The protocols outlined are based on established synthetic methodologies in medicinal chemistry, offering a reproducible approach for the development of novel anti-cancer agents.

Introduction

Tyrosine kinase inhibitors have revolutionized the treatment of various cancers by targeting specific signaling pathways that drive tumor growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in several malignancies, including non-small cell lung cancer. The development of small molecule inhibitors that can overcome resistance to existing therapies is an ongoing effort in oncology research.

This compound is a valuable and versatile building block in the synthesis of such inhibitors. Its pyridine (B92270) core is a common scaffold in many kinase inhibitors, and the fluorine substituent allows for strategic late-stage functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document details a proposed synthetic route to a novel 2-amino-4-(1H-1,2,4-triazol-1-yl)pyridine-based EGFR inhibitor, along with protocols for its synthesis and characterization.

Proposed Synthetic Scheme

The proposed synthesis involves a two-step process starting from this compound:

  • Nucleophilic Aromatic Substitution (SNA_r_): Introduction of a triazole moiety at the C4 position of the pyridine ring.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the resulting aminopyridine with a substituted aniline (B41778) to furnish the final TKI.

Mandatory Visualizations

G cluster_0 Synthetic Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (1H-1,2,4-triazole, NaH, DMF) Start->Step1 Intermediate 2-Amino-4-(1H-1,2,4-triazol-1-yl)pyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (Substituted Aniline, Pd catalyst, Ligand, Base) Intermediate->Step2 Product Target Tyrosine Kinase Inhibitor Step2->Product

Caption: Synthetic workflow for the proposed TKI.

EGFR_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR mTOR->Proliferation TKI Tyrosine Kinase Inhibitor (Synthesized Compound) TKI->Dimerization inhibits

Caption: Simplified EGFR signaling pathway and TKI inhibition.

Data Presentation

Table 1: Representative Biological Activity of Synthesized Tyrosine Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
TKI-01 EGFR (wild-type)15A549 (NSCLC)0.5
TKI-01 EGFR (L858R)5HCC827 (NSCLC)0.1
TKI-01 EGFR (T790M)50H1975 (NSCLC)1.2
Gefitinib EGFR (wild-type)20A549 (NSCLC)0.8
Gefitinib EGFR (L858R)8HCC827 (NSCLC)0.2

Note: Data are representative and intended for comparative purposes. Actual values will vary based on experimental conditions.

Table 2: Summary of Reaction Conditions and Yields

StepReaction TypeKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1 SNA_r_1H-1,2,4-triazole, NaHDMF80475
2 Buchwald-Hartwig3-ethynyl-4-fluoroaniline (B1315292), Pd₂(dba)₃, XPhos, Cs₂CO₃1,4-Dioxane (B91453)1001265

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(1H-1,2,4-triazol-1-yl)pyridine (Intermediate)

Materials:

  • This compound (1.0 eq)

  • 1H-1,2,4-triazole (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add 1H-1,2,4-triazole (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to afford the desired intermediate.

Step 2: Synthesis of the Target Tyrosine Kinase Inhibitor

Materials:

  • 2-Amino-4-(1H-1,2,4-triazol-1-yl)pyridine (1.0 eq)

  • 3-ethynyl-4-fluoroaniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 2-Amino-4-(1H-1,2,4-triazol-1-yl)pyridine (1.0 eq), 3-ethynyl-4-fluoroaniline (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the final tyrosine kinase inhibitor.

Characterization

The final compound and intermediate should be characterized by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

  • High-performance liquid chromatography (HPLC) to determine purity.

In Vitro Kinase and Cell-Based Assays

The inhibitory activity of the synthesized TKI against EGFR and its mutants can be determined using in vitro kinase assays (e.g., LanthaScreen™ Eu Kinase Binding Assay or an ATP-Glo™ Luminescent Kinase Assay). Cellular potency can be assessed by measuring the inhibition of cell proliferation (e.g., using an MTS or CellTiter-Glo® assay) in relevant cancer cell lines overexpressing EGFR.

Conclusion

This document provides a comprehensive guide for the synthesis of a novel class of tyrosine kinase inhibitors derived from this compound. The outlined protocols and methodologies are intended to be a starting point for researchers in the field of drug discovery and medicinal chemistry. Optimization of reaction conditions and further derivatization of the core scaffold can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Application Notes: Protocols for Suzuki Coupling with 2-Amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Amino-4-fluoropyridine with various organoboron reagents. The Suzuki coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely employed in the pharmaceutical industry for the construction of biaryl and heteroaryl motifs present in many biologically active molecules.[1][2][3]

This compound is a valuable building block in medicinal chemistry. The amino group provides a handle for further functionalization, while the fluorine atom can modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity. The protocols outlined below are based on established methodologies for the Suzuki coupling of aminopyridines and other challenging heterocyclic substrates.[1][4]

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process involving an organohalide (in this case, this compound, where the C-F bond is typically less reactive than C-Cl or C-Br, often requiring more specialized catalysts) and an organoboron compound, such as a boronic acid or a boronic ester.[2] The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound) to form a palladium(II) complex.[3]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.[3][5][6] The base is crucial for activating the boronic acid.[6]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[3]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Conditions using a Standard Palladium Catalyst

This protocol is a general starting point using a commonly available palladium catalyst.

Materials and Equipment:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol (B44631) ester

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: e.g., K₂CO₃, Na₂CO₃, or K₃PO₄ (anhydrous)

  • Solvent: e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF

  • Schlenk flask or microwave reaction vial

  • Magnetic stir bar and stirrer/hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/Water 4:1).

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[8]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).[8][9]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[8][9] Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[7][8]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive substrates.[9]

Materials and Equipment:

  • Same as Protocol 1, with the addition of a dedicated microwave reactor.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.025 mmol, 5 mol%), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv.).[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 4 mL).[9]

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).[2][9]

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in Protocol 1.[2]

Data Presentation

The success of the Suzuki coupling of aminopyridines is highly dependent on the choice of catalyst, ligand, and base. The primary amino group can coordinate to the palladium center and inhibit catalysis, necessitating careful selection of reaction conditions.[1][4] Highly active catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands, have been developed to overcome these challenges.[1]

Table 1: Catalyst and Base Combinations for Suzuki Coupling of Aminopyridines

This table summarizes common catalyst and base systems used for similar substrates, which can serve as a starting point for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (if separate)BaseSolventTemperature (°C)Typical Yield RangeReference
PdCl₂(PPh₃)₂ (5%)-Na₂CO₃ (aq)1,4-DioxaneRefluxModerate to Good[4]
Pd₂(dba)₃ (1-2%)P(t-Bu)₃KFTHF50Moderate[10]
Pd(OAc)₂ (2%)SPhos or XPhosK₃PO₄1,4-Dioxane/H₂O80-110Good to Excellent[1]
Pd(PPh₃)₄ (5%)-K₂CO₃1,4-Dioxane/H₂O100 (MW)Good[9]
Pd(dppf)Cl₂ (5%)-Na₃PO₄Dioxane/H₂O65-100Modest to Good[11]

Table 2: Representative Reaction Conditions and Yields

This table provides examples of specific conditions reported in the literature for the coupling of related aminohalopyridines.

Halopyridine SubstrateBoronic AcidCatalyst (mol%)Base (Equiv.)SolventTime (h)Yield (%)Reference
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄ (2.0)Toluene1299[1]
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄ (2.0)Toluene1282[1]
2-Chloro-3-aminopyridine (acetamide protected)Phenylboronic acidPd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH/H₂O8N/A[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5%)K₂CO₃ (3.0)1,4-Dioxane/H₂O0.25 (MW)High[9]

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate the general catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1X R¹-X (Aryl Halide) R1X->OxAdd PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Metathesis Metathesis PdII_A->Metathesis Base Base Base->Metathesis PdII_B R¹-Pd(II)L_n-Base Metathesis->PdII_B Transmetalation Transmetalation PdII_B->Transmetalation Boronate R²-B(OR)₂ Boronate->Transmetalation PdII_C R¹-Pd(II)L_n-R² Transmetalation->PdII_C RedElim Reductive Elimination PdII_C->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Product Formation

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - this compound - Boronic Acid - Base & Catalyst B Add to Flame-Dried Schlenk Flask A->B C Evacuate and Backfill with Inert Gas (Ar/N₂) B->C D Add Degassed Solvent C->D E Heat to Target Temperature (e.g., 80-110 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temp & Quench with Water F->G H Extract with Organic Solvent G->H I Dry, Filter, & Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterize Product (NMR, MS)

References

Application Notes: Synthesis of Novel Herbicides Using 2-Amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless challenge of weed management in agriculture necessitates the continuous development of novel herbicides with improved efficacy, selectivity, and environmental profiles. Pyridine-based herbicides have emerged as a significant class of agrochemicals, valued for their diverse modes of action and broad-spectrum activity. 2-Amino-4-fluoropyridine is a key heterocyclic building block, recognized for its potential as an intermediate in the synthesis of bioactive molecules, including pesticides. Its unique electronic properties, conferred by the fluorine atom and the amino group, make it an attractive starting material for creating new herbicidal candidates.

These application notes describe the synthesis and proposed utility of a novel class of potential herbicides derived from this compound. Specifically, we detail the synthesis of N-(4-fluoropyridin-2-yl)-2-(4-aryloxyphenoxy)propionamides, a class of compounds structurally related to the aryloxyphenoxypropionate (APP) herbicides, which are known inhibitors of acetyl-CoA carboxylase (ACCase) in grasses. The protocols herein provide a framework for the synthesis and evaluation of these novel compounds.

General Synthetic Scheme

The synthetic strategy involves the acylation of this compound with a suitable aryloxyphenoxypropionyl chloride. The aryloxyphenoxypropionyl chloride can be prepared from the corresponding commercially available aryloxyphenoxypropionic acid.

  • Step 1: Synthesis of Aryloxyphenoxypropionyl Chloride The aryloxyphenoxypropionic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield the corresponding acid chloride. This intermediate is typically used in the next step without further purification.

  • Step 2: Synthesis of N-(4-fluoropyridin-2-yl)-2-(4-aryloxyphenoxy)propionamide The freshly prepared aryloxyphenoxypropionyl chloride is then reacted with this compound in the presence of a base to yield the final amide product.

Synthesis_Pathway cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation A Aryloxyphenoxypropionic Acid B Aryloxyphenoxypropionyl Chloride A->B Chlorination D Novel N-(4-fluoropyridin-2-yl) Herbicide B->D Acylation reagent1 SOCl₂ or (COCl)₂ C This compound C->D reagent2 Base (e.g., Triethylamine) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Dissolve this compound and Triethylamine in DCM add_chloride Add Acid Chloride Solution at 0°C start->add_chloride react Stir at Room Temperature for 4-6 hours add_chloride->react wash Wash with Water and Brine react->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography end_product Final Product: Novel Herbicide chromatography->end_product MoA_Pathway herbicide Novel N-(4-fluoropyridin-2-yl) Herbicide accase Acetyl-CoA Carboxylase (ACCase) herbicide->accase Inhibits fatty_acid Fatty Acid Biosynthesis accase->fatty_acid Catalyzes plant_death Plant Death accase->plant_death Inhibition leads to cell_membrane Cell Membrane Formation fatty_acid->cell_membrane plant_growth Plant Growth and Development cell_membrane->plant_growth

Application Notes and Protocols for Developing PET Tracers with 2-Amino-4-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Positron Emission Tomography (PET) tracers utilizing 2-amino-4-fluoropyridine derivatives. This class of compounds holds significant promise for imaging various biological targets within the central nervous system and other tissues, aiding in the study of neuroinflammation, neurodegenerative diseases, and oncology.

Introduction to this compound Derivatives in PET Imaging

The this compound scaffold is an attractive pharmacophore for PET tracer development due to its favorable physicochemical properties, including its ability to cross the blood-brain barrier. The fluorine atom at the 4-position allows for direct radiolabeling with the positron-emitting isotope Fluorine-18 (¹⁸F), which has an ideal half-life of 109.7 minutes for PET imaging.[1] Derivatives of this core structure have been explored for targeting a range of biological entities, including inducible nitric oxide synthase (iNOS), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and colony-stimulating factor 1 receptor (CSF1R).[2][3][4]

The development of these tracers is critical for the non-invasive in vivo quantification and monitoring of disease-related biomarkers, which can significantly contribute to drug discovery and development.[5] PET imaging with such targeted radiotracers enables the assessment of target engagement by therapeutic candidates and can aid in patient stratification for clinical trials.[6]

Synthesis and Radiolabeling of this compound Derivatives

The synthesis of this compound-based PET tracers typically involves a multi-step organic synthesis of a suitable precursor molecule followed by the introduction of ¹⁸F in the final step.

General Synthesis of Precursors

The synthesis of precursor molecules for radiolabeling often starts from commercially available halogenated or nitrated pyridine (B92270) derivatives. A common strategy involves nucleophilic substitution or cross-coupling reactions to introduce the desired functionalities. For instance, a series of position-6 substituted 2-amino-4-methylpyridine (B118599) analogues were synthesized to identify potent inhibitors of iNOS. Another approach for synthesizing meta-substituted fluoropyridines, which can be challenging, involves the direct fluorination of pyridine N-oxides.[7][8]

A general synthetic route to obtain this compound involves a three-step process starting from 2-pyridine carboxylic acid.[9] This method includes the formation of 4-fluoropyridine-2-formic acid, its conversion to 4-fluoropyridine-2-formamide, and a final Hofmann amide degradation to yield the desired product.[9]

Radiolabeling with Fluorine-18

The introduction of ¹⁸F is a critical step and is typically achieved through nucleophilic substitution on an activated precursor. The pyridine ring's electron-deficient nature facilitates nucleophilic aromatic substitution, particularly at the ortho and para positions.[1][5]

Protocol: Nucleophilic ¹⁸F-Radiofluorination

This protocol is a generalized procedure based on common methods described in the literature.[1][5]

Materials:

  • Precursor molecule with a suitable leaving group (e.g., nitro, trimethylammonium, or halogen)

  • [¹⁸F]Fluoride (produced from a cyclotron and trapped on an anion exchange resin)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃) or Tetra-n-butylammonium bicarbonate (TBAHCO₃)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Solvents for solid-phase extraction (SPE) purification (e.g., acetonitrile (B52724), water)

  • HPLC system for final purification

Procedure:

  • Elution of [¹⁸F]Fluoride: Elute the trapped [¹⁸F]fluoride from the anion exchange resin using a solution of K₂₂₂ and K₂CO₃ (or TBAHCO₃) in acetonitrile/water.

  • Azeotropic Drying: Remove the solvent by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat this step 2-3 times to ensure the [¹⁸F]fluoride-K₂₂₂ complex is anhydrous.

  • Radiofluorination Reaction: Dissolve the precursor molecule in anhydrous DMSO or DMF and add it to the dried [¹⁸F]fluoride-K₂₂₂ complex. Heat the reaction mixture at a specific temperature (e.g., 120-160 °C) for a defined time (e.g., 10-20 minutes). Microwave irradiation can also be used to accelerate the reaction.[5]

  • Quenching and Dilution: After cooling, quench the reaction by adding water or an appropriate buffer.

  • Purification:

    • Solid-Phase Extraction (SPE): Perform an initial purification using an SPE cartridge (e.g., C18) to remove unreacted [¹⁸F]fluoride and polar impurities.

    • High-Performance Liquid Chromatography (HPLC): Purify the crude product using a semi-preparative HPLC system to isolate the desired ¹⁸F-labeled tracer from the precursor and other byproducts.

  • Formulation: Remove the HPLC solvent under reduced pressure and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.

In Vitro and In Vivo Evaluation

A thorough in vitro and in vivo evaluation is essential to characterize the properties of a novel PET tracer.

In Vitro Studies

Binding Affinity:

  • Protocol: Competitive Radioligand Binding Assay

    • Prepare cell membrane homogenates or tissue slices expressing the target of interest.

    • Incubate the membranes/slices with a known radioligand for the target and varying concentrations of the non-radiolabeled this compound derivative (the "cold" compound).

    • After incubation, separate the bound from the free radioligand by filtration.

    • Measure the radioactivity of the bound fraction using a gamma counter.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Autoradiography:

  • Protocol: In Vitro Autoradiography

    • Prepare thin cryosections of tissues known to express the target receptor.

    • Incubate the tissue sections with the ¹⁸F-labeled tracer.

    • For blocking studies, co-incubate adjacent sections with an excess of a known inhibitor or the non-radiolabeled tracer.

    • Wash the sections to remove unbound radioactivity.

    • Expose the dried sections to a phosphor imaging plate or autoradiography film.

    • Analyze the resulting images to determine the regional distribution and specificity of tracer binding.

In Vivo Studies in Animal Models

Biodistribution Studies:

  • Protocol: Ex Vivo Biodistribution

    • Administer a known amount of the ¹⁸F-labeled tracer to a cohort of animals (e.g., mice or rats) via intravenous injection.

    • At various time points post-injection, euthanize the animals.

    • Dissect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

PET Imaging:

  • Protocol: MicroPET Imaging

    • Anesthetize the animal and position it in the microPET scanner.

    • Administer the ¹⁸F-labeled tracer via a tail vein catheter.

    • Acquire dynamic or static PET images over a specific duration (e.g., 60-90 minutes).

    • For blocking studies, pre-treat a group of animals with a high dose of a known inhibitor or the non-radiolabeled tracer before administering the radiotracer.

    • Reconstruct the PET images and perform quantitative analysis by drawing regions of interest (ROIs) on the images to determine tracer uptake in different brain regions or organs.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a novel this compound-based PET tracer, "[¹⁸F]Tracer-X".

Table 1: Radiosynthesis and Quality Control of [¹⁸F]Tracer-X

ParameterValue
Radiochemical Yield (decay-corrected)25 ± 5% (n=6)
Radiochemical Purity> 98%
Molar Activity50-80 GBq/µmol
Total Synthesis Time~90 minutes

Table 2: In Vitro Binding Affinity of Tracer-X

TargetIC₅₀ (nM)
Target Receptor2.1
Off-Target 1> 1000
Off-Target 2> 1000

Table 3: Ex Vivo Biodistribution of [¹⁸F]Tracer-X in Mice at 30 min post-injection

Organ%ID/g (Mean ± SD)
Brain1.5 ± 0.2
Heart2.3 ± 0.4
Lungs3.1 ± 0.5
Liver5.8 ± 0.9
Kidneys8.2 ± 1.1
Muscle0.8 ± 0.1
Bone1.2 ± 0.3

Visualizations

The following diagrams illustrate key workflows and concepts in the development of this compound-based PET tracers.

PET_Tracer_Development_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_evaluation Evaluation cluster_application Application Precursor_Synthesis Precursor Synthesis Radiolabeling [18F]Radiolabeling Precursor_Synthesis->Radiolabeling Purification Purification (HPLC) Radiolabeling->Purification QC Quality Control Purification->QC In_Vitro In Vitro Studies (Binding, Autoradiography) QC->In_Vitro Tracer In_Vivo In Vivo Studies (Biodistribution, PET) In_Vitro->In_Vivo Preclinical_Imaging Preclinical Imaging In_Vivo->Preclinical_Imaging Validated Tracer Clinical_Translation Clinical Translation Preclinical_Imaging->Clinical_Translation

Caption: Workflow for PET tracer development.

Radiolabeling_Protocol F18_Elution Elute [18F]Fluoride with K222/K2CO3 Drying Azeotropic Drying F18_Elution->Drying Reaction Add Precursor in DMSO Heat (120-160°C) Drying->Reaction Quench Quench with Water Reaction->Quench SPE SPE Purification Quench->SPE HPLC HPLC Purification SPE->HPLC Formulation Formulation HPLC->Formulation

Caption: Protocol for ¹⁸F-radiolabeling.

Target_Engagement_Pathway Tracer [18F]Tracer Target Target Receptor (e.g., AMPA, iNOS) Tracer->Target Binds to PET_Signal PET Signal Target->PET_Signal Generates Biological_Process Biological Process (e.g., Neuroinflammation) Target->Biological_Process Involved in Drug Therapeutic Drug Drug->Target Blocks

Caption: Target engagement visualization.

References

Application Notes and Protocols for the Functionalization of the 2-Amino-4-fluoropyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-fluoropyridine scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block in the development of a wide range of therapeutic agents. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom and pyridine (B92270) nitrogen, make it a versatile platform for generating diverse chemical libraries. This document provides detailed application notes and experimental protocols for the synthesis and functionalization of the this compound scaffold, intended for researchers and professionals in drug discovery and development.

Synthesis of the this compound Scaffold

The this compound scaffold can be synthesized through various routes, with the choice of method often depending on the starting material availability and scalability. A common and efficient method involves a halogen exchange reaction from the corresponding chloro- or bromo-pyridine derivative.

Synthetic Workflow for this compound

cluster_synthesis Scaffold Synthesis Start 2-Amino-4-chloropyridine (B16104) Reagents Sodium Fluoride (B91410) (NaF) N,N-Dimethylformamide (DMF) Reaction Halogen Exchange Reaction (Heating) Start->Reaction Reagents->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of the this compound scaffold.

Experimental Protocol: Synthesis from 2-Amino-4-chloropyridine

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution (halogen exchange) reaction.

Materials:

  • 2-Amino-4-chloropyridine

  • Sodium fluoride (NaF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-amino-4-chloropyridine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Add sodium fluoride (NaF) (typically 2-4 equivalents) to the solution.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-chloropyridineNaFDMF1405-890[1]
2-Pyridine carboxylic acidCatalyst, Fluoride, Oxidant-60-80-High[2]

Functionalization of the 2-Amino Group

The primary amino group of the this compound scaffold is a key site for functionalization, allowing for the introduction of a wide variety of substituents through N-acylation and N-alkylation reactions.

N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, crucial for molecular recognition in biological systems.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

  • Triethylamine (B128534) (NEt₃) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1-1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.0-1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data for N-Acylation of Aminopyridines:

Amine SubstrateAcylating AgentBaseSolventTemperatureYield (%)
2-Aminopyridine derivativeAcetic Anhydride--45 °C96.26
2-Amino-4-chloro-5-fluorophenolAcetic AnhydrideNaOAcWater-High
N-(pyridin-2-ylmethyl)acetamideBenzoyl chlorideDIPEACH₂Cl₂rt94
N-Alkylation

N-alkylation introduces alkyl groups to the amino functionality, which can modulate the scaffold's lipophilicity, basicity, and steric profile.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (B52724) (MeCN)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF or MeCN to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).

  • To the stirring suspension, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) if necessary. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for N-Alkylation of Aminopyridines:

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
4-Amino-2-chloronicotinonitrileAlkyl HalideK₂CO₃DMFRT - 70Moderate to Good
Imidazopyridine4-Methoxybenzyl chlorideK₂CO₃DMFRT-

C-H Functionalization of the Pyridine Ring

Direct C-H functionalization of the pyridine ring offers an atom-economical and efficient strategy to introduce diverse substituents, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting a halide with a boronic acid or ester. This reaction is instrumental in synthesizing biaryl structures commonly found in kinase inhibitors.

cluster_suzuki Suzuki-Miyaura Coupling Workflow Start This compound (or derivative) Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reaction Suzuki Coupling (Heating) Start->Reaction Reagents->Reaction Product C-Arylated Product Reaction->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound derivative (e.g., a brominated or iodinated analog)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki Coupling of Halopyridines:

Halopyridine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O110>95

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of various primary and secondary amines at a halogenated position on the pyridine ring.

Materials:

  • Halogenated this compound derivative

  • Amine

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add the palladium precursor (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the halogenated this compound derivative (1.0 eq) and the base (1.2-1.5 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the amine (1.1-1.2 eq).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Halopyridines:

Halopyridine SubstrateAmineCatalyst/Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
2-Ethyl-4-fluoropyridinePrimary AlkylaminePd₂(dba)₃ (1-2) / XPhos (2-4)NaOtBuToluene80-10075-95
3-Halo-2-aminopyridinesPrimary/Secondary AminesRuPhos/BrettPhos precatalystsLiHMDS---

Application in Drug Discovery: Kinase Inhibitors

Derivatives of the this compound scaffold are frequently employed as core structures in the design of kinase inhibitors. The 2-amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. Functionalization at other positions of the pyridine ring allows for the exploration of different binding pockets to achieve potency and selectivity.

Signaling Pathway Example: EGFR Inhibition

Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in EGFR can lead to its constitutive activation, driving the growth of various cancers. Small molecule inhibitors that target the ATP-binding site of EGFR are a clinically validated therapeutic strategy.

cluster_pathway Simplified EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->Dimerization Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a this compound-based inhibitor.

The this compound scaffold can be elaborated with substituents that occupy the hydrophobic pocket and interact with other key residues within the EGFR active site, leading to potent and selective inhibition of both wild-type and mutant forms of the enzyme. The development of such inhibitors is a testament to the utility of this versatile scaffold in modern drug discovery.

References

The Role of 2-Amino-4-fluoropyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-fluoropyridine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex organic molecules with potential therapeutic applications. While to date, no FDA-approved drug explicitly lists this compound as a direct starting material in its publicly available synthesis routes, its structural isomer, 2-amino-5-fluoropyridine, is a crucial intermediate in the synthesis of the FDA-approved insomnia medication, Lemborexant. This highlights the significance of fluorinated aminopyridines in drug development. This document provides detailed application notes and protocols for the synthesis of this compound and discusses its potential applications as an intermediate for various classes of inhibitors, including those for URAT-1, tyrosine kinases, and PI3K.[1]

Introduction

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, binding affinity, and lipophilicity. Pyridine scaffolds are also prevalent in numerous FDA-approved drugs due to their ability to engage in various biological interactions. The combination of these features in molecules like this compound makes them attractive starting points for the synthesis of novel therapeutics.

This document serves as a technical guide for researchers, providing established synthetic protocols for this compound and illustrating the potential synthetic pathways where it could be employed, drawing parallels with the successful use of its isomer in an approved pharmaceutical.

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are two common methods.

Method 1: Halogen Exchange from 2-Amino-4-chloropyridine (B16104)

A straightforward and high-yielding method involves the halogen exchange of the more readily available 2-amino-4-chloropyridine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chloropyridine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Addition of Fluorinating Agent: Add sodium fluoride (B91410) (NaF) (1.5-2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 140-150°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the inorganic salts by filtration.

  • Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Amino-4-chloropyridineNaFDMF140-15012-24~85

Synthetic Workflow for Method 1

G A 2-Amino-4-chloropyridine C Reaction at 140-150°C A->C Add B NaF, DMF B->C Add D Filtration C->D E Aqueous Work-up & Extraction D->E F Purification E->F G This compound F->G G A 2-Pyridinecarboxylic Acid C 4-Chloropyridine-2-carboxamide A->C Step 1 B SOCl₂, then NH₃ E 2-Amino-4-chloropyridine C->E Step 2 D Hofmann Rearrangement G This compound E->G Step 3 F Halogen Exchange (NaF, DMF) G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Orexin Orexin-A / Orexin-B Receptor OX1R / OX2R Orexin->Receptor Binds to Wake Wakefulness Promotion Receptor->Wake Activates Lemborexant Lemborexant Lemborexant->Receptor Blocks G A This compound B Chemical Synthesis (e.g., Amide Coupling, Cyclization) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Preclinical & Clinical Development E->F G Potential New Drug F->G

References

Application Notes and Protocols for the Development of Antithrombotic Agents Using 2-Amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Amino-4-fluoropyridine as a key starting material in the synthesis of novel oral antithrombotic agents, with a specific focus on the Factor XIa inhibitor, milvexian (B3324122) (BMS-986177). The following sections detail the rationale, synthesis, biological evaluation, and mechanism of action of this class of compounds.

Introduction: The Role of this compound in Antithrombotic Drug Discovery

Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide. The development of safer and more effective antithrombotic agents is a critical area of pharmaceutical research. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade, has emerged as a promising target for novel anticoagulants with the potential for a reduced bleeding risk compared to traditional therapies.

This compound serves as a valuable building block in the synthesis of a new class of FXIa inhibitors. Its unique electronic properties and structural features allow for its incorporation into complex heterocyclic scaffolds that can potently and selectively inhibit FXIa. One such example is milvexian (BMS-986177), an orally bioavailable, small-molecule, reversible, and direct inhibitor of FXIa that has advanced to clinical trials.

Synthesis of this compound Derivatives as Antithrombotic Agents

The synthesis of antithrombotic agents from this compound involves a multi-step process. While the precise, step-by-step synthesis of milvexian from this compound is proprietary and not fully disclosed in the public domain, a general synthetic strategy can be outlined based on related pyridine (B92270) derivatives and the known structure of milvexian. The core of this strategy involves the construction of a complex heterocyclic system around the this compound core.

General Synthetic Workflow

The synthesis typically begins with the functionalization of the 2-amino group of this compound, followed by the construction of the larger macrocyclic structure characteristic of milvexian.

G A This compound B Functionalization of Amino Group (e.g., Acylation, Alkylation) A->B C Coupling with a Second Heterocyclic Moiety B->C D Introduction of Side Chains and Chiral Centers C->D E Macrocyclization D->E F Final Antithrombotic Agent (e.g., Milvexian) E->F

Caption: General synthetic workflow for this compound derivatives.

Illustrative Experimental Protocol: Synthesis of a Pyridine-based Intermediate

This protocol describes a general method for the functionalization of a 2-aminopyridine (B139424) derivative, a key step in the synthesis of more complex molecules like milvexian.

Materials:

  • This compound

  • Appropriate acylating or alkylating agent

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the acylating or alkylating agent (1 equivalent) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired functionalized pyridine intermediate.

Biological Evaluation of Antithrombotic Activity

The antithrombotic efficacy of this compound derivatives is assessed through a series of in vitro and in vivo assays.

In Vitro Assays

3.1.1. Factor XIa Inhibition Assay

This assay determines the inhibitory potency of the synthesized compounds against human FXIa.

Protocol:

  • Prepare a solution of human FXIa in a suitable buffer (e.g., Tris-buffered saline).

  • Add varying concentrations of the test compound (dissolved in DMSO) to the enzyme solution and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate specific for FXIa.

  • Monitor the rate of substrate cleavage by measuring the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) by fitting the data to a suitable dose-response curve.

3.1.2. Selectivity Assays

To assess the selectivity of the compounds, similar enzymatic assays are performed against other serine proteases involved in the coagulation cascade, such as thrombin, Factor Xa, and plasma kallikrein.

In Vivo Models

3.2.1. Rabbit Model of Electrolytic-Induced Carotid Arterial Thrombosis

This model evaluates the ability of the compounds to prevent the formation of an occlusive thrombus in an artery.

Protocol:

  • Anesthetize rabbits and expose the carotid artery.

  • Administer the test compound orally or intravenously at various doses.

  • Induce thrombosis by applying a constant electrical current to the arterial wall.

  • Monitor blood flow in the artery to determine the time to occlusion.

  • Compare the time to occlusion in treated animals to that in a vehicle-treated control group to assess antithrombotic efficacy.

3.2.2. Cuticle Bleeding Time Model

This model assesses the potential bleeding risk associated with the antithrombotic agent.

Protocol:

  • Administer the test compound to anesthetized rabbits.

  • Make a standardized incision in the cuticle of a toenail.

  • Gently blot the incision with filter paper at regular intervals until bleeding stops.

  • Record the time to cessation of bleeding (bleeding time).

  • Compare the bleeding time in treated animals to that in a control group.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo data for milvexian, a prominent antithrombotic agent derived from a pyridine scaffold.

ParameterSpeciesValueReference
Factor XIa Ki Human0.11 nM[1][2]
Rabbit0.38 nM[3]
Selectivity vs. Thrombin Human>10,000-fold[1]
Selectivity vs. Factor Xa Human>10,000-fold[1]
Oral Bioavailability Rat32%[4]
Antithrombotic Efficacy (Rabbit Arterial Thrombosis Model) RabbitDose-dependent prevention of occlusion[1]
Bleeding Time RabbitNo significant increase at efficacious doses[5]

Mechanism of Action: Inhibition of the Coagulation Cascade

Milvexian and related compounds exert their antithrombotic effect by directly inhibiting Factor XIa, a critical component of the intrinsic pathway of the coagulation cascade. By blocking FXIa, these inhibitors prevent the amplification of thrombin generation, a key step in the formation of a stable fibrin (B1330869) clot.

Caption: The coagulation cascade and the site of action of Milvexian.

Conclusion

This compound is a key precursor for the synthesis of a novel class of oral antithrombotic agents that target Factor XIa. The development of compounds like milvexian demonstrates the potential of this chemical scaffold in creating effective anticoagulants with a potentially favorable safety profile. The detailed protocols and data presented in these application notes are intended to guide researchers in the design, synthesis, and evaluation of new antithrombotic therapies based on this promising molecular framework.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-4-fluoropyridine synthesis.

Troubleshooting Guide

Q1: Why is my yield of this compound unexpectedly low?

A low yield in the synthesis of this compound can stem from several factors, primarily incomplete reaction, side reactions, or suboptimal reaction conditions. A general approach to troubleshooting involves identifying byproducts and adjusting reaction parameters accordingly.[1]

A logical workflow for troubleshooting low yield is outlined below:

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed check_purity Analyze Crude Mixture (GC-MS, NMR) start->check_purity identify_byproducts Identify Major Byproducts check_purity->identify_byproducts incomplete_reaction Incomplete Reaction (Starting Material Present) identify_byproducts->incomplete_reaction Starting material detected side_reactions Side Reactions (e.g., Hydroxylation) identify_byproducts->side_reactions Unexpected peaks identified tar_formation Tar Formation identify_byproducts->tar_formation Polymeric material observed increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp check_reagents Verify Reagent Quality (e.g., Dryness of NaF) incomplete_reaction->check_reagents ensure_anhydrous Ensure Anhydrous Conditions side_reactions->ensure_anhydrous Hydroxypyridine byproduct optimize_temp Optimize Temperature (Avoid Excess Heat) tar_formation->optimize_temp Experimental_Workflow start Start dissolve Dissolve 2-amino-4-chloropyridine in DMF start->dissolve add_naf Add Sodium Fluoride dissolve->add_naf heat Heat to 140°C for 5-8 hours add_naf->heat cool Cool to 80°C heat->cool distill Recover DMF by distillation under reduced pressure cool->distill dissolve_residue Dissolve residue in Dichloromethane distill->dissolve_residue wash Wash with saturated saline dissolve_residue->wash separate Separate organic phase wash->separate evaporate Evaporate solvent separate->evaporate recrystallize Recrystallize from ethanol evaporate->recrystallize end Obtain this compound recrystallize->end

References

Technical Support Center: Purification of Crude 2-Amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Amino-4-fluoropyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

  • Question: My crude this compound is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?

    • Answer: This indicates that the chosen solvent is not suitable for your compound at the current volume. You can try the following:

      • Increase Solvent Volume: Gradually add more of the hot solvent until the compound dissolves completely. Be mindful that using an excessive amount of solvent will lead to a lower yield.

      • Change Solvent: If a large volume of solvent is required, it is best to choose a different solvent in which your compound has higher solubility at elevated temperatures. For this compound, ethanol (B145695) and methanol (B129727) are commonly used.[1][2]

      • Use a Solvent Mixture: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Dissolve the crude product in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.

  • Question: After dissolving my crude product and cooling the solution, no crystals are forming. What is the problem?

    • Answer: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

      • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.

  • Question: My compound "oiled out" instead of forming crystals. How can I fix this?

    • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the melting point of the compound is lower than the temperature of the solution. To address this:

      • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.

      • Slower Cooling: Cool the solution more slowly to give the molecules more time to arrange themselves into a crystal lattice. You can insulate the flask to slow down the cooling rate.

      • Change Solvent: The chosen solvent may not be appropriate. A different solvent or solvent pair may prevent oiling out.

Column Chromatography Troubleshooting

  • Question: My this compound is streaking or "tailing" on the silica (B1680970) gel column. How can I improve the separation?

    • Answer: Amines are basic compounds and can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation and tailing. To mitigate this:

      • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1% by volume), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

      • Use a Different Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

  • Question: I am not getting good separation between my product and impurities. What can I do?

    • Answer: Achieving good separation depends on the choice of the mobile phase.

      • Optimize the Eluent System: The polarity of the eluent is crucial. If your compound is eluting too quickly, decrease the polarity of the mobile phase. If it is sticking to the column, increase the polarity. A common solvent system for aminopyridines is a gradient of dichloromethane (B109758) and methanol.

      • Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.

Frequently Asked Questions (FAQs)

  • Question: What are the most common impurities in crude this compound?

    • Answer: The impurities will depend on the synthetic route used. Common impurities may include:

      • Unreacted Starting Materials: For example, if synthesized from 2-amino-4-chloropyridine, residual starting material may be present.[1]

      • Regioisomers: Depending on the reaction conditions, other positional isomers of the fluorinated aminopyridine could be formed.

      • Byproducts from Reagents: Side products from the fluorinating agent or other reagents used in the synthesis.

      • Residual Solvents: Solvents used in the reaction or work-up, such as N,N-dimethylformamide (DMF) or dichloromethane.

  • Question: What is the most effective method for purifying crude this compound?

    • Answer: For most common impurities, recrystallization from a suitable solvent like ethanol or methanol is a highly effective and efficient first-line purification method, often yielding a product with high purity.[1][2] For more complex impurity profiles or to achieve very high purity, column chromatography may be necessary.

  • Question: How can I assess the purity of my this compound sample?

    • Answer: The purity of your sample can be determined using several analytical techniques:

      • High-Performance Liquid Chromatography (HPLC): This is a very common and accurate method for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water containing a modifier like formic acid is often a good starting point.

      • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide information about the structure and purity of the compound.

      • Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Solvents/EluentsTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization Ethanol, Methanol[1][2]80-95>98Simple, cost-effective, scalableLess effective for impurities with similar solubility
Column Chromatography Dichloromethane/Methanol gradient with triethylamine60-85>99High resolving power for complex mixturesMore time-consuming, requires more solvent, can be less scalable
Distillation Not commonly reported; requires thermal stabilityVariableVariableEffective for removing non-volatile impuritiesPotential for thermal degradation of the product

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% dichloromethane) containing 0.1% triethylamine. Gradually increase the polarity by adding methanol to the eluent (e.g., starting with 1% methanol in dichloromethane and slowly increasing to 5-10%).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Attempt Recrystallization (e.g., with Ethanol) start->recrystallization check_crystals Crystals Formed? recrystallization->check_crystals wash_dry Wash with Cold Solvent & Dry check_crystals->wash_dry Yes no_crystals No Crystals / Oiling Out check_crystals->no_crystals No pure_product Pure Product wash_dry->pure_product troubleshoot_recrystallization Troubleshoot Recrystallization: - Scratch flask - Add seed crystal - Reduce solvent - Cool further - Reheat & add solvent no_crystals->troubleshoot_recrystallization column_chromatography Column Chromatography no_crystals->column_chromatography If still problematic troubleshoot_recrystallization->recrystallization collect_fractions Collect & Analyze Fractions (TLC) column_chromatography->collect_fractions combine_evaporate Combine Pure Fractions & Evaporate Solvent collect_fractions->combine_evaporate combine_evaporate->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

General_Purification_Workflow crude_product Crude Product choose_method Choose Purification Method crude_product->choose_method recrystallization Recrystallization choose_method->recrystallization Simple Impurity Profile column_chromatography Column Chromatography choose_method->column_chromatography Complex Impurity Profile purity_analysis Purity Analysis (HPLC, GC-MS, NMR) recrystallization->purity_analysis column_chromatography->purity_analysis is_pure Purity >98%? purity_analysis->is_pure final_product Final Product is_pure->final_product Yes repeat_purification Repeat Purification or Choose Alternative Method is_pure->repeat_purification No repeat_purification->choose_method

Caption: General experimental workflow for purification and analysis.

References

Technical Support Center: Optimizing Halogen Exchange on Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on halogen exchange reactions on aminopyridine scaffolds.

Troubleshooting Guide

This guide addresses common issues encountered during halogen exchange reactions on aminopyridines, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is my halogen exchange reaction showing low or no conversion?

Possible Causes:

  • Inappropriate Catalyst System: The choice of catalyst is crucial, especially for less reactive aryl chlorides and bromides. For the "aromatic Finkelstein reaction" (e.g., bromide to iodide exchange), copper-based catalysts are often more effective than palladium systems.[1][2][3][4]

  • Catalyst Inactivation: The amino group on the pyridine (B92270) ring can coordinate to the metal center of the catalyst, potentially hindering its catalytic activity.

  • Insufficient Reaction Temperature: Halogen exchange on electron-rich aminopyridines may require higher temperatures to proceed efficiently.

  • Poor Solubility of Halide Salt: The solubility of the incoming halide salt in the reaction solvent is critical for driving the equilibrium towards the product. For instance, in the Finkelstein reaction, the precipitation of the less soluble sodium chloride or bromide from acetone (B3395972) drives the formation of the alkyl iodide.[5] For aromatic systems, the choice of solvent and halide salt is equally important.[1][2][3][4]

  • Presence of Water or Other Protic Impurities: Water can hydrolyze the catalyst and other reagents, leading to lower yields.

Recommended Solutions:

  • Catalyst Selection: For bromo- to iodo-exchange on aminopyridines, a copper(I) iodide (CuI) catalyst with a diamine ligand is a good starting point.[1][2][3][4]

  • Ligand Choice: Use of a suitable ligand, such as a 1,2- or 1,3-diamine, can prevent strong coordination of the aminopyridine to the copper center and accelerate the reaction.[1][2][3][4]

  • Temperature Optimization: Screen a range of temperatures, for example, from 80 °C to 130 °C.

  • Solvent and Halide Salt Combination: For copper-catalyzed iodination of a bromo-aminopyridine, using sodium iodide (NaI) in a solvent like dioxane, n-butanol, or n-pentanol has been shown to be effective.[1][2][4] The heterogeneous nature of the reaction mixture can be beneficial.[2]

  • Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q2: My reaction is producing significant side products. What are they and how can I minimize them?

Possible Side Reactions:

  • Homocoupling: Formation of biaryl side products can occur, especially in palladium-catalyzed reactions.

  • Protonation of the Aminopyridine: The basic amino group can be protonated, which can affect its reactivity and solubility.

  • Ring Opening or Degradation: Under harsh reaction conditions (high temperatures, strong bases), the aminopyridine ring may become susceptible to degradation.

  • Reaction with the Amino Group: The amino group itself can be a competing nucleophile, potentially leading to N-arylation side products, particularly in copper- or palladium-catalyzed systems designed for amination. However, for halogen exchange, this is less common if the conditions are optimized for the Finkelstein-type reaction.

Strategies for Minimization:

  • Optimize Catalyst and Ligand: A well-chosen catalyst-ligand system can improve the selectivity for the desired halogen exchange over side reactions.

  • Control of Stoichiometry: Using a moderate excess of the halide salt can help drive the reaction to completion without promoting side reactions.

  • Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Choice of Base (if applicable): For reactions requiring a base, a careful selection is necessary to avoid deprotonation of the amino group or other unwanted side reactions. For the aromatic Finkelstein reaction, a base is not always required.

Q3: How does the position of the amino group affect the reaction?

The position of the electron-donating amino group significantly influences the electron density of the pyridine ring and, consequently, its reactivity in nucleophilic aromatic substitution (SNAr) type reactions, which is relevant to halogen exchange.

  • 2- and 4-Aminopyridines: The amino group at the 2- or 4-position increases the electron density at these positions, making a nucleophilic attack more difficult compared to an unsubstituted pyridine. However, the nitrogen of the pyridine ring can stabilize the negative charge in the Meisenheimer intermediate during a nucleophilic attack at the 2- and 4-positions, which facilitates the substitution.

  • 3-Aminopyridine: An amino group at the 3-position has a less pronounced electronic effect on the 2- and 4-positions where nucleophilic substitution typically occurs on a pyridine ring.

The reactivity of the starting halopyridine is also a key factor. Generally, the order of reactivity for the leaving group is I > Br > Cl.

Frequently Asked Questions (FAQs)

Q: What is the "aromatic Finkelstein reaction"?

A: The Finkelstein reaction traditionally refers to the conversion of alkyl chlorides or bromides to alkyl iodides using sodium iodide in acetone.[5] The "aromatic Finkelstein reaction" is an extension of this concept to aryl halides, where an aryl bromide or chloride is converted to an aryl iodide.[1][2][3][5] This transformation on aromatic systems, including aminopyridines, often requires a catalyst, such as a copper(I) salt with a suitable ligand.[1][2][3]

Q: Can I perform a halogen exchange from a chloro-aminopyridine to a bromo- or iodo-aminopyridine?

A: Yes, this is possible. However, aryl chlorides are generally less reactive than aryl bromides. Therefore, the reaction conditions, such as temperature and catalyst loading, may need to be more forcing. The choice of catalyst and ligand is particularly critical for the activation of the C-Cl bond.

Q: Are there any specific safety precautions I should take?

A: Yes. Many reagents used in these reactions are hazardous.

  • Copper salts and palladium catalysts: Can be toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dioxane is a potential carcinogen. Toluene, n-butanol, and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated area.

  • Halide salts: While generally less hazardous, avoid inhalation of dust.

  • Inert atmosphere: Reactions are often performed under an inert atmosphere to prevent oxidation and side reactions. Ensure proper handling of gas cylinders.

Data Presentation

Table 1: Typical Reaction Conditions for Copper-Catalyzed Iodination of Bromo-aminopyridines

ParameterRecommended ConditionNotesReference
Catalyst 5 mol % CuICopper(I) iodide is a common and effective catalyst.[2],[3]
Ligand 10 mol % 1,2- or 1,3-diamineN,N'-Dimethylethylenediamine is an example of an effective ligand.[2],[3]
Halide Source 2.0 eq. NaISodium iodide is generally preferred over potassium iodide.[2],[3]
Solvent Dioxane, n-butanol, or n-pentanolThe choice of solvent can influence the reaction rate and yield.[2],[4]
Temperature 110-130 °CHigher temperatures may be needed for less reactive substrates.[2],[3]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst oxidation and side reactions.

Table 2: Influence of Halogen Leaving Group and Amino Group Position on Reactivity

Starting MaterialRelative ReactivityGeneral Observations
Iodo-aminopyridineHighestC-I bond is the weakest, making it the best leaving group.
Bromo-aminopyridineIntermediateCommonly used substrates for halogen exchange to iodo-aminopyridines.
Chloro-aminopyridineLowestC-Cl bond is stronger, requiring more forcing conditions for activation.
2-Halo-aminopyridinePosition dependentReactivity is influenced by the stabilizing effect of the ring nitrogen.
3-Halo-aminopyridinePosition dependentThe amino group has a less direct electronic influence on the halogen position.
4-Halo-aminopyridinePosition dependentSimilar to the 2-halo isomer, the ring nitrogen can stabilize the intermediate.

Experimental Protocols

Protocol 1: Copper-Catalyzed Iodination of 2-Bromo-4-aminopyridine (Aromatic Finkelstein Reaction)

This protocol is adapted from the general method developed by Klapars and Buchwald for the copper-catalyzed halogen exchange in aryl halides.[2][3]

Materials:

  • 2-Bromo-4-aminopyridine

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Sodium iodide (NaI)

  • Dioxane (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (5 mol %), NaI (2.0 eq.), and 2-Bromo-4-aminopyridine (1.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous dioxane via syringe, followed by N,N'-Dimethylethylenediamine (10 mol %) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-Iodo-4-aminopyridine.

Mandatory Visualization

Halogen_Exchange_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents: - Aminohalopyridine - CuI Catalyst - NaI Salt inert 2. Establish Inert Atmosphere (N2/Ar) reagents->inert solvent_ligand 3. Add Anhydrous Solvent & Diamine Ligand inert->solvent_ligand heat 4. Heat to 110-130 °C with Stirring solvent_ligand->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool_filter 6. Cool and Filter through Celite monitor->cool_filter extract 7. Aqueous Wash (Na2S2O3, Brine) cool_filter->extract dry_purify 8. Dry, Concentrate, & Purify (Chromatography) extract->dry_purify

Caption: Experimental workflow for a typical copper-catalyzed halogen exchange.

Troubleshooting_Tree start Low Conversion? catalyst Is the catalyst system appropriate? (e.g., CuI/diamine for Br to I) start->catalyst Check temp Is the reaction temperature high enough? catalyst->temp Yes sol_catalyst Solution: Screen different catalysts/ligands (e.g., Buchwald's protocol) catalyst->sol_catalyst No conditions Are the conditions anhydrous? temp->conditions Yes sol_temp Solution: Increase temperature in increments (e.g., to 130 °C) temp->sol_temp No sol_conditions Solution: Ensure dry solvents and inert atmosphere conditions->sol_conditions No

Caption: Decision tree for troubleshooting low reaction conversion.

References

preventing byproduct formation in Balz-Schiemann reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Balz-Schiemann reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Balz-Schiemann reaction?

The Balz-Schiemann reaction is a chemical process used to synthesize aryl fluorides from primary aromatic amines.[1][2] It involves the conversion of an aromatic amine to a diazonium salt, typically a tetrafluoroborate (B81430), which is then thermally decomposed to yield the desired aryl fluoride (B91410).[1][2]

Q2: What are the most common byproducts in a Balz-Schiemann reaction?

Common byproducts include phenols, formed from the reaction of the diazonium salt with water, and products of hydrodediazoniation (reduction of the diazonium group).[3][4] Additionally, depending on the solvent and reaction conditions, biaryl compounds and other substitution products can be formed.[5]

Q3: Why is my yield of the desired aryl fluoride low?

Low yields can be attributed to several factors, including incomplete diazotization, premature decomposition of the diazonium salt, and the formation of byproducts.[6] The choice of solvent plays a critical role; polar solvents can solvate the ions, hindering the desired fluorine transfer and promoting side reactions.[7][8] High reaction temperatures can also lead to the thermal destruction of both the starting material and the product.[7]

Q4: Is it necessary to isolate the intermediate diazonium tetrafluoroborate salt?

While traditional protocols involve the isolation of the diazonium salt, this intermediate can be explosive, especially on a larger scale.[6][9] Modern modifications, such as in situ generation of the diazonium salt and the use of flow chemistry, can bypass the isolation step, enhancing safety and often improving yields by minimizing handling losses and decomposition.[5][9][10]

Q5: Can I use other counter-ions besides tetrafluoroborate?

Yes, other counter-ions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been successfully used and may even improve yields for certain substrates.[1][11][12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no yield of aryl fluoride 1. Incomplete diazotization. 2. Decomposition of the diazonium salt before thermal decomposition. 3. Use of a polar solvent.[7][8]1. Ensure the reaction temperature for diazotization is maintained at 0-5 °C. 2. Use the diazonium salt immediately after preparation or store it under appropriate conditions if necessary. 3. Switch to a low- or non-polar solvent such as hexane (B92381) or chlorobenzene (B131634).[7][8]
Significant formation of phenol (B47542) byproduct Presence of water in the reaction mixture.[4]1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
Formation of hydrodediazoniation products (e.g., benzene (B151609) instead of fluorobenzene) Radical reactions, often promoted by certain solvents like ethanol.[3][13]1. Avoid using protic solvents that can act as hydrogen atom donors. 2. Consider photochemical decomposition under controlled conditions as an alternative to thermal decomposition.[11]
Reaction turns dark and forms tar-like substances High decomposition temperatures leading to product and starting material degradation.[7]1. Optimize the decomposition temperature; use the minimum temperature required for the reaction to proceed. 2. Consider using a high-boiling, non-polar solvent to ensure a more controlled and even heat distribution.[7]
Violent decomposition of the diazonium salt Thermal instability of the isolated diazonium salt, particularly with certain substituents.[4][14]1. Avoid isolating the diazonium salt if possible by using an in situ protocol.[5][10] 2. If isolation is necessary, handle the dry salt with extreme care and in small quantities. 3. Employ continuous flow reactors for larger scale reactions to minimize the accumulation of hazardous intermediates.[6][9]

Quantitative Data Summary

The choice of solvent significantly impacts the yield of the desired aryl fluoride and the formation of byproducts. The following table summarizes the effect of different solvents on the thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate.

SolventYield of Fluorobenzene (%)Yield of Benzene (byproduct) (%)Reference
WaterTraceNot Reported[15]
MethanolTraceNot Reported[15]
EthanolTraceNot Reported[15]
AcetoneTraceNot Reported[15]
AcetonitrileTraceNot Reported[15]
N,N-Dimethylformamide (DMF)TraceNot Reported[15]
Dimethyl Sulfoxide (DMSO)TraceNot Reported[15]
ChlorobenzeneGood to ExcellentInhibited[7][8]
HexaneGood to ExcellentInhibited[7][8]

Experimental Protocols

Standard Experimental Protocol for Balz-Schiemann Reaction
  • Diazotization:

    • Dissolve the primary aromatic amine in an aqueous solution of fluoroboric acid (HBF₄) at 0-5 °C.

    • Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) while maintaining the temperature between 0 and 5 °C.

    • Stir the reaction mixture for 30-60 minutes at this temperature. The corresponding diazonium tetrafluoroborate salt will often precipitate.

  • Isolation of Diazonium Salt:

    • Collect the precipitated diazonium tetrafluoroborate by filtration.

    • Wash the salt with cold water, followed by a cold organic solvent (e.g., diethyl ether), and dry it carefully under vacuum.

  • Thermal Decomposition:

    • Gently heat the dry diazonium tetrafluoroborate salt until the evolution of nitrogen gas ceases. This can be done neat or in a high-boiling inert solvent.

    • The crude aryl fluoride can then be purified by distillation or chromatography.

Modified Protocol to Minimize Byproduct Formation
  • In Situ Diazotization and Fluorination in a Non-Polar Solvent:

    • Suspend the primary aromatic amine in a low- or non-polar solvent (e.g., chlorobenzene or hexane) at 0-5 °C.[7][8]

    • Add an organic-soluble diazotizing agent (e.g., tert-butyl nitrite) dropwise to the cooled suspension.

    • After the addition is complete, add a non-aqueous source of fluoride, such as boron trifluoride etherate (BF₃·OEt₂).

    • Stir the mixture at low temperature for 1-2 hours.

  • Controlled Decomposition:

    • Slowly warm the reaction mixture to the optimal decomposition temperature. This temperature should be determined empirically for each substrate but is often in the range of 60-80 °C.[7]

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Visualizations

BalzSchiemann_Byproducts ArylAmine Aryl Amine (Ar-NH2) DiazoniumSalt Arenediazonium Tetrafluoroborate (Ar-N2+ BF4-) ArylAmine->DiazoniumSalt Diazotization (NaNO2, HBF4) invis1 DiazoniumSalt->invis1 invis2 DiazoniumSalt->invis2 DesiredProduct Aryl Fluoride (Ar-F) Phenol Phenol (Ar-OH) Hydrodediazoniation Hydrodediazoniation Product (Ar-H) OtherByproducts Other Byproducts (e.g., Biaryls) invis1->DesiredProduct Thermal Decomposition invis1->Phenol + H2O (Hydrolysis) invis2->Hydrodediazoniation Radical Reaction invis2->OtherByproducts Side Reactions

Caption: Byproduct formation pathways in the Balz-Schiemann reaction.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckWater Check for Water (Phenol Formation?) Start->CheckWater UseAnhydrous Use Anhydrous Reagents/Solvents CheckWater->UseAnhydrous Yes CheckSolvent Check Solvent Polarity (Hydrodediazoniation?) CheckWater->CheckSolvent No UseAnhydrous->CheckSolvent UseNonPolar Switch to Non-Polar Solvent (Hexane, PhCl) CheckSolvent->UseNonPolar Yes CheckTemp Check Decomposition Temperature (Tars?) CheckSolvent->CheckTemp No UseNonPolar->CheckTemp OptimizeTemp Lower & Optimize Temperature CheckTemp->OptimizeTemp Yes ConsiderFlow Consider In Situ or Flow Chemistry CheckTemp->ConsiderFlow No OptimizeTemp->ConsiderFlow

References

Technical Support Center: Scaling Up 2-Amino-4-fluoropyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-4-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two primary synthesis routes for industrial-scale production are:

  • Halogen Exchange Reaction: This is a widely used method involving the nucleophilic aromatic substitution (SNAr) of a chlorine atom with fluorine. The typical starting material is 2-Amino-4-chloropyridine, which is treated with a fluoride (B91410) source, such as sodium fluoride (NaF) or potassium fluoride (KF), in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).[1]

  • Multi-step Synthesis from 2-Pyridine Carboxylic Acid: This route involves several steps, starting with the conversion of 2-pyridine carboxylic acid to an intermediate like 4-chloropyridine-2-acyl chloride. This is followed by amidation, a Hofmann rearrangement to yield 2-amino-4-chloropyridine, and finally, a halogen exchange to introduce the fluorine atom.[2] While this method involves more steps, it may be advantageous if the starting material is more readily available or cost-effective.

Q2: What are the primary safety concerns when handling this compound and its precursors at scale?

A2: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. When scaling up, it is crucial to handle the material in a well-ventilated area, preferably within a contained system, and to use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Emergency eyewash stations and safety showers should be readily accessible.

Q3: What are the typical impurities encountered during the production of this compound?

A3: Common impurities can include unreacted starting materials (e.g., 2-Amino-4-chloropyridine), side-products from competing reactions, and residual solvents. The specific impurity profile can vary depending on the synthesis route and reaction conditions. For instance, in the halogen exchange reaction, incomplete reaction can leave residual 2-Amino-4-chloropyridine. Side reactions can also occur, though specific common byproducts for this particular scale-up are not extensively detailed in the available literature. Regulatory guidelines, such as those from the ICH, provide limits for allowable levels of impurities in active pharmaceutical ingredients (APIs).[3]

Troubleshooting Guides

Halogen Exchange Reaction Scale-Up

Issue 1: Low Yield or Incomplete Reaction

  • Possible Cause A: Insufficient Mass Transfer. On a larger scale, efficient mixing of the heterogeneous mixture of the fluoride salt and the solution of 2-Amino-4-chloropyridine can be challenging.

    • Solution:

      • Increase agitation speed to ensure the fluoride salt remains well-suspended.

      • Consider using a phase-transfer catalyst to improve the transfer of the fluoride anion to the reaction site.

      • Ensure the fluoride salt is finely powdered to maximize surface area.

  • Possible Cause B: Inadequate Temperature Control. The reaction is typically run at elevated temperatures (e.g., 140°C).[1] Maintaining a consistent temperature throughout a large reactor can be difficult.

    • Solution:

      • Use a reactor with good heat transfer capabilities and a reliable temperature control system.

      • Monitor the internal temperature at multiple points within the reactor if possible.

      • Consider a slower, controlled ramp-up to the target temperature to ensure even heating.

  • Possible Cause C: Deactivation of Fluoride Source. Moisture in the reaction can deactivate the fluoride salt.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Dry the fluoride salt before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.

Issue 2: Product Degradation or Discoloration

  • Possible Cause A: High Reaction Temperature or Prolonged Reaction Time. Extended exposure to high temperatures can lead to the degradation of the product.

    • Solution:

      • Optimize the reaction time and temperature. Conduct small-scale experiments to determine the minimum time and temperature required for complete conversion.

      • Monitor the reaction progress closely using in-process controls (e.g., HPLC) to avoid unnecessarily long reaction times.

  • Possible Cause B: Presence of Oxygen. Oxidation of the amino group can lead to colored impurities.

    • Solution:

      • Perform the reaction under an inert atmosphere (e.g., nitrogen).

Issue 3: Difficulty in Product Isolation and Purification

  • Possible Cause A: Formation of Emulsions During Work-up. At a larger scale, emulsions can be more stable and difficult to break.

    • Solution:

      • Add a brine wash to help break the emulsion.

      • If emulsions persist, consider centrifugation if the equipment is available.

  • Possible Cause B: Inefficient Crystallization.

    • Solution:

      • Optimize the crystallization solvent system.

      • Control the cooling rate to promote the formation of larger, purer crystals.

      • Seeding the solution with a small amount of pure product can aid in initiating crystallization.

Data Presentation: Lab-Scale vs. Scaled-Up Production (Illustrative)
ParameterLab-Scale (e.g., 100 g)Pilot-Scale (e.g., 10 kg)Key Considerations for Scale-Up
Starting Material 2-Amino-4-chloropyridine2-Amino-4-chloropyridineEnsure consistent quality and purity of raw materials.
Fluoride Source Sodium Fluoride (NaF)Sodium Fluoride (NaF)Particle size and dryness of NaF are critical for reactivity.
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)Solvent recovery and recycling are important for cost-effectiveness and environmental reasons at scale.
Reaction Temperature 140 °C135-145 °CPrecise temperature control is crucial to balance reaction rate and minimize degradation. Hot spots in the reactor must be avoided.
Reaction Time 5-8 hours8-12 hoursReaction time may increase due to mass and heat transfer limitations. In-process monitoring is key.
Agitation Speed 300-400 RPM (magnetic stirrer)100-200 RPM (impeller)Agitation must be sufficient to suspend solids without causing excessive shear.
Typical Yield ~90%[1]80-88%Yields may be slightly lower at scale due to transfer losses and less ideal conditions.
Purity (Crude) >95%90-95%Slower reaction rates and potential for localized overheating can lead to more side products.
Purification Method Recrystallization from ethanol (B145695)Recrystallization from ethanolLarger volumes may require staged cooling and longer filtration and drying times.

Experimental Protocols

Key Experiment: Halogen Exchange Synthesis of this compound (Lab-Scale)

Materials:

  • 2-Amino-4-chloropyridine (1 equivalent)

  • Sodium Fluoride (NaF), anhydrous, finely powdered (2-3 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated saline solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add 2-Amino-4-chloropyridine and anhydrous DMF.

  • Begin stirring and add the finely powdered anhydrous sodium fluoride.

  • Heat the reaction mixture to 140°C under a nitrogen atmosphere.[1]

  • Maintain the temperature and stir for 5-8 hours, monitoring the reaction progress by TLC or HPLC.[1]

  • Once the reaction is complete, cool the mixture to approximately 80°C.

  • Remove the DMF by distillation under reduced pressure.

  • To the residue, add dichloromethane and a saturated saline solution.

  • Separate the organic layer, and wash it with saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain this compound as a white solid.[1]

Visualizations

experimental_workflow Experimental Workflow: Halogen Exchange Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification charge_reagents Charge Reactor: - 2-Amino-4-chloropyridine - Anhydrous DMF - Anhydrous NaF heat_react Heat to 140°C (under N2) charge_reagents->heat_react react Maintain at 140°C for 5-8 hours heat_react->react cool_down Cool to 80°C react->cool_down dmf_removal DMF Removal (Vacuum Distillation) cool_down->dmf_removal extraction DCM/Saline Extraction dmf_removal->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Solvent Removal drying->concentration recrystallization Recrystallization (Ethanol) concentration->recrystallization filtration_drying Filtration & Drying recrystallization->filtration_drying final_product Pure this compound filtration_drying->final_product

Caption: Experimental workflow for the halogen exchange synthesis of this compound.

troubleshooting_logic Troubleshooting Logic: Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction mass_transfer Poor Mass Transfer start->mass_transfer temp_control Inadequate Temperature start->temp_control moisture Moisture Contamination start->moisture increase_agitation Increase Agitation mass_transfer->increase_agitation phase_transfer Use Phase-Transfer Catalyst mass_transfer->phase_transfer check_temp Verify Temperature Probes temp_control->check_temp improve_heating Improve Reactor Heating temp_control->improve_heating dry_reagents Use Anhydrous Reagents moisture->dry_reagents inert_atmosphere Run under N2 moisture->inert_atmosphere

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure of 2-Amino-4-fluoropyridine synthesis. It is intended for researchers, scientists, and drug development professionals to help navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical workup procedure for the synthesis of this compound from 2-Amino-4-chloropyridine?

A typical workup involves cooling the reaction mixture, removing the solvent (often N,N-dimethylformamide) under reduced pressure, and then performing a liquid-liquid extraction. The residue is usually dissolved in an organic solvent like dichloromethane (B109758) and washed with saturated saline solution.[1] The organic layer is then dried, and the solvent is evaporated. The final product is often purified by recrystallization from a suitable solvent, such as ethanol (B145695), to yield a white solid.[1]

Q2: What are the key safety precautions to consider during the workup of this compound?

This compound and its intermediates can be hazardous. It is important to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors. The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.

Q3: How can I monitor the progress of the reaction and the purity of the product during the workup?

Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress by comparing the spots of the starting material and the product. For purity analysis of the final product, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: What are suitable solvents for the extraction and recrystallization of this compound?

Dichloromethane and ethyl acetate (B1210297) are commonly used for extraction from the aqueous phase.[2] For recrystallization, ethanol is a frequently cited solvent to obtain the purified solid product.[1] The choice of solvent may vary depending on the specific impurities present.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup procedure for the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Final Product Incomplete reaction during the halogen exchange.- Ensure the reaction temperature (around 140°C) and time (5-8 hours) are adequate.[1]- Use a sufficient excess of the fluorinating agent (e.g., sodium fluoride).[1]- Ensure the starting material, 2-amino-4-chloropyridine, is of high purity.
Loss of product during extraction.- The product may have some water solubility. Perform multiple extractions with the organic solvent to maximize recovery.- Check the pH of the aqueous layer; aminopyridines can be protonated and more water-soluble at low pH. Adjusting the pH to be slightly basic might improve extraction efficiency.
Inefficient recrystallization.- Choose an appropriate recrystallization solvent by testing the solubility of the crude product in small amounts of different solvents.- Ensure slow cooling to promote the formation of pure crystals.- If the product "oils out," try redissolving it in more solvent and cooling again, or use a different solvent system.
Formation of a Stable Emulsion During Extraction High concentration of salts or polar byproducts.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.- Allow the mixture to stand for a longer period.- If the emulsion persists, filtration through a pad of celite or glass wool may be effective.- Gentle centrifugation of a small portion can also help separate the layers.
Difficulty in Removing the High-Boiling Point Solvent (e.g., DMF) Inefficient distillation under reduced pressure.- Ensure a good vacuum is applied during rotary evaporation.- A high-vacuum pump may be necessary to remove the final traces of DMF.- Co-evaporation with a higher-boiling point, non-polar solvent like toluene (B28343) can sometimes help.
Colored Impurities in the Final Product Air oxidation of the amino group.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during purification and drying.- Decolorizing with activated carbon during the recrystallization step can help remove colored impurities.
Presence of unreacted starting materials or byproducts.- If recrystallization is insufficient, column chromatography may be necessary for purification. A silica (B1680970) gel column with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes can be effective.
Poor Crystal Formation During Recrystallization The solution is too concentrated or cools too quickly.- Add a small amount of additional hot solvent to ensure the product is fully dissolved before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The chosen solvent is not ideal.- Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocols

General Workup and Extraction Protocol
  • After the reaction is complete, cool the reaction vessel to approximately 80°C.[1]

  • Remove the N,N-dimethylformamide (DMF) solvent by distillation under reduced pressure.

  • Dissolve the resulting residue in dichloromethane.

  • Transfer the solution to a separatory funnel and wash it with a saturated saline solution.

  • Separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Recrystallization Protocol
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.

  • Filter the hot solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the white solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Data Presentation

Parameter Value Reference
Starting Material2-Amino-4-chloropyridine[1]
ReagentsSodium fluoride, N,N-dimethylformamide[1]
Reaction Temperature140°C[1]
Reaction Time5 - 8 hours[1]
Extraction SolventDichloromethane[1]
Recrystallization SolventEthanol[1]
Typical Yield90%[1]
AppearanceWhite solid[1]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification ReactionMixture Reaction Mixture (2-Amino-4-chloropyridine, NaF, DMF) Cooling Cool to 80°C ReactionMixture->Cooling SolventRemoval Solvent Removal (Reduced Pressure) Cooling->SolventRemoval Dissolution Dissolve in Dichloromethane SolventRemoval->Dissolution Extraction Wash with Saturated Saline Dissolution->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Recrystallization Recrystallization (Ethanol) CrudeProduct->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration DryingFinal Dry Crystals Filtration->DryingFinal FinalProduct Pure this compound DryingFinal->FinalProduct

Caption: Experimental workflow for the workup and purification of this compound.

Troubleshooting_Logic cluster_LowYield Low Yield Troubleshooting cluster_Emulsion Emulsion Troubleshooting cluster_ImpureProduct Impurity Troubleshooting Start Problem Encountered During Workup LowYield Low Yield Start->LowYield Emulsion Emulsion Formation Start->Emulsion ImpureProduct Impure Product Start->ImpureProduct CheckReaction Verify Reaction Conditions LowYield->CheckReaction OptimizeExtraction Optimize Extraction (pH, multiple extractions) LowYield->OptimizeExtraction ImproveRecrystallization Improve Recrystallization (solvent, cooling rate) LowYield->ImproveRecrystallization AddBrine Add Saturated NaCl Solution Emulsion->AddBrine Stand Allow to Stand Emulsion->Stand Filter Filter through Celite Emulsion->Filter RecrystallizeAgain Repeat Recrystallization ImpureProduct->RecrystallizeAgain Charcoal Use Activated Charcoal ImpureProduct->Charcoal ColumnChromatography Perform Column Chromatography ImpureProduct->ColumnChromatography

Caption: Logical relationships for troubleshooting common issues in the workup procedure.

References

Technical Support Center: Handling Moisture-Sensitive Fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during moisture-sensitive reactions involving fluoropyridines.

Frequently Asked Questions (FAQs)

Q1: Why are fluoropyridine reactions often sensitive to moisture?

A1: Moisture sensitivity in fluoropyridine reactions stems from several factors. Water can react with highly reactive reagents and intermediates, leading to undesired side products and reduced yields. For instance, organometallic reagents (like Grignard or organolithium reagents) and certain catalysts used in cross-coupling reactions can be quenched by water.[1][2] Furthermore, in specific reactions like the Halex or Balz-Schiemann synthesis of fluoropyridines, water can lead to the formation of hydroxypyridine byproducts, significantly impacting product purity and yield.[3]

Q2: What are the essential pieces of equipment for handling moisture-sensitive reactions?

A2: The primary goal is to create and maintain an inert atmosphere, free of water and oxygen.[2][4] Key equipment includes:

  • Schlenk Line: A dual-manifold system that allows for the evacuation of air from reaction vessels and backfilling with an inert gas (typically nitrogen or argon).[5]

  • Glovebox (Dry Box): A sealed container filled with an inert gas, allowing for the manipulation of reagents and reactions in an anhydrous and oxygen-free environment.[6][7] Gloveboxes are ideal for handling highly sensitive solid reagents.[8][9]

  • Dried Glassware: All glassware must be rigorously dried before use, typically by oven-drying (e.g., at 125-140°C overnight) and then cooling under an inert atmosphere.[6]

  • Syringes and Cannulas: Used for the transfer of anhydrous solvents and liquid reagents without exposing them to the atmosphere.[5][6]

  • Septa: Rubber stoppers that seal flasks and allow for the introduction of reagents via syringe while maintaining an inert atmosphere.

Q3: How can I effectively dry the solvents for my reaction?

A3: Solvents are a primary source of moisture.[1] Using commercially available anhydrous solvents is a good starting point, but they should be properly stored. For many applications, further drying is necessary. Common methods include:

  • Using Drying Agents: Anhydrous inorganic salts like magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), and calcium chloride (CaCl₂) are commonly used to remove water from organic solutions.[10][11] For achieving very low water content, more reactive drying agents like calcium hydride (CaH₂) or molecular sieves are employed.[11][12]

  • Solvent Purification Systems: Many labs now use systems that pass solvents through columns of activated alumina (B75360) or other desiccants to provide anhydrous, deoxygenated solvent on demand.[1] This is often safer than traditional distillation methods.[12]

  • Distillation: Distilling solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers, CaH₂ for hydrocarbons and chlorinated solvents) is a classic and effective method, though it carries safety hazards.[1]

Q4: How do I confirm that my solvent is sufficiently dry?

A4: The most accurate method for determining water content in organic solvents is Karl Fischer titration.[13][14] This technique can precisely measure water content down to the parts-per-million (ppm) level.[15] There are two main types: volumetric titration for samples with water content above 0.1%, and coulometric titration for trace amounts.[14][16]

Troubleshooting Guides

General Issues

Q5: My reaction is not proceeding, or the yield is very low. How do I troubleshoot potential moisture contamination?

A5: Low yield or reaction failure in moisture-sensitive systems often points to contamination. A systematic check is required.

start Low Yield / No Reaction q1 Were solvents rigorously dried and handled under inert gas? start->q1 q2 Was glassware properly oven-dried and cooled under inert atmosphere? q1->q2 Yes a1_no Action: Re-dry solvent using an appropriate desiccant (see Table 1). Verify dryness with Karl Fischer titration. q1->a1_no No q3 Are reagents (especially bases, catalysts, organometallics) known to be anhydrous? q2->q3 Yes a2_no Action: Repeat experiment ensuring glassware is flame-dried or oven-dried and assembled hot while flushing with inert gas. q2->a2_no No q4 Was the reaction setup (Schlenk line/glovebox) maintained under positive inert gas pressure? q3->q4 Yes a3_no Action: Use a fresh, unopened bottle of the reagent or purify/ dry the reagent if possible. q3->a3_no No a4_no Action: Check for leaks in the system. Ensure bubbler indicates positive pressure. Use parafilm or grease on joints. q4->a4_no No end Problem Likely Resolved q4->end Yes a1_no->q2 a2_no->q3 a3_no->q4 a4_no->end

Caption: Troubleshooting workflow for low-yield reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Q6: I am observing significant defluorination of my fluoropyridine during a Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

A6: Defluorination is a common side reaction, especially with electron-deficient fluoropyridines.[17] It is often promoted by strong bases and high temperatures.

  • Evaluate Your Base: Strong bases can attack the carbon-fluorine bond. Consider switching to a milder base. For example, if you are using NaOH or KOH, try replacing it with K₃PO₄, Cs₂CO₃, or K₂CO₃.[17][18]

  • Optimize Reaction Temperature: Lowering the reaction temperature can often suppress the rate of defluorination relative to the desired cross-coupling. Start at a lower temperature (e.g., 80 °C) and monitor the reaction closely.[17]

  • Catalyst and Ligand Choice: Employ a catalyst system that promotes rapid oxidative addition and reductive elimination. Bulky, electron-rich phosphine (B1218219) ligands can accelerate the cross-coupling pathway, outcompeting defluorination.[17]

Q7: My Suzuki coupling with a fluoropyridine-boronic acid is not working, and I suspect the boronic acid is decomposing.

A7: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, often exacerbated by water and strong bases.[19]

  • Ensure Anhydrous Conditions: This is the most critical factor. Rigorously dry all solvents, reagents, and glassware.[19]

  • Use a Stoichiometric Amount of Base: Excess base can accelerate protodeboronation. Use the minimum effective amount (typically 2-3 equivalents).

  • Degas Solvents: Oxygen can also contribute to the degradation of both the boronic acid and the palladium catalyst. Degas your solvents thoroughly before use.[19]

Buchwald-Hartwig Amination

Q8: My Buchwald-Hartwig amination of a fluoropyridine results in a low yield of the desired amine and formation of a hydroxypyridine byproduct. What is the cause?

A8: The formation of hydroxypyridines indicates the presence of water, which can compete with the amine as a nucleophile or hydrolyze the starting material/product.

  • Strictly Anhydrous Conditions: The base used (e.g., NaOtBu, K₃PO₄) can be very hygroscopic. Ensure it is handled exclusively under an inert atmosphere (preferably in a glovebox). All solvents must be anhydrous.[20]

  • Base Strength: Ensure the base is strong enough to deprotonate the amine-palladium complex but not so harsh that it promotes other side reactions. Sodium t-butoxide is common, but other bases can be screened.[20][21]

  • Ligand Choice: The ligand choice is critical for promoting the desired C-N bond formation over side reactions. Electron-rich, sterically hindered phosphine ligands are generally preferred for electron-deficient heteroaryl halides.[20][22]

Data Presentation

Table 1: Efficiency and Properties of Common Drying Agents

Drying AgentCapacitySpeedIntensitySuitability & (Incompatibilities)
Sodium Sulfate (Na₂SO₄) HighLowLowGenerally useful; inefficient above 32°C.[10]
Magnesium Sulfate (MgSO₄) HighHighMedium-HighGenerally useful; slightly acidic.[10]
Calcium Chloride (CaCl₂) HighMediumHighIncompatible with alcohols, phenols, amines, amides, ketones, and some esters.[10]
Calcium Sulfate (Drierite®) LowVery HighVery HighGenerally useful; good for drying tubes.[10][23]
Potassium Carbonate (K₂CO₃) MediumMediumMediumBasic; suitable for drying basic compounds like amines. Incompatible with acids.[10][11]
Molecular Sieves (3Å or 4Å) HighHighHighExcellent for achieving very low water levels; must be activated before use.[10][12]
Calcium Hydride (CaH₂) LowMediumHighReacts with water to produce H₂ gas. Incompatible with acidic protons (e.g., alcohols).[1][11]
  • Capacity: Amount of water that can be removed per unit weight of desiccant.

  • Speed: Rate of water removal.

  • Intensity: Degree of dryness achieved.

Table 2: Residual Water Content in Solvents After Drying with Various Desiccants

SolventDesiccant (Loading & Time)Residual Water (ppm)Reference
Tetrahydrofuran (THF) 3Å Mol. Sieves (10% m/v, 72h)< 10[12][15]
Tetrahydrofuran (THF) Activated Neutral Alumina (1 pass)< 10[12][15]
Dichloromethane (DCM) 3Å Mol. Sieves (10% m/v, 24h)< 10[12][15]
Dichloromethane (DCM) CaH₂ (heating)~13[12][15]
Methanol 3Å Mol. Sieves (10% m/v, 72h)~30[12][15]
Methanol KOH33[12]

Experimental Protocols

Protocol 1: General Setup for a Moisture-Sensitive Reaction using a Schlenk Line

This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere.

cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction p1 1. Oven-dry all glassware (flask, stir bar, condenser) overnight at >125°C. p2 2. Assemble glassware hot while flushing with inert gas (N₂ or Ar). p1->p2 p3 3. Seal the flask with a septum and allow to cool to room temp under a positive pressure of inert gas. p2->p3 r1 4. Add solid reagents under a strong flow of inert gas or in a glovebox. p3->r1 r2 5. Add anhydrous solvents via a dry syringe or cannula. r1->r2 r3 6. Add liquid reagents via a dry, inert-gas-flushed syringe. r2->r3 c1 7. Maintain a slight positive pressure of inert gas throughout the reaction. (Monitor with an oil bubbler) r3->c1 c2 8. Heat or cool the reaction as required using an oil bath or cryo-bath. c1->c2

Caption: Experimental workflow for moisture-sensitive reactions.

Detailed Steps:

  • Glassware Preparation: Place all necessary glassware, including stir bars, in an oven at >125 °C for at least 4 hours, preferably overnight.[6]

  • Assembly and Purging: While the glassware is still hot, assemble it quickly on the Schlenk line. Secure joints with clips. Attach the flask to the inert gas manifold.

  • Evacuate-Backfill Cycles: Evacuate the flask using the vacuum manifold until the pressure is low. Then, slowly backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure the removal of atmospheric gases.[1][5]

  • Addition of Solids: If using a Schlenk line, add solid reagents under a positive flow of inert gas. For highly sensitive solids, weighing and addition should be performed in a glovebox.[8]

  • Addition of Liquids: Transfer anhydrous solvents and liquid reagents using a dry syringe that has been flushed with inert gas.[24] Insert the needle through the rubber septum. To prevent pressure buildup, a separate exit needle can be briefly inserted into the septum.[25]

  • Running the Reaction: Maintain a gentle, positive flow of inert gas throughout the reaction, which can be monitored with an oil bubbler.[6]

Protocol 2: Representative Suzuki Coupling of a Fluoropyridine

This protocol is a general guideline for the coupling of 5-bromo-2-fluoropyridine (B45044) with an arylboronic acid and may require optimization.[17][19]

Materials:

  • 5-bromo-2-fluoropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Pd(PPh₃)₄ (1.5 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-fluoropyridine, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄. This step is best performed in a glovebox.

  • Seal the flask with a septum and attach it to a Schlenk line.

  • Perform three evacuate-backfill cycles with nitrogen or argon.

  • Using a dry syringe, add the anhydrous, degassed dioxane, followed by the degassed water.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Stability of 2-Amino-4-fluoropyridine under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-4-fluoropyridine in acidic environments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing signs of degradation in an acidic solution. What is the likely cause?

A1: this compound, like many aminopyridines, can be susceptible to degradation under acidic conditions. The primary degradation pathway is likely the acid-catalyzed hydrolysis of the 2-amino group to a hydroxyl group, forming 2-hydroxy-4-fluoropyridine. The rate of this degradation is dependent on the pH, temperature, and concentration of the acid.

Q2: What is the proposed mechanism for the acid-catalyzed degradation of this compound?

A2: The proposed mechanism involves the protonation of the pyridine (B92270) ring nitrogen, which makes the C2 carbon more electrophilic. A water molecule can then act as a nucleophile, attacking the C2 carbon. Following a series of proton transfers, the amino group is eliminated as ammonia, and a hydroxyl group is substituted at the C2 position.

Q3: How does the fluorine substituent at the 4-position affect the stability of the molecule in acidic conditions?

A3: The fluorine atom is an electron-withdrawing group, which can influence the electron density of the pyridine ring. This can affect the pKa of the molecule and the susceptibility of the ring to electrophilic attack. While fluorine substitution can sometimes enhance the overall stability of aromatic rings, the amino group remains a potential site for acid-catalyzed hydrolysis.[1]

Q4: What are the best practices for storing this compound to minimize degradation?

A4: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a cool, dry, and dark place. If a solution is required, it is best to prepare it fresh. If storage of a solution is necessary, use a neutral or slightly basic buffer and store at low temperatures (e.g., 2-8 °C) for a limited time. Avoid prolonged storage in acidic media.

Q5: I need to perform a forced degradation study on this compound. What acidic conditions should I use?

A5: A typical starting point for a forced degradation study under acidic conditions is to use 0.1 M hydrochloric acid (HCl) at an elevated temperature, such as 60°C.[2] The duration of the stress testing will depend on the desired level of degradation, which is typically aimed at 5-20% to ensure that the analytical method can detect and quantify the degradation products.[3][4]

Troubleshooting Guides

Issue 1: Rapid or complete degradation of this compound is observed upon acidification.

  • Possible Cause: The acidic conditions are too harsh (e.g., high acid concentration or high temperature).

  • Troubleshooting Steps:

    • Reduce the concentration of the acid (e.g., from 1 M HCl to 0.1 M or 0.01 M HCl).

    • Lower the temperature of the experiment (e.g., from 80°C to 60°C or room temperature).

    • Decrease the duration of the exposure to acidic conditions.

    • Consider using a weaker acid.

Issue 2: No degradation is observed after subjecting this compound to acidic stress.

  • Possible Cause: The stress conditions are not stringent enough to induce degradation.

  • Troubleshooting Steps:

    • Increase the concentration of the acid (e.g., from 0.01 M HCl to 0.1 M or 1 M HCl).

    • Increase the temperature of the experiment.

    • Extend the duration of the stress testing.

    • Ensure proper mixing of the sample with the acidic solution.

Issue 3: Multiple unknown peaks are appearing in the chromatogram after acid degradation.

  • Possible Cause: Secondary degradation of the primary degradant or the presence of impurities in the starting material that are also degrading.

  • Troubleshooting Steps:

    • Analyze a blank (acid solution without the active pharmaceutical ingredient) to rule out artifacts from the mobile phase or solvent.

    • Analyze an unstressed sample of this compound to identify pre-existing impurities.

    • Use a milder degradation condition to favor the formation of the primary degradant and minimize secondary degradation.

    • Employ a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and aid in their structural elucidation.

Proposed Acidic Degradation Pathway

Under acidic conditions, the primary degradation pathway for this compound is hypothesized to be the hydrolysis of the amino group to a hydroxyl group.

G cluster_main Acid-Catalyzed Hydrolysis A This compound B Protonated Intermediate A->B + H+ C Nucleophilic Attack by Water B->C + H2O D Tetrahedral Intermediate C->D E Proton Transfer D->E - H+ F Elimination of Ammonia E->F G 2-Hydroxy-4-fluoropyridine F->G - NH3 G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of this compound C Expose Sample to Acidic Conditions A->C B Prepare Stress Agents (e.g., 0.1 M HCl) B->C D Incubate at Controlled Temperature C->D E Monitor at Different Time Points D->E F Neutralize Sample E->F G Dilute to Final Concentration F->G H Inject into HPLC System G->H I Analyze Chromatogram for New Peaks & Peak Area Decrease H->I J Calculate % Degradation I->J K Identify Degradation Products (if necessary, using LC-MS) J->K

References

Technical Support Center: Managing Thermal Decomposition in Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with thermal decomposition during fluoropyridine synthesis. The following information is intended to help you diagnose and resolve issues in your experiments, leading to improved yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to fluoropyridines, and which is more prone to thermal decomposition?

A1: The two most common methods for synthesizing fluoropyridines are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr), which includes the Halex reaction.[1] The Balz-Schiemann reaction, which involves the thermal decomposition of a pyridyldiazonium tetrafluoroborate (B81430) salt, is inherently more susceptible to uncontrolled thermal events if not properly managed.[2][3] The Halex reaction is generally more thermally robust, but can also lead to decomposition and byproduct formation at excessive temperatures.[4]

Q2: My Balz-Schiemann reaction is producing a dark, tar-like substance. What is the cause and how can I prevent it?

A2: Tar formation is a common indicator of uncontrolled thermal decomposition of the pyridyldiazonium salt intermediate at excessively high temperatures. Pyridine-based diazonium salts can be particularly unstable. To mitigate this, precise temperature control is crucial. Consider using a high-boiling, inert solvent to maintain a consistent temperature. Milder decomposition methods, such as photochemical decomposition, may also be explored to allow for lower reaction temperatures.

Q3: I'm observing low conversion in my Halex reaction. Could this be related to thermal issues?

A3: While low conversion in a Halex reaction is often linked to the presence of water or the use of a non-ideal solvent, thermal parameters can play a role.[1] If the reaction temperature is too low, the rate of substitution will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can lead to the degradation of the starting material, product, and solvent, also resulting in lower yields of the desired fluoropyridine. Careful optimization of the reaction temperature is key.

Q4: How do substituents on the pyridine (B92270) ring affect the thermal stability of the diazonium salt in a Balz-Schiemann reaction?

A4: The electronic nature of substituents significantly impacts the thermal stability of arenediazonium salts. Electron-withdrawing groups, such as a nitro group, generally increase the thermal stability of the diazonium salt, requiring higher temperatures for decomposition. Conversely, electron-donating groups can decrease the stability. For example, nitro-substituted arenediazonium salts have higher initial decomposition temperatures compared to other monosubstituted salts.[1] The position of the substituent also matters; for nitro-substituted salts, the thermal stability follows the trend ortho > meta > para.[1]

Q5: Can phase-transfer catalysts in the Halex reaction influence thermal decomposition?

A5: Yes, phase-transfer catalysts (PTCs) can indirectly influence thermal decomposition. By increasing the solubility and reactivity of the fluoride (B91410) salt, PTCs can enable the reaction to proceed at lower temperatures and with shorter reaction times.[5] This reduction in required thermal energy can, in turn, minimize the likelihood of thermal decomposition of reactants and products, leading to cleaner reactions and higher yields.

Troubleshooting Guides

The Balz-Schiemann Reaction
Symptom Potential Cause Recommended Solution
Vigorous, uncontrolled gas evolution and tar formation Rapid, exothermic thermal decomposition of the pyridyldiazonium salt.Maintain strict temperature control during diazotization (0-5 °C) and subsequent decomposition. Add the nitrite (B80452) solution slowly. Consider using a high-boiling inert solvent for the decomposition step to ensure even heat distribution.
Low yield of fluoropyridine, significant hydroxypyridine byproduct Reaction of the pyridyl cation intermediate with water.Ensure all glassware, solvents, and reagents are anhydrous. Modern variations utilize non-aqueous diazotization agents like tert-butyl nitrite to avoid water.[1]
Formation of biaryl byproducts Radical side reactions, more common with electron-rich aminopyridines.Conduct the decomposition at the lowest effective temperature. The use of radical scavengers has been explored to suppress these side reactions.
Inconsistent yields Incomplete diazotization or premature decomposition.Ensure the diazotization temperature is maintained below 10 °C. Stir for a sufficient time (30-60 minutes) to ensure complete formation of the diazonium salt before proceeding with decomposition.[1]
The Halex (SNAr) Reaction
Symptom Potential Cause Recommended Solution
Low conversion of starting material Insufficient reaction temperature or presence of water.Gradually increase the reaction temperature. Ensure all reagents and solvents are rigorously dried, as water can deactivate the fluoride salt.[1]
Formation of dark-colored byproducts Thermal decomposition of the solvent or reactants at excessively high temperatures.Reduce the reaction temperature. Ensure accurate temperature monitoring. Select a high-boiling, stable polar aprotic solvent like DMSO or sulfolane.
Hydroxypyridine byproduct formation Hydrolysis of the starting chloropyridine due to residual water.Use spray-dried KF or dry it in a vacuum oven before use. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Inconsistent yields, especially on scale-up Poor heat transfer leading to localized overheating and decomposition.Ensure efficient stirring and consider using a jacketed reactor for better temperature control on a larger scale.

Data Presentation

Table 1: Thermal Decomposition of Substituted Arenediazonium Tetrafluoroborates
Substituent on Phenyl RingInitial Decomposition Temperature (°C)Decomposition Enthalpy (J/g)
4-Nitro>150>741.6
2-Nitro>150>741.6
4-Bromo140100-300
4-Methoxy140100-300
Unsubstituted90-150100-300
3-Pyridine--

Data adapted from studies on arenediazonium tetrafluoroborate salts and may vary for specific pyridinium (B92312) analogs.[1][6]

Table 2: Comparative Yields for the Halex Reaction of 2,3,5-trichloropyridine
Fluoride SourceCatalystSolventTemperature (°C)Time (h)Yield of 2,3-difluoro-5-chloropyridine (%)
Spray-dried KFNoneDMSO15012Low
Spray-dried KFTetrakis(piperidino)phosphonium chlorideDMSO150 (Microwave)0.5High
CsFNoneDMSO1201.538 (for a different substrate)

Data compiled from various sources illustrating the effect of catalysts and conditions.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoropyridine (B1266222) via the Balz-Schiemann Reaction

This protocol is adapted from a detailed experimental procedure for the synthesis of 4-fluoropyridine.

  • Diazotization:

    • In a 200 mL two-necked flask equipped with a thermometer and a magnetic stirrer, add a 42% aqueous solution of HBF4.

    • Add 4-aminopyridine (B3432731) (14.4 g, 153 mmol) and dissolve by heating to 40 °C.

    • Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

    • Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension, maintaining the temperature between 5-9 °C. Nitrogen evolution will be observed as the diazonium salt decomposes concurrently.

    • After the addition is complete (approx. 90 minutes), stir the mixture for an additional 30 minutes at 5-10 °C.

  • Decomposition and Work-up:

    • Allow the reaction mixture to warm to 25 °C.

    • Slowly add the reaction mixture to a solution of NaHCO3 (30.0 g in 200 mL of water) to neutralize the acid. Brown, gummy precipitates may form.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers thoroughly with a drying agent (e.g., CaH2) to prevent product decomposition.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify by distillation. The boiling point of 4-fluoropyridine is reported as 104-108 °C.

Protocol 2: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via the Halex Reaction

This protocol is adapted from a procedure for the nucleophilic aromatic substitution of a nitro group.

  • Reaction Setup:

    • To a solution of methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) in dry DMSO (6 mL) under a nitrogen atmosphere, add cesium fluoride (CsF, 517 mg, 3.406 mmol).

  • Reaction:

    • Heat the reaction mixture to 120 °C for 90 minutes.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and add distilled water (20 mL).

    • Extract the aqueous phase with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers and concentrate in vacuo.

    • Purify the crude product by flash chromatography to yield methyl 3-fluoropyridine-4-carboxylate.

Mandatory Visualizations

Troubleshooting_Fluoropyridine_Synthesis start Low Yield or High Impurity in Fluoropyridine Synthesis reaction_type Which synthetic route? start->reaction_type balz_schiemann Balz-Schiemann reaction_type->balz_schiemann Balz-Schiemann halex Halex (SNAr) reaction_type->halex Halex (SNAr) bs_symptom Primary Symptom? balz_schiemann->bs_symptom halex_symptom Primary Symptom? halex->halex_symptom tar Tar Formation bs_symptom->tar Tar hydroxypyridine_bs Hydroxypyridine Byproduct bs_symptom->hydroxypyridine_bs Hydroxypyridine low_yield_bs Low Yield/ Inconsistent Results bs_symptom->low_yield_bs Low/Inconsistent Yield bs_cause1 Uncontrolled Thermal Decomposition tar->bs_cause1 bs_cause2 Presence of Water hydroxypyridine_bs->bs_cause2 bs_cause3 Incomplete Diazotization/ Premature Decomposition low_yield_bs->bs_cause3 bs_solution1 Precise Temperature Control Use High-Boiling Solvent bs_cause1->bs_solution1 bs_solution2 Use Anhydrous Conditions Non-Aqueous Diazotization bs_cause2->bs_solution2 bs_solution3 Maintain Diazotization Temp (0-5°C) Ensure Complete Reaction bs_cause3->bs_solution3 low_conversion Low Conversion halex_symptom->low_conversion Low Conversion hydroxypyridine_halex Hydroxypyridine Byproduct halex_symptom->hydroxypyridine_halex Hydroxypyridine dark_byproducts Dark Byproducts halex_symptom->dark_byproducts Dark Byproducts halex_cause1 Insufficient Temperature or Presence of Water low_conversion->halex_cause1 halex_cause2 Hydrolysis of Starting Material hydroxypyridine_halex->halex_cause2 halex_cause3 Solvent/Reactant Decomposition dark_byproducts->halex_cause3 halex_solution1 Increase Temperature Gradually Ensure Anhydrous Conditions halex_cause1->halex_solution1 halex_solution2 Use Dry Fluoride Source Inert Atmosphere halex_cause2->halex_solution2 halex_solution3 Reduce Temperature Use Stable Solvent (DMSO, Sulfolane) halex_cause3->halex_solution3

Caption: Troubleshooting workflow for fluoropyridine synthesis.

Balz_Schiemann_Pathway aminopyridine Aminopyridine diazotization Diazotization (NaNO₂, HBF₄, 0-5°C) aminopyridine->diazotization diazonium_salt Pyridyldiazonium Tetrafluoroborate diazotization->diazonium_salt thermal_decomposition Thermal Decomposition (Heat) diazonium_salt->thermal_decomposition hydroxypyridine Hydroxypyridine (Byproduct) diazonium_salt->hydroxypyridine Side Reaction fluoropyridine Fluoropyridine thermal_decomposition->fluoropyridine tar Tar (Decomposition) thermal_decomposition->tar Side Reaction water H₂O water->hydroxypyridine uncontrolled_heat Excess Heat uncontrolled_heat->tar Halex_Pathway chloropyridine Chloropyridine halex_reaction Halex Reaction (Heat, Polar Aprotic Solvent) chloropyridine->halex_reaction hydroxypyridine Hydroxypyridine (Byproduct) chloropyridine->hydroxypyridine Hydrolysis fluoride_source Fluoride Source (KF, CsF) fluoride_source->halex_reaction fluoropyridine Fluoropyridine halex_reaction->fluoropyridine decomposition_products Decomposition Products halex_reaction->decomposition_products Side Reaction water H₂O water->hydroxypyridine excess_heat Excess Heat excess_heat->decomposition_products

References

Technical Support Center: Purification of 2-Amino-4-fluoropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-Amino-4-fluoropyridine by recrystallization.

Troubleshooting Recrystallization of this compound

This section provides solutions to common problems that may arise during the recrystallization process.

Problem Potential Cause(s) Recommended Solution(s)
Failure to Dissolve - Insufficient solvent volume.- Inappropriate solvent choice.- Gradually add more solvent in small increments while heating and stirring.- Consult the solvent selection table to choose a more suitable solvent or solvent system.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated, causing the compound to come out of solution above its melting point.- Presence of impurities that depress the melting point.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to decrease saturation and allow for slower cooling.- Try a solvent with a lower boiling point.- Consider pre-purification by another method (e.g., column chromatography) if significant impurities are present.
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated.- The cooling process is too slow, or the final temperature is not low enough.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of this compound.- Place the solution in an ice bath or refrigerate to achieve a lower temperature.- Consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.
Poor Crystal Quality (e.g., small needles, powder) - The solution cooled too rapidly, leading to rapid nucleation.- The solution was agitated during the cooling process.- Allow the solution to cool slowly and undisturbed. Insulating the flask can help.- Avoid scratching or agitating the solution during the initial cooling phase.
Low Recovery Yield - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature filtration before crystallization was complete.- The chosen solvent is too effective at the cooling temperature.- Reduce the initial volume of solvent used for dissolution.- Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Select a solvent in which the compound has lower solubility at cold temperatures.
Discolored Crystals - Presence of colored impurities.- Perform a hot filtration step after dissolving the crude product to remove insoluble impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. Use charcoal sparingly as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data, ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[1][2] It provides a good balance of dissolving the compound when hot and allowing for good recovery of pure crystals upon cooling.

Q2: I don't have ethanol. What other solvents can I try?

A2: While ethanol is a primary recommendation, other polar solvents could be suitable. For aminopyridine derivatives, solvent systems like ethyl acetate/petroleum ether have been used.[3] A systematic solvent screen is the best approach to identify an optimal solvent for your specific purity requirements.

Q3: My this compound is only slightly soluble in water. Can I use a mixed solvent system with water?

A3: Yes, a mixed solvent system can be very effective. Since this compound is slightly soluble in water, water can be used as an anti-solvent with a more soluble solvent like ethanol or isopropanol.[4][5] Dissolve the compound in a minimum amount of the hot primary solvent and then add the anti-solvent dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Q4: How can I improve the purity of my recrystallized this compound?

A4: To improve purity, ensure a slow rate of cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities. If impurities are colored, using activated charcoal can be beneficial. For persistent impurities, a second recrystallization may be necessary.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is a chemical that should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines a standard procedure for the purification of this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with a water or oil bath)

  • Glass stirring rod

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. Add ethanol dropwise until a clear solution is obtained at the boiling point of the solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Well-formed crystals should start to appear. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Solvent Selection Guide for Recrystallization of this compound

Solvent Solubility (Qualitative) Suitability for Recrystallization Notes
Ethanol Good solubility when hot, lower solubility when cold.Highly Recommended. [1][2]A common and effective choice.
Water Slightly soluble.[4][5]Can be used as an anti-solvent in a mixed solvent system with a more soluble solvent like ethanol or isopropanol.The slight solubility can be advantageous for creating a good precipitation environment.
Ethyl Acetate/Petroleum Ether (By analogy) Good solubility in ethyl acetate, poor in petroleum ether.Potential mixed-solvent system. [3]A common combination for moderately polar compounds.
Isopropanol Likely similar to ethanol.Good potential. A good alternative to ethanol.
Acetone Likely a good solvent.May be too effective a solvent, leading to lower recovery. Can be used, but cooling to very low temperatures might be necessary.
Toluene Likely has moderate to low solubility.May be suitable for larger scales or as part of a mixed-solvent system. Higher boiling point may be a consideration.
Hexane Likely has very low solubility.Good as an anti-solvent. Can be used to precipitate the compound from a more soluble solvent.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolved Is the solid fully dissolved? dissolve->dissolved add_solvent Add more hot solvent dissolved->add_solvent No hot_filtration Hot Filtration (optional) dissolved->hot_filtration Yes add_solvent->dissolve cool Cool Solution Slowly hot_filtration->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution crystals_form->induce_crystallization No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes induce_crystallization->cool oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slower oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool wash_dry Wash with Cold Solvent and Dry collect_crystals->wash_dry end Pure Product wash_dry->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully employing 2-Amino-4-fluoropyridine in cross-coupling reactions. The information provided is in a question-and-answer format to directly address potential issues and offer practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate arise from its electronic and structural properties:

  • Catalyst Inhibition: The endocyclic pyridine (B92270) nitrogen and the exocyclic amino group can chelate to the palladium catalyst, leading to the formation of inactive catalyst species and reducing reaction efficiency.[1][2]

  • Reactivity of the C-F Bond: While the C-F bond is generally less reactive in cross-coupling than C-Br or C-I bonds, the electron-deficient nature of the fluoropyridine ring can influence the oxidative addition step.[3]

  • Side Reactions: Like many cross-coupling reactions, you may encounter side reactions such as protodeboronation of boronic acids in Suzuki couplings or homocoupling of the starting materials.[4]

Q2: Which type of cross-coupling reaction is most suitable for this compound?

A2: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is widely used due to the commercial availability and stability of the boron reagents.

  • Buchwald-Hartwig Amination: The premier choice for forming C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: Specifically used for forming C-C bonds with terminal alkynes.[5][6][7]

Q3: Should I be concerned about the amino group reacting?

A3: In Suzuki and Sonogashira couplings, the amino group is generally a spectator. However, in Buchwald-Hartwig amination, it is a potential coupling partner. If the goal is to couple at a different position (e.g., a halide at another position on the pyridine ring), protection of the amino group might be necessary, though many modern catalyst systems show good selectivity.

Troubleshooting Guides

Low or No Yield
Potential Cause Suggested Solution
Catalyst Deactivation/Inhibition The 2-amino group can chelate with the palladium center.[1] Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to sterically hinder this interaction.[1] Consider using pre-formed palladium catalysts which can be more robust.
Inefficient Oxidative Addition If coupling at the C-F position, a more reactive catalyst system may be needed. For other C-X bonds (if present), ensure your catalyst is active enough for that specific bond (C-Cl < C-Br < C-I).
Poor Solubility The substrate or catalyst may not be fully dissolved. Screen different solvents or solvent mixtures (e.g., Dioxane/H2O, Toluene, DMF).[4]
Suboptimal Base The choice of base is critical. For Suzuki, try K₂CO₃, K₃PO₄, or Cs₂CO₃. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required.[1]
Presence of Oxygen Oxygen can lead to catalyst decomposition and promote side reactions like homocoupling.[4] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
Low Reaction Temperature The reaction may require more thermal energy. Incrementally increase the temperature, but be mindful of potential catalyst decomposition at very high temperatures.
Significant Side Product Formation
Side Product Suggested Solution
Protodeboronation (Suzuki) This is the hydrolysis of the boronic acid.[4] Use anhydrous solvents, a less aqueous base, or switch to more stable boronic esters (e.g., pinacol (B44631) esters).[4]
Homocoupling Coupling of two molecules of the same starting material. This is often caused by the presence of oxygen.[4] Rigorous degassing is crucial. Using a Pd(0) source directly can sometimes mitigate this issue.[4]
Hydrodehalogenation Replacement of the halogen with a hydrogen atom. This can be a competing pathway in some catalytic cycles. Optimizing the ligand and base can sometimes suppress this side reaction.

Data Presentation: Catalyst System Comparison

The following tables summarize reported data for cross-coupling reactions on substrates similar to this compound. Direct comparative data for this specific substrate is limited, so these serve as a strong starting point for catalyst selection.

Table 1: Suzuki-Miyaura Coupling of Substituted Pyridines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O1001275-90[8]
Pd(dppf)Cl₂K₃PO₄Dioxane1001680-95
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11012>90
Pd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O100885-98

Table 2: Buchwald-Hartwig Amination of Substituted Pyridines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / BINAPK₂CO₃TolueneMW (150)0.5Good[9]
Pd₂(dba)₃ / XPhosNaOtBuToluene80-10012-2475-95[3]
RuPhos Pd G3LiHMDSDioxane1001280-95[1]
BrettPhos Pd G3LiHMDSDioxane1001278-92[1]

Table 3: Sonogashira Coupling of Halopyridines

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRT-501685-93
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96[10][11]
PdCl₂(PPh₃)₂CuIEt₃NDMF801270-90[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1).[13]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).[13]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 2.0 equiv.).[8]

  • Reagent Addition: Add anhydrous solvent (e.g., toluene) and stir for a few minutes. Add this compound (1.0 equiv.) and the amine coupling partner (1.5 equiv.).[8]

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.[15]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[15]

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) iodide co-catalyst (5.0 mol%).[11]

  • Reagent Addition: Add the solvent (e.g., DMF) and stir for 30 minutes. Then add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (e.g., Et₃N).[11]

  • Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC.[11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 1. Add Solids: This compound, Coupling Partner, Base prep2 2. Inert Atmosphere: Evacuate & Backfill (3x) prep1->prep2 prep3 3. Add Liquids: Degassed Solvent prep2->prep3 prep4 4. Add Catalyst System: Pd Precursor & Ligand prep3->prep4 react1 5. Heat to Target Temperature prep4->react1 react2 6. Monitor Progress: TLC or LC-MS react1->react2 workup1 7. Cool to RT & Quench react2->workup1 workup2 8. Extraction workup1->workup2 workup3 9. Dry & Concentrate workup2->workup3 workup4 10. Purify: Column Chromatography workup3->workup4

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_low_yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Yield cat1 Use Bulky, Electron-Rich Ligands (e.g., XPhos) start->cat1 cat2 Screen Different Pd Pre-catalysts start->cat2 cat3 Increase Catalyst Loading start->cat3 cond1 Screen Bases (e.g., K3PO4, NaOtBu) start->cond1 cond2 Screen Solvents (e.g., Dioxane, Toluene) start->cond2 cond3 Increase Temperature start->cond3 cond4 Ensure Rigorous Degassing start->cond4

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 2-Amino-4-fluoropyridine is a key building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity a critical step in quality control. This guide provides a comparative analysis of several analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Workflow for Purity Assessment

The general workflow for assessing the purity of a substance like this compound involves a multi-step process, starting from sample preparation to data analysis and final purity confirmation. This process often involves orthogonal methods to ensure a comprehensive purity profile.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis (with derivatization) Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Titration Acid-Base Titration Dissolution->Titration Data Data Acquisition & Processing HPLC->Data GCMS->Data qNMR->Data Titration->Data Purity Purity Calculation & Impurity Profiling Data->Purity Report Final Purity Report Purity->Report

General workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purity determination of non-volatile and thermally stable organic compounds. It separates analytes based on their hydrophobicity.

Experimental Protocol

This protocol is adapted from a method for the simultaneous determination of aminopyridine isomers.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate (B84403) buffer solution (pH 7.0) and methanol (B129727) (90:10 v/v).

  • Elution: Isocratic.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.3 mg/mL.

Performance Data

The following table summarizes typical performance characteristics for HPLC analysis of aminopyridines.[1]

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 - 0.07 mg/L
Limit of Quantitation (LOQ) 0.1 - 0.2 mg/L
Recovery 97.2% - 101%
Precision (RSD) 0.70% - 6.2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape.

Experimental Protocol

This protocol involves a derivatization step, essential for the analysis of aminopyridines by GC.

  • Derivatization:

    • Dry a known amount of the sample under a stream of nitrogen.

    • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).

    • Heat the mixture to ensure complete derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).

  • Ionization Mode: Electron Impact (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Performance Data

Quantitative performance data for GC-MS analysis is highly dependent on the derivatization method and the specific impurities being targeted.

ParameterTypical Value
Linearity Range 0.0001 to 0.1250% (v/v in DMSO) for an impurity in a similar matrix.[2]
Limit of Detection (LOD) Low ng/mL to pg/mL level, depending on the analyte and instrument.
Mass Accuracy < 2 ppm (with high-resolution MS).[2]
Precision (RSD) Typically < 15% for trace analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.[3]

Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[4]

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve the sample and internal standard.

  • NMR Parameters (for ¹H qNMR):

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.

Performance Data
ParameterTypical Value
Accuracy High, as it is a primary ratio method.
Precision (RSD) Typically < 1%.
Specificity High, due to the structural information provided by the spectrum.
LOD/LOQ Dependent on the magnetic field strength and the number of scans.

Acid-Base Titration

This classical chemical analysis method can be a highly accurate and precise way to determine the purity of this compound, which is a basic compound.[6]

Experimental Protocol
  • Instrumentation: A burette, a pH meter or a suitable indicator, and a stirrer.

  • Titrant: A standardized solution of a strong acid, such as perchloric acid in glacial acetic acid for non-aqueous titrations, or hydrochloric acid for aqueous titrations.

  • Solvent: For non-aqueous titration, a solvent like glacial acetic acid can be used to enhance the basicity of the aminopyridine.[7]

  • Procedure:

    • Accurately weigh the this compound sample and dissolve it in the chosen solvent.

    • If using an indicator, add a few drops.

    • Titrate the sample solution with the standardized acid until the endpoint is reached, which is indicated by a color change or a sharp inflection in the pH curve.

  • Endpoint Detection: Potentiometric determination of the endpoint is generally more accurate than using a visual indicator.

Performance Data
ParameterTypical Value
Accuracy Very high when performed carefully with calibrated equipment. Errors can be in the range of parts per million.[8]
Precision (RSD) Typically < 0.2%.
Specificity Low, as it will titrate all basic impurities along with the main compound.

Comparative Summary

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis, such as the need for impurity identification, the required level of accuracy, and the available instrumentation.

Method Comparison cluster_hplc High Performance Liquid Chromatography cluster_gcms Gas Chromatography-Mass Spectrometry cluster_qnmr Quantitative Nuclear Magnetic Resonance cluster_titration Acid-Base Titration HPLC HPLC center->HPLC GCMS GC-MS center->GCMS qNMR qNMR center->qNMR Titration Titration center->Titration H_adv Advantages: - High resolution - Good for non-volatile compounds - Well-established and robust H_disadv Disadvantages: - Requires reference standards for impurities - Can be time-consuming G_adv Advantages: - Excellent for volatile impurities - Provides structural information (MS) G_disadv Disadvantages: - Requires derivatization for polar analytes - Potential for thermal degradation Q_adv Advantages: - Primary method (no analyte standard needed) - Non-destructive - Provides structural confirmation Q_disadv Disadvantages: - Lower sensitivity than chromatographic methods - Requires expensive instrumentation T_adv Advantages: - High accuracy and precision - Inexpensive and simple setup T_disadv Disadvantages: - Not specific (titrates all bases) - Not suitable for complex mixtures

Comparison of analytical methods for purity assessment.

References

Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-fluoropyridine Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-4-fluoropyridine derivatives and structurally similar analogs, with a focus on their activity as kinase inhibitors in cancer therapy. Due to the limited availability of systematic SAR studies on a single series of this compound derivatives, this guide draws comparisons from published data on closely related 2-aminopyridine (B139424) analogs targeting various kinases.

Introduction to 2-Aminopyridine Derivatives in Kinase Inhibition

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. The nitrogen atom at position 1 and the amino group at position 2 can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature for many kinase inhibitors. The fluorine atom at the 4-position of the pyridine (B92270) ring can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacological profile. This guide explores how substitutions at various positions of the 2-aminopyridine core influence inhibitory activity against key cancer-related kinases such as ALK, ROS1, and EGFR.

Comparative Analysis of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various 2-aminopyridine derivatives against different kinases and cancer cell lines. It is important to note that these compounds belong to different series and were evaluated in separate studies. Direct comparison of absolute potency should be made with caution.

2-Amino-4-(1-piperidine)pyridine Derivatives as ALK and ROS1 Inhibitors

A series of 2-amino-4-(1-piperidine)pyridine derivatives have been investigated as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1), important targets in non-small-cell lung cancer. The data below is extracted from a study by Tang et al. (2019)[1].

Compound IDR Group (on piperidine)ALKL1196M IC50 (nM)ROS1G2032R IC50 (nM)H3122 Cell Line IC50 (µM)HCC78 Cell Line IC50 (µM)
2e 4-((3-acrylamido-4-methoxyphenyl)amino)41.3104.76.2710.71
Crizotinib (B193316) (Reference Drug)~82.6643.5Not ReportedNot Reported

Note: Lower IC50 values indicate higher potency.

Structure-Activity Relationship Insights:

  • The acrylamide (B121943) moiety in compound 2e is designed to form a covalent bond with a cysteine residue in the ATP-binding pocket of the kinases, contributing to its potent inhibitory activity against resistant mutants.[1]

  • The methoxy (B1213986) group on the phenyl ring likely enhances binding affinity through favorable interactions within the active site.[1]

  • Compound 2e demonstrated superior potency against the crizotinib-resistant ALKL1196M and ROS1G2032R mutants compared to crizotinib itself, highlighting the effectiveness of the targeted covalent inhibition strategy.[1]

2-Amino-4-(1,2,4-triazol)pyridine Derivatives as EGFR Inhibitors

A series of 2-amino-4-(1,2,4-triazol)pyridine derivatives were developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against mutations that confer resistance to tyrosine kinase inhibitors (TKIs). The following data is from a study by Li et al. (2020)[2].

Compound IDR Group (on triazole)EGFRL858R/T790M IC50 (nM)H1975 Cell Line IC50 (µM)U87-EGFRvIII Cell Line IC50 (µM)
10c 4-(4-methylpiperazin-1-yl)phenylNot ReportedPotentNot Reported
10j 3-((dimethylamino)methyl)phenylNot ReportedNot ReportedPotent
Osimertinib (Reference Drug)Not ReportedPotentLess potent than 10j
Lazertinib (Reference Drug)Not ReportedNot ReportedLess potent than 10j

Note: Specific IC50 values for 10c and 10j were not provided in the abstract, but their potent activity was highlighted.

Structure-Activity Relationship Insights:

  • The 4-(1,2,4-triazol)pyridine core serves as a new scaffold for developing EGFR inhibitors.[2]

  • Substitutions on the triazole ring significantly impact the inhibitory activity and selectivity against different EGFR mutants and cell lines.[2]

  • Compound 10c showed significant activity against the double mutant EGFRL858R/T790M and the corresponding H1975 cell line.[2]

  • Compound 10j was particularly effective against the glioblastoma cell line U87-EGFRvIII, outperforming existing drugs like Osimertinib and Lazertinib.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the in vitro inhibitory activity of compounds against a target kinase.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilution Series Incubation Incubate Compound + Kinase Compound->Incubation Kinase Kinase Solution (e.g., ALK, EGFR) Kinase->Incubation Substrate Substrate & ATP Solution Reaction_Start Add Substrate & ATP to Initiate Reaction Substrate->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection_Reagent Add Detection Reagent Reaction_Stop->Detection_Reagent Signal_Read Read Signal (e.g., Luminescence, Fluorescence) Detection_Reagent->Signal_Read IC50_Calc Calculate IC50 Values Signal_Read->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent, typically DMSO.

  • Reaction Mixture: The kinase, a suitable substrate (e.g., a peptide), and ATP are prepared in a reaction buffer.

  • Incubation: The test compound dilutions are pre-incubated with the kinase in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture.

  • Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped by adding a stop solution, often containing a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.

  • Signal Detection: A detection reagent is added to quantify the amount of phosphorylated substrate or the remaining ATP. The signal (e.g., luminescence, fluorescence) is read using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of compounds on the proliferation of cancer cell lines.

Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_readout Readout & Analysis Cell_Seeding Seed Cells in 96-well Plates Cell_Attachment Allow Cells to Attach Overnight Cell_Seeding->Cell_Attachment Compound_Addition Add Serial Dilutions of Test Compound Cell_Attachment->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours MTT_Addition->Formazan_Incubation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Read Read Absorbance at 570 nm Solubilization->Absorbance_Read IC50_Calc Calculate IC50 Values Absorbance_Read->IC50_Calc

Caption: Workflow for a cell proliferation (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Context

The 2-aminopyridine derivatives discussed in this guide primarily target kinases within crucial signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of the EGFR and ALK/ROS1 signaling pathways and their downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ALK_ROS1 ALK / ROS1 ALK_ROS1->RAS ALK_ROS1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor 2-Aminopyridine Derivatives Inhibitor->EGFR Inhibition Inhibitor->ALK_ROS1 Inhibition

Caption: Simplified signaling pathways targeted by 2-aminopyridine kinase inhibitors.

Conclusion and Future Directions

The 2-aminopyridine scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. The limited systematic SAR data specifically for this compound derivatives highlights an area for future research. Systematic modification of the this compound core at various positions, coupled with comprehensive biological evaluation against a panel of kinases and cancer cell lines, would provide a clearer understanding of the SAR and facilitate the development of novel therapeutics. Future studies should focus on:

  • Systematic SAR Exploration: Synthesizing and testing a library of this compound derivatives with diverse substitutions at the 3, 5, and 6-positions of the pyridine ring, as well as modifications of the amino group.

  • Target Selectivity Profiling: Screening active compounds against a broad panel of kinases to determine their selectivity profile and identify potential off-target effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising compounds in animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By pursuing these research directions, the full potential of this compound derivatives as a new generation of targeted cancer therapies can be realized.

References

The Impact of Fluorine Substitution on Aminopyridine Basicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique electronic properties can profoundly influence the physicochemical characteristics of a molecule, including its basicity. This guide provides a comparative analysis of the effect of fluorine substitution on the basicity of the aminopyridine ring, a common motif in pharmaceuticals. We present a compilation of pKa values, outline detailed experimental protocols for their determination, and offer a mechanistic explanation for the observed trends.

Data Presentation: Comparative Basicity of Fluorinated Aminopyridines

The basicity of aminopyridines is significantly attenuated by the presence of a fluorine substituent. The magnitude of this effect is highly dependent on the position of the fluorine atom relative to the ring nitrogen and the amino group. The following table summarizes the pKa values for a series of fluorinated aminopyridines in comparison to their non-fluorinated parent compounds.

CompoundStructurepKaData Type
Pyridine (B92270)5.23Experimental
4-Aminopyridine (B3432731)9.11Experimental[1]
2-Amino-4-fluoropyridine6.42Predicted[1]
4-Amino-2-fluoropyridine (B102257)3.76Predicted
2-Amino-5-fluoropyridine~3.7Predicted
2-Amino-6-fluoropyridine2.26Predicted
3-Amino-2-fluoropyridine (B75623)1.18Predicted
4-Amino-3-fluoropyridine (B1299083)7.19Predicted

Note: The pKa value is a measure of the acidity of the conjugate acid of the amine. A lower pKa value corresponds to a weaker base.

The data clearly demonstrates that fluorination leads to a significant decrease in the basicity of the aminopyridine ring. This reduction can be as much as several orders of magnitude, as seen in the predicted pKa of 3-amino-2-fluoropyridine (1.18) compared to 4-aminopyridine (9.11).[1]

Mechanistic Insights: The Electronic Effects of Fluorine

The dramatic decrease in basicity upon fluorination is primarily attributed to the strong electron-withdrawing inductive effect (-I) of the fluorine atom. Fluorine is the most electronegative element, and it pulls electron density away from the aromatic ring through the sigma bonds. This withdrawal of electron density reduces the availability of the lone pair of electrons on the ring nitrogen, making it less likely to accept a proton.

The position of the fluorine atom is critical. The inductive effect is distance-dependent, so a fluorine atom closer to the ring nitrogen will have a more pronounced base-weakening effect. This is evident when comparing the predicted pKa values of 4-amino-2-fluoropyridine (3.76) and 4-amino-3-fluoropyridine (7.19). The fluorine in the 2-position is closer to the ring nitrogen and thus exerts a stronger electron-withdrawing effect.

While fluorine does possess lone pairs that can participate in resonance (+R effect), its inductive effect is overwhelmingly dominant in the case of pyridine basicity. The resonance donation of electron density into the ring is generally weak and does not significantly counteract the powerful inductive withdrawal.

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Fluorine Fluorine Pyridine_Ring Pyridine_Ring Fluorine->Pyridine_Ring Electron Withdrawal Ring_Nitrogen Ring_Nitrogen Pyridine_Ring->Ring_Nitrogen Reduced Electron Density Decreased_Basicity Decreased_Basicity Ring_Nitrogen->Decreased_Basicity Lower pKa Overall_Effect Overall_Effect Decreased_Basicity->Overall_Effect Dominant Fluorine_LP Fluorine Lone Pairs Pyridine_Pi_System Pyridine_Pi_System Fluorine_LP->Pyridine_Pi_System Electron Donation (Weak) Ring_Nitrogen_Resonance Ring_Nitrogen_Resonance Pyridine_Pi_System->Ring_Nitrogen_Resonance Minor Influence Ring_Nitrogen_Resonance->Overall_Effect Negligible potentiometric_workflow A Prepare Aminopyridine Solution D Titrate with HCl in Increments A->D B Prepare Standardized HCl B->D C Calibrate pH Meter E Record pH after each addition C->E D->E Stir and Stabilize F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

References

A Comparative Analysis of Fluorinated Pyridine Herbicides for Broadleaf Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the efficacy and application of aminopyralid, clopyralid, fluroxypyr, and picloram.

Herbicides derived from fluorinated pyridines represent a critical class of synthetic auxin herbicides, widely utilized for the selective control of broadleaf weeds in various agricultural and non-crop settings. This guide provides a detailed comparison of the efficacy of four prominent herbicides in this family: aminopyralid, clopyralid, fluroxypyr, and picloram. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for weed management strategies.

Mode of Action: Disrupting Plant Growth

Fluorinated pyridine (B92270) herbicides are classified as Group 4 herbicides by the Herbicide Resistance Action Committee (HRAC). They function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA)[1][2]. At normal concentrations, auxins regulate plant growth and development. However, these synthetic auxins induce an uncontrolled and disorganized growth response in susceptible broadleaf plants, leading to epinasty (twisting and curling of stems and leaves), tissue damage, and ultimately, plant death[1][2][3]. Their selectivity allows for the control of broadleaf weeds with minimal impact on grass crops[1][4].

The molecular mechanism involves the herbicide binding to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and other related AFB (Auxin Signaling F-box) proteins. This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, which in turn allows for the overexpression of auxin-responsive genes. This cascade of events disrupts normal cellular processes, leading to the characteristic herbicidal symptoms.

AuxinSignalingPathway cluster_cell Plant Cell Auxin Synthetic Auxin (Fluorinated Pyridine Herbicide) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates Transcription Response Uncontrolled Growth & Plant Death AuxinGenes->Response Leads to GreenhouseWorkflow A Seed Germination & Seedling Growth B Herbicide Application (Varying Doses) A->B C Incubation in Controlled Environment B->C D Visual Assessment & Biomass Measurement C->D E Data Analysis (Dose-Response Curves) D->E

References

The Electronic Influence of Fluorine on the Pyridine Nucleus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the pyridine (B92270) ring is a widely employed strategy in medicinal chemistry and materials science to modulate the physicochemical and biological properties of molecules. The high electronegativity and small size of the fluorine atom exert profound electronic effects on the pyridine nucleus, influencing its basicity, reactivity, and spectroscopic characteristics. This guide provides an objective comparison of these effects, supported by experimental data, to aid in the rational design of fluorinated pyridine derivatives.

Impact on Basicity: pKa Values

The basicity of the pyridine nitrogen is a critical parameter that influences drug-receptor interactions and pharmacokinetic properties. The electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine ring, which is reflected in the pKa of its conjugate acid.

Table 1: Comparison of pKa Values for Pyridine and Monofluorinated Pyridines

CompoundpKa of Conjugate Acid
Pyridine5.23[1][2]
2-Fluoropyridine (B1216828)-0.44
3-Fluoropyridine2.97[2]
4-Fluoropyridine4.15 (Predicted)[3][4]

Note: A lower pKa value indicates a weaker base.

The data clearly demonstrates that a fluorine substituent decreases the basicity of the pyridine nitrogen. The effect is most pronounced when fluorine is at the 2-position due to the proximity of the highly electronegative fluorine atom to the nitrogen, which inductively withdraws electron density from the lone pair. The effect is less pronounced at the 3- and 4-positions.

Influence on NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the electronic environment of a molecule. The introduction of fluorine significantly perturbs the chemical shifts of the pyridine ring protons and carbons, and the fluorine atom itself provides a sensitive NMR handle.

Table 2: Comparative ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm) of Pyridine and Fluoropyridines

CompoundSolvent¹H Chemical Shifts (δ)¹³C Chemical Shifts (δ)¹⁹F Chemical Shift (δ)
PyridineCDCl₃H2/6: 8.61, H3/5: 7.28, H4: 7.66C2/6: 150.0, C3/5: 123.6, C4: 135.8N/A
2-FluoropyridineCDCl₃H6: 8.23, H4: 7.78, H5: 7.18, H3: 6.93C2: 163.5 (d, ¹JCF=238 Hz), C3: 109.1 (d, ²JCF=37 Hz), C4: 140.2 (d, ³JCF=15 Hz), C5: 122.3 (d, ⁴JCF=5 Hz), C6: 148.2 (d, ³JCF=15 Hz)-68.7
3-FluoropyridineCDCl₃H2: 8.45, H6: 8.35, H4: 7.30, H5: 7.20C2: 146.1 (d, ³JCF=16 Hz), C3: 159.2 (d, ¹JCF=255 Hz), C4: 124.1 (d, ²JCF=20 Hz), C5: 123.8 (d, ⁴JCF=4 Hz), C6: 147.9 (d, ²JCF=5 Hz)-128.5
4-FluoropyridineDMSO-d₆H2/6: 8.50, H3/5: 7.30C2/6: 150.1 (d, ²JCF=16 Hz), C3/5: 110.2 (d, ³JCF=19 Hz), C4: 165.8 (d, ¹JCF=240 Hz)-100.2

(d = doublet, J = coupling constant in Hz). Data compiled from various sources and may be subject to minor variations based on experimental conditions.

The strong electron-withdrawing effect of fluorine deshields the directly attached carbon, resulting in a large downfield shift and a characteristic large one-bond C-F coupling constant. The chemical shifts of the protons and other carbons are also significantly affected, providing valuable structural information.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the presence of a fluorine substituent, makes it susceptible to nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in these reactions, often leading to faster reaction rates compared to other halogens.

Table 3: Relative Reactivity of Halopyridines in SNAr Reactions

SubstrateNucleophileRelative Rate
2-FluoropyridineSodium Ethoxide320
2-ChloropyridineSodium Ethoxide1
2-BromopyridineSodium Ethoxide~1
2-IodopyridineSodium Ethoxide~1
2-Fluoropyridinium ionPiperidine~1
2-Chloropyridinium ionPiperidine~1
2-Bromopyridinium ionPiperidine~1
2-Iodopyridinium ionPiperidine~1

The higher reactivity of 2-fluoropyridine with sodium ethoxide is attributed to the rate-determining step being the initial nucleophilic attack. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. In the case of the pyridinium (B92312) ions, the positively charged ring is already highly activated, and the differences in leaving group ability become less significant.

Experimental Protocols

Determination of pKa by NMR Spectroscopy
  • Sample Preparation: Prepare a series of solutions of the fluoropyridine (e.g., 10-20 mg/mL) in D₂O at various pD values. The pD can be adjusted using DCl and NaOD solutions.

  • NMR Acquisition: Record the ¹H NMR spectrum for each solution.

  • Data Analysis: Plot the chemical shift of a specific proton (e.g., H-6) against the pD.

  • pKa Calculation: The pKa is determined as the pD value at the inflection point of the resulting sigmoidal curve.

NMR Spectroscopic Analysis of Fluoropyridines
  • Sample Preparation: Dissolve approximately 5-10 mg of the fluoropyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Note the large C-F coupling constants.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shifts are typically referenced to an external standard like CFCl₃.

Kinetic Measurement of SNAr Reactions
  • Reaction Setup: In a thermostated reaction vessel, combine a solution of the fluoropyridine and a large excess of the nucleophile in a suitable solvent.

  • Monitoring: Monitor the reaction progress over time by taking aliquots at regular intervals and quenching the reaction. Analyze the aliquots using techniques such as HPLC, GC, or NMR to determine the concentration of the starting material and product.

  • Data Analysis: Plot the concentration of the reactant versus time. The rate constant can be determined by fitting the data to the appropriate rate law (e.g., pseudo-first-order if the nucleophile is in large excess).

Visualizing Electronic Effects and Reaction Mechanisms

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) F_ind F C_ind C F_ind->C_ind δ- N_ind N C_ind->N_ind δ+ pyridine_ring Pyridine Ring F_res F F_res->pyridine_ring Withdraws e⁻ density from ortho and para positions

Caption: Inductive and resonance effects of fluorine on the pyridine ring.

sn_ar_workflow start Fluoropyridine + Nucleophile step1 Nucleophilic Attack (Rate-Determining Step) start->step1 intermediate Meisenheimer Complex (Anionic Intermediate) step1->intermediate step2 Loss of Fluoride intermediate->step2 end Substituted Pyridine step2->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a critical physicochemical parameter influencing a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the basicity of heterocyclic compounds, such as pyridine (B92270) derivatives, is paramount for predicting their behavior in physiological environments. This guide provides a comparative analysis of the pKa of 2-Amino-4-fluoropyridine and its parent compounds, 2-aminopyridine (B139424) and 4-fluoropyridine (B1266222), supported by experimental data and detailed methodologies for pKa determination.

Comparative Analysis of pKa Values

The basicity of pyridine and its derivatives is attributed to the lone pair of electrons on the nitrogen atom. Substituents on the pyridine ring can significantly alter the electron density on the nitrogen, thereby influencing the pKa. The table below summarizes the pKa values for this compound and its related compounds. It is important to note that while experimental values are available for 2-aminopyridine, the pKa for this compound and 4-fluoropyridine are based on computational predictions.

CompoundStructurepKa ValueData Type
2-Aminopyridine2-Aminopyridine structure6.82 - 6.86[1][2][3]Experimental
4-Fluoropyridine4-Fluoropyridine structure~4.15Predicted[4][5][6][7]
This compoundthis compound structure~6.42Predicted

The amino group (-NH2) at the 2-position in 2-aminopyridine is an electron-donating group, which increases the electron density on the ring nitrogen, making it more basic (higher pKa) compared to pyridine (pKa ≈ 5.2). Conversely, the fluorine atom at the 4-position in 4-fluoropyridine is an electron-withdrawing group, which decreases the electron density on the ring nitrogen, resulting in a lower pKa.

In this compound, the electron-donating effect of the amino group and the electron-withdrawing effect of the fluorine atom are in opposition. The predicted pKa of ~6.42 suggests that the electron-donating effect of the amino group is more influential than the electron-withdrawing effect of the fluorine atom, resulting in a compound that is still significantly basic, though slightly less so than 2-aminopyridine.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental practice in chemical research. Two common and reliable methods are potentiometric titration and spectrophotometric analysis.

Potentiometric Titration

This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH.

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the compound (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent like methanol (B129727) or DMSO can be used, though this may slightly alter the pKa value.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the compound solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Spectrophotometric Method

This method is particularly useful for compounds that possess a chromophore and whose UV-Vis absorption spectrum changes with protonation state.

Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

    • Prepare a stock solution of the compound.

  • Spectral Measurement:

    • Add a small, constant amount of the compound stock solution to each buffer solution to create a series of solutions with the same compound concentration but different pH values.

    • Measure the UV-Vis absorption spectrum of each solution.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance difference between the protonated and deprotonated forms of the compound is maximal.

    • Plot the absorbance at these wavelengths against the pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. This can be determined from the inflection point of the resulting sigmoidal curve.

Logical Relationship of Protonation

The basicity of these pyridine derivatives is determined by the equilibrium between the neutral form and the protonated (conjugate acid) form. This relationship can be visualized as follows:

G Protonation Equilibrium of a Substituted Pyridine Substituted_Pyridine Substituted Pyridine (B) Protonated_Pyridine Protonated Pyridine (BH⁺) Substituted_Pyridine->Protonated_Pyridine Protonation H3O_plus Hydronium Ion (H₃O⁺) H2O Water (H₂O) Protonated_Pyridine->Substituted_Pyridine Deprotonation

Caption: Protonation-deprotonation equilibrium of a substituted pyridine.

This diagram illustrates the reversible reaction where the substituted pyridine (B) acts as a base, accepting a proton from a hydronium ion to form its conjugate acid (BH⁺). The pKa is a measure of the strength of this conjugate acid. A lower pKa indicates a stronger conjugate acid and therefore a weaker base.

References

A Comparative Guide to the Biological Activities of 2-Amino-4-fluoropyridine and its Chloro-analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-Amino-4-fluoropyridine and its chloro-analog, 2-Amino-4-chloropyridine. While direct comparative studies are limited, this document synthesizes available data on their individual properties, applications as chemical intermediates, and the biological activities of their derivatives.

Executive Summary

This compound and 2-Amino-4-chloropyridine are structurally similar heterocyclic amines that serve as versatile building blocks in medicinal chemistry and agrochemical synthesis. The substitution of fluorine for chlorine at the 4-position of the pyridine (B92270) ring can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting compounds. Generally, fluorine substitution is known to enhance metabolic stability and membrane permeability.

Available literature suggests that this compound is a key intermediate for a range of targeted therapies, including kinase and enzyme inhibitors, and has shown potential antimicrobial and antiplasmodial properties.[1] In contrast, 2-Amino-4-chloropyridine has been extensively used to generate derivatives with broad-spectrum antimicrobial and potential anticancer activities. It also serves as a precursor for synthesizing plant growth regulators and other agrochemicals.

Data Presentation

Physicochemical Properties
PropertyThis compound2-Amino-4-chloropyridine
Molecular Formula C₅H₅FN₂C₅H₅ClN₂
Molecular Weight 112.11 g/mol [2]128.56 g/mol [3]
Appearance White to pale yellow to cream solidWhite to light brown crystalline powder[4]
Melting Point Not specified129 - 133 °C[4]
Biological Activities and Applications as Intermediates
FeatureThis compound2-Amino-4-chloropyridine
Primary Applications Intermediate for targeted therapiesIntermediate for pharmaceuticals and agrochemicals
Therapeutic Areas of Derivatives URAT-1 inhibitors, Tyrosine Kinase inhibitors, PI3K inhibitors, Aldosterone Synthase inhibitorsNeurological disorders, Antimicrobials, Anticancer agents
Known Biological Activities Potential antibacterial (Mycobacterium tuberculosis, Legionella pneumophila) and antiplasmodial activity[1]Derivatives exhibit antimicrobial activity
Agrochemical Applications Not widely reportedIntermediate for herbicides, fungicides, and plant growth regulators
Antimicrobial Activity of 2-Amino-4-chloropyridine Derivatives

While data on the parent compound is not available, a study on Schiff base derivatives of 2-Amino-4-chloropyridine demonstrated their antimicrobial potential. The Minimum Inhibitory Concentration (MIC) values for some of these derivatives are presented below. It is important to note that these values reflect the activity of the derivatives, not 2-Amino-4-chloropyridine itself.

DerivativeGram-Positive Bacteria MIC (µg/mL)Gram-Negative Bacteria MIC (µg/mL)Fungi MIC (µg/mL)
Compound 3b 6-76-89
Compound 3c Not ReportedNot ReportedNot Reported
Compound 3d Not ReportedNot ReportedNot Reported
Compound 3f Not ReportedNot ReportedNot Reported
Compound 3g Not ReportedNot ReportedNot Reported

Data extracted from a study on Schiff base derivatives of 2-amino-4-chloropyridine. The specific structures of the derivatives (3b, 3c, 3d, 3f, 3g) are detailed in the original publication.[5]

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar-Well Diffusion Method)

This protocol is based on the methodology used for evaluating the antimicrobial activity of 2-Amino-4-chloropyridine derivatives.[5]

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar (B569324) plates for 24-48 hours.
  • A few colonies are transferred to sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard.

2. Agar Plate Preparation:

  • Muller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
  • The molten agar is poured into sterile Petri dishes and allowed to solidify.

3. Inoculation:

  • The standardized microbial suspension is uniformly spread over the surface of the agar plates using a sterile cotton swab.

4. Well Preparation and Compound Application:

  • Sterile cork borer is used to create wells of a specific diameter in the agar.
  • A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
  • A solvent control (e.g., DMSO) is also included.

5. Incubation:

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

6. Data Analysis:

  • The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

General Enzyme Inhibition Assay (Fluorogenic Substrate)

This is a general protocol applicable for assessing the inhibitory potential of compounds like those derived from this compound against enzymes such as kinases.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Prepare a stock solution of the enzyme and the fluorogenic substrate in an appropriate assay buffer.

2. Assay Plate Setup:

  • In a 96-well or 384-well plate, add the assay buffer.
  • Add the test compound at various concentrations (serial dilutions). Include a positive control (known inhibitor) and a negative control (solvent only).

3. Enzyme and Inhibitor Pre-incubation:

  • Add the enzyme to all wells and incubate for a specific period at a controlled temperature to allow the inhibitor to bind to the enzyme.

4. Reaction Initiation:

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

5. Signal Detection:

  • Measure the fluorescence signal at regular intervals using a microplate reader. The increase in fluorescence corresponds to the enzymatic cleavage of the substrate.

6. Data Analysis:

  • Calculate the rate of reaction for each concentration of the inhibitor.
  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualization

G Synthesis Pathway of Bioactive Molecules cluster_0 Precursors cluster_1 Bioactive Derivatives This compound This compound Kinase Inhibitors (e.g., Tyrosine Kinase, PI3K) Kinase Inhibitors (e.g., Tyrosine Kinase, PI3K) This compound->Kinase Inhibitors (e.g., Tyrosine Kinase, PI3K) Chemical Synthesis 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Antimicrobial Agents Antimicrobial Agents 2-Amino-4-chloropyridine->Antimicrobial Agents Chemical Synthesis Agrochemicals Agrochemicals 2-Amino-4-chloropyridine->Agrochemicals Chemical Synthesis

Caption: Role as intermediates in bioactive molecule synthesis.

G General Workflow for Antimicrobial Screening Start Start Prepare Microbial Culture Prepare Microbial Culture Start->Prepare Microbial Culture Inoculate Agar Plate Inoculate Agar Plate Prepare Microbial Culture->Inoculate Agar Plate Apply Compound to Wells Apply Compound to Wells Inoculate Agar Plate->Apply Compound to Wells Prepare Test Compound Dilutions Prepare Test Compound Dilutions Prepare Test Compound Dilutions->Apply Compound to Wells Incubate Plates Incubate Plates Apply Compound to Wells->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition Determine MIC Determine MIC Measure Zones of Inhibition->Determine MIC End End Determine MIC->End

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

References

Assessing the Metabolic Stability of Drugs Containing the 2-Amino-4-fluoropyridine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For compounds incorporating the 2-Amino-4-fluoropyridine moiety, a thorough understanding of their metabolic fate is essential for successful drug development. This guide provides a comparative analysis of the metabolic stability of molecules containing this scaffold, supported by experimental data and detailed protocols.

The inclusion of a fluorine atom on the pyridine (B92270) ring is a common strategy in medicinal chemistry to enhance metabolic stability. The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This guide will delve into the specific metabolic pathways associated with 2-aminopyridine (B139424) derivatives and the impact of 4-fluoro substitution.

Comparative Metabolic Stability Data

CompoundKey Metabolizing EnzymeMajor Metabolic PathwaysIn Vitro Half-life (t½) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
4-Aminopyridine (B3432731) (4-AP)CYP2E13-HydroxylationModerateModerate[1]
3-Fluoro-4-aminopyridine (3F4AP)CYP2E15-Hydroxylation, N-Oxide formationSignificantly decreased stability compared to 4-AP in awake subjectsReadily metabolized[2][3]

Note: The stability of 3F4AP was found to be significantly decreased in awake humans and mice compared to anesthetized rodents, highlighting the importance of considering physiological conditions.[2][3]

Key Metabolic Pathways

The primary routes of metabolism for 2-aminopyridine derivatives, including those with a 4-fluoro substituent, are mediated by cytochrome P450 enzymes. The main pathways identified are:

  • Hydroxylation: The introduction of a hydroxyl group onto the pyridine ring is a common metabolic transformation. For 3-fluoro-4-aminopyridine, this occurs at the 5-position.[2][3]

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This has also been identified as a primary metabolite for 3-fluoro-4-aminopyridine.[2][3]

The presence of the fluorine atom at the 4-position is expected to block metabolism at that site and may influence the regioselectivity of hydroxylation on the ring.

Experimental Protocols

Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. The following are detailed methodologies for key in vitro assays.

Liver Microsomal Stability Assay

This assay is a fundamental tool for evaluating the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily Cytochrome P450s.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile (B52724) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls in the phosphate buffer. Thaw the human liver microsomes on ice.

  • Incubation Mixture: In a 96-well plate, add the liver microsomal suspension to the phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the plates to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Determine the rate of disappearance of the test compound. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors in a more physiologically relevant environment.

Objective: To determine the in vitro metabolic stability of a test compound in a whole-cell system.

Materials:

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds

  • 96-well plates (collagen-coated for plated assays)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of hepatocytes according to the supplier's protocol. For plated assays, seed the hepatocytes onto collagen-coated plates and allow them to attach.

  • Pre-incubation: Pre-incubate the hepatocyte suspension or plated cells with the incubation medium at 37°C.

  • Initiation: Add the test compound to the hepatocytes to start the incubation.

  • Sampling: At specified time points, collect aliquots of the cell suspension or the supernatant from the plated cells and immediately quench the reaction with cold acetonitrile containing an internal standard.

  • Sample Processing: Lyse the cells (for suspension assays) and centrifuge to remove cellular debris.

  • Analysis: Quantify the concentration of the parent compound in the supernatant using LC-MS/MS.

  • Data Analysis: Calculate the half-life and intrinsic clearance of the compound in hepatocytes.

Visualizing Metabolic Pathways and Workflows

To better illustrate the processes involved in assessing metabolic stability, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Solution mix Combine Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Liver Microsome Suspension prep_microsomes->mix prep_cofactors Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH System prep_cofactors->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate sampling Sample at Time Points initiate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Remove Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for a liver microsomal stability assay.

metabolic_pathway parent This compound Moiety cyp450 CYP450 Enzymes (e.g., CYP2E1) parent->cyp450 Phase I Metabolism hydroxylation Hydroxylated Metabolite cyp450->hydroxylation n_oxidation N-Oxide Metabolite cyp450->n_oxidation phase_II Phase II Enzymes (e.g., UGTs, SULTs) hydroxylation->phase_II Phase II Metabolism n_oxidation->phase_II conjugate Conjugated Metabolite (Excretion) phase_II->conjugate

Caption: Potential metabolic pathways for the this compound moiety.

References

Reactivity of 2-Amino-4-fluoropyridine in Nucleophilic Aromatic Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine (B92270) rings is a cornerstone of modern medicinal chemistry. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) stands out for its efficiency and versatility. This guide provides a comprehensive comparison of the reactivity of 2-amino-4-fluoropyridine in SNAr reactions against its halogenated counterparts, supported by experimental data and detailed protocols.

Superior Reactivity of this compound

In the realm of nucleophilic aromatic substitution on electron-deficient aromatic systems like pyridine, the nature of the leaving group is a critical determinant of reaction kinetics. For SNAr reactions, where the rate-determining step is typically the initial nucleophilic attack, the reactivity of halogens follows the trend: F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

While specific kinetic data for the 2-amino-4-halopyridine series is not extensively documented, the general principle is well-established. For instance, studies on simpler 2-halopyridines have shown that 2-fluoropyridine (B1216828) reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine, underscoring the superior reactivity of the fluoro-substituent as a leaving group in this context.[1] This enhanced reactivity makes this compound a highly attractive starting material for the synthesis of diverse substituted aminopyridines.

The pyridine nitrogen atom further activates the ring towards nucleophilic attack at the 2- and 4-positions by stabilizing the negatively charged Meisenheimer intermediate through resonance. The presence of an amino group at the 2-position, being an electron-donating group, might slightly modulate the overall reactivity, but the dominant factor in SNAr remains the exceptional leaving group ability of fluorine.

Comparative Reactivity and Yields

The following table summarizes the expected relative reactivity and typical yields for the SNAr of 2-amino-4-halopyridines with a generic nucleophile.

Leaving GroupRelative ReactivityTypical YieldsNotes
-F Highest Excellent The high reactivity allows for milder reaction conditions and shorter reaction times.
-Cl ModerateGood to ExcellentOften requires higher temperatures or longer reaction times compared to the fluoro analog.
-Br LowerModerate to GoodThe weaker C-Br bond polarization leads to slower reaction rates.
-I LowestFair to GoodIodine is generally a poor leaving group in SNAr unless specific catalytic systems are employed.

Experimental Protocols for Nucleophilic Aromatic Substitution

The following are representative protocols for the SNAr of this compound with common classes of nucleophiles. These can be adapted and optimized for specific substrates.

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve this compound and nucleophile in a suitable solvent Base Add a base (if required) Start->Base Heat Heat the reaction mixture (e.g., reflux or microwave) Base->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Quench Quench the reaction Monitor->Quench Extract Extract with an organic solvent Quench->Extract Dry Dry and concentrate the organic phase Extract->Dry Purify Purify by column chromatography or recrystallization Dry->Purify Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) iNOS_Induction iNOS Induction Inflammatory_Stimuli->iNOS_Induction NO_Production Nitric Oxide (NO) Production iNOS_Induction->NO_Production iNOS L_Arginine L-Arginine L_Arginine->NO_Production Inflammation Inflammation NO_Production->Inflammation 2_Aminopyridine_Inhibitor 2-Aminopyridine-based iNOS Inhibitor 2_Aminopyridine_Inhibitor->iNOS_Induction Inhibits cluster_0 CDK Pathway cluster_1 HDAC Pathway CDK CDK9 Transcription Transcription Elongation CDK->Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation HDAC HDAC1 Histone_Acetylation Histone Deacetylation HDAC->Histone_Acetylation Gene_Suppression Tumor Suppressor Gene Silencing Histone_Acetylation->Gene_Suppression Gene_Suppression->Cell_Proliferation Dual_Inhibitor 2-Aminopyridine-based CDK/HDAC Dual Inhibitor Dual_Inhibitor->CDK Inhibits Dual_Inhibitor->HDAC Inhibits

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-fluoropyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Amino-4-fluoropyridine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as harmful and an irritant.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory.[2][3]

  • Body Protection: A fully-buttoned lab coat is required to prevent skin contact.[2][3]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5][6]

In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2][7][8]

Hazard Classification and Data

Understanding the hazards associated with this compound is fundamental to its safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation Causes skin irritation.[1][7]
Eye Irritation Causes serious eye irritation.[1][7]
Respiratory Irritation May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[5][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5]

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated materials like weighing paper, pipette tips, and gloves, must be collected as hazardous waste.[3]

    • This waste stream should be segregated from other chemical wastes to prevent potentially dangerous reactions.[10] Specifically, keep it separate from strong oxidizing agents and acids.[11]

  • Container Selection and Management:

    • Use a designated, compatible, and leak-proof container for waste collection.[4][10][12] High-density polyethylene (B3416737) (HDPE) or glass containers with a secure, tight-fitting lid are recommended.[3]

    • The container must be kept closed except when adding waste.[13][14][15]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[2][5][11]

    • The label should also include the building and room number where the waste was generated and the chemical constituents.[11]

  • Storage:

    • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA) at or near the point of generation.[11][13][14]

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[4][5]

    • Ensure the use of secondary containment to prevent spills.[10][12][15]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[5]

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][16]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3][6]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

    • Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]

  • Arranging for Final Disposal:

    • Once the waste container is full or is no longer being used, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with the accurate chemical name and any available safety data.[2]

    • Waste pyridine (B92270) and its derivatives are often disposed of via incineration at high temperatures by a licensed facility.[9]

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection & Storage cluster_2 Final Disposal cluster_3 Spill Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Fume Hood PPE->WorkArea Collect Collect Waste in a Designated Container WorkArea->Collect Label Label Container: 'Hazardous Waste' 'this compound' Collect->Label Segregate Segregate from Incompatible Materials Label->Segregate Store Store in a Cool, Dry, Well-Ventilated SAA Segregate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Professional Disposal (e.g., Incineration) ContactEHS->Disposal Spill Spill Occurs Contain Contain Spill with Inert Absorbent Spill->Contain CollectSpill Collect Contaminated Material as Hazardous Waste Contain->CollectSpill Decontaminate Decontaminate Spill Area CollectSpill->Decontaminate ReportSpill Report to Supervisor & EHS Decontaminate->ReportSpill ReportSpill->ContactEHS

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-fluoropyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。